molecular formula C4H5BrClNOS B1379685 (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride CAS No. 1609396-56-6

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Cat. No.: B1379685
CAS No.: 1609396-56-6
M. Wt: 230.51 g/mol
InChI Key: XVKFBUUFRFGQQE-UHFFFAOYSA-N
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Description

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C4H5BrClNOS and its molecular weight is 230.51 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKFBUUFRFGQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (2-Bromo-1,3-thiazol-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Molecular Profile and Physicochemical Properties

The (bromo-thiazol-yl)methanol scaffold is a cornerstone building block in medicinal chemistry. It combines a reactive bromine atom, ideal for molecular elaboration, with a stable, bio-isosteric thiazole ring and a functional methanol group for further derivatization.

The representative compound, (2-Bromo-1,3-thiazol-5-yl)methanol, possesses the following key properties:

PropertyValueSource(s)
CAS Number 687636-93-7[1]
Molecular Formula C₄H₄BrNOS[1]
Molecular Weight 194.05 g/mol [1]
Appearance Solid
Boiling Point 288.3°C at 760 mmHg[1]
Storage 2-8°C, Keep in dark place, sealed in dry[1][2]
The Hydrochloride Salt Form

The requested hydrochloride salt of (2-Bromo-1,3-thiazol-4-yl)methanol is formed by the protonation of the basic nitrogen atom in the thiazole ring by hydrochloric acid. This transformation is a standard practice in drug development for several reasons:

  • Increased Aqueous Solubility: The ionic nature of the salt form significantly enhances solubility in polar protic solvents, including water, which is crucial for formulation and biological testing.

  • Improved Stability and Handling: Crystalline salts are often more stable and less hygroscopic than their free-base counterparts, simplifying handling, purification, and storage.

  • Causality of Choice: Researchers opt for salt forms to overcome the poor solubility often associated with neutral heterocyclic compounds, thereby improving their bioavailability and suitability for in-vitro and in-vivo assays.

Chemical_Structures cluster_0 (2-Bromo-1,3-thiazol-5-yl)methanol cluster_1 (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride (Proposed) a a b b

Caption: Structures of the representative isomer and the proposed hydrochloride salt.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of brominated thiazole derivatives can be approached through several established routes. A common and robust method involves the construction of the thiazole ring followed by selective bromination, or the use of brominated starting materials.

Plausible Synthetic Workflow: Hantzsch Thiazole Synthesis Adaptation

A logical and field-proven approach is a variation of the Hantzsch synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.

Step-by-Step Protocol:

  • Preparation of 1,3-dichloroacetone: Start with a suitable α,α'-dihaloketone. 1,3-dichloroacetone is a commercially available and effective precursor.

  • Thioamide Formation: Prepare bromo-thioacetamide. This key intermediate can be challenging to handle but is essential for introducing the C2-bromo substituent directly.

  • Cyclocondensation: React bromo-thioacetamide with 1,3-dichloroacetone in a suitable solvent like ethanol or DMF. The reaction proceeds via nucleophilic attack of the thioamide sulfur onto one of the carbonyl-activated carbons, followed by intramolecular cyclization and dehydration to form the thiazole ring.

  • Reduction to Methanol: The resulting (2-Bromo-1,3-thiazol-4-yl)carbaldehyde or a related ester is then selectively reduced to the target methanol using a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the C-Br bond.

  • Salt Formation: The purified free-base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a stoichiometric amount of HCl (often as a solution in dioxane or ether) to precipitate the hydrochloride salt.

Synthesis_Workflow start Bromo-thioacetamide + 1,3-Dihaloketone hantzsch Hantzsch-type Cyclocondensation start->hantzsch intermediate 2-Bromo-4-(chloromethyl) -1,3-thiazole hantzsch->intermediate functionalization Functional Group Interconversion (e.g., to Ester) intermediate->functionalization ester 2-Bromo-thiazole -4-carboxylate functionalization->ester reduction Selective Reduction (e.g., NaBH4) ester->reduction product (2-Bromo-1,3-thiazol-4-yl) methanol reduction->product salt_formation HCl Addition product->salt_formation final_product (2-Bromo-1,3-thiazol-4-yl) methanol hydrochloride salt_formation->final_product Reactivity_Hub cluster_Br C2-Bromine Reactions cluster_OH Methanol Reactions center (2-Bromo-thiazol-yl)methanol suzuki Suzuki Coupling (Aryl/Heteroaryl) center->suzuki Pd(0), Base sonogashira Sonogashira Coupling (Alkynyl) center->sonogashira Pd(0), Cu(I) buchwald Buchwald-Hartwig (Amino) center->buchwald Pd(0), Base thiolation C-S Coupling (Thioethers) center->thiolation Pd or Cu cat. oxidation Oxidation (Aldehyde/Acid) center->oxidation PCC, DMP esterification Esterification center->esterification Acyl Chloride etherification Etherification center->etherification Alkyl Halide, Base

Caption: Key reactive sites and potential synthetic transformations.

Section 4: Spectroscopic and Analytical Characterization

While specific spectra for the requested compound are unavailable, a senior scientist can reliably predict the key analytical signatures based on fundamental principles and data from related structures. [3][4]

  • ¹H NMR:

    • Thiazole Proton: A singlet is expected for the proton on the thiazole ring (at C4 or C5), typically in the aromatic region (δ 7.0-8.0 ppm). [3] * Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would appear around δ 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, typically between δ 2.0-5.0 ppm.

  • ¹³C NMR:

    • C-Br Carbon (C2): This carbon is significantly deshielded and would appear downfield, typically in the δ 140-155 ppm range.

    • Other Thiazole Carbons: These would appear in the aromatic region, generally between δ 110-150 ppm.

    • Methylene Carbon (-CH₂OH): Expected to be in the δ 55-65 ppm range.

  • Mass Spectrometry (MS):

    • The most telling feature is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 mass units (M⁺ and M⁺+2). This provides definitive confirmation of the presence of a single bromine atom. [3]

Section 5: Safety, Handling, and Storage

Brominated heterocyclic compounds require careful handling due to their potential toxicity and reactivity. [5][6]The following protocols are based on safety data for the representative isomer and general best practices. [7][8]

Hazard Class GHS Pictogram Signal Word Hazard Statement(s)
Acute Toxicity, Oral GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed
Respiratory Irritation GHS07 (Exclamation Mark) Warning H335: May cause respiratory irritation
Skin Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Self-Validating Handling Protocol

Objective: To ensure user safety and compound integrity by minimizing exposure and preventing contamination.

  • Engineering Controls Assessment: ALWAYS handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [5]Ensure safety shower and eyewash stations are accessible and tested.

  • Personal Protective Equipment (PPE) Verification:

    • Gloves: Wear nitrile or neoprene gloves. Check for tears or punctures before use.

    • Eye Protection: Use chemical safety goggles and a face shield. [5] * Lab Coat: A flame-resistant lab coat is mandatory.

  • Dispensing and Weighing:

    • Conduct all transfers within the fume hood.

    • Use spatulas and weighing paper dedicated to this compound to avoid cross-contamination.

    • Tare the balance with the receiving vessel before adding the compound to minimize time spent with the open container.

  • Reaction Setup:

    • Add the compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if performing moisture-sensitive reactions (like cross-couplings).

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces, spatulas, and the external surfaces of the container with a suitable solvent (e.g., isopropanol) after use.

    • Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container in accordance with institutional regulations. [7]6. Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [2]Recommended storage temperature is 2-8°C. [1]

Section 6: Applications in Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [9]Its derivatives are known to possess a wide spectrum of biological activities. [10]

  • Antimicrobial Agents: The thiazole ring is a key component of many compounds with potent antibacterial and antifungal properties. [9][11][12]* Anticancer Agents: Thiazole-based compounds have been developed as inhibitors of various kinases and other enzymes involved in cancer progression. [13]* Anti-inflammatory and Antiviral Activity: The scaffold is also explored for its potential in developing anti-inflammatory and antiviral drugs. [9] The strategic importance of (2-Bromo-1,3-thiazol-yl)methanol hydrochloride lies in its role as a versatile intermediate. It enables drug discovery teams to rapidly synthesize libraries of novel compounds around a proven pharmacophore. The bromine atom allows for systematic exploration of one vector of chemical space, while the methanol group provides an orthogonal handle for exploring another, making it a powerful tool in the lead optimization phase of drug development. [14]

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Institutes of Health (NIH). Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions . ResearchGate. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials . MDPI. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties . PubMed Central. Available at: [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions . PubMed. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review . Biointerface Research in Applied Chemistry. Available at: [Link]

  • C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... . ResearchGate. Available at: [Link]

  • BROMINE BROMINE - Safety Handbook . ICL Group. Available at: [Link]

  • Supporting Information for Selenium-catalyzed C–H/S–S bond activation . The Royal Society of Chemistry. Available at: [Link]

  • MSDS of (2-Bromo-thiazol-5-YL)-methanol . Capot Chemical. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . ResearchGate. Available at: [Link]

  • ¹H NMR spectrum of the thiazole derivative B . ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds . ResearchGate. Available at: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile . RSC Publishing. Available at: [Link]

  • Safety Data Sheet: Bromine . Carl ROTH. Available at: [Link]

  • Bromination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities . Preprints.org. Available at: [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds . Oriental Journal of Chemistry. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... . PubMed Central. Available at: [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]

  • Suzuki cross-coupling reaction . YouTube. Available at: [Link]

  • (2-Methyl-1,3-thiazol-5-yl)methanol . PubChem. Available at: [Link]

Sources

A Comprehensive Technical Guide to (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among the myriad of heterocyclic compounds, the thiazole ring stands out as a privileged scaffold, present in a wide array of FDA-approved drugs and biologically active compounds.[1] This guide provides an in-depth technical overview of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride (CAS No: 1609396-56-6), a key building block that offers synthetic versatility for the elaboration of complex molecular architectures.[2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications.

Compound Identification and Physicochemical Properties

1.1. Nomenclature and Identifiers

  • Systematic Name: this compound

  • CAS Number: 1609396-56-6[2]

  • Molecular Formula: C₄H₅BrClNOS

  • Molecular Weight: 246.51 g/mol

  • Synonyms:

    • MFCD26959734

    • BB-4030768

1.2. Physicochemical Properties

While extensive experimental data for the hydrochloride salt is not widely published, we can infer its properties based on the known characteristics of the free base, (2-Bromo-1,3-thiazol-4-yl)methanol, and the general effects of salt formation.

Property(2-Bromo-1,3-thiazol-4-yl)methanol (Free Base - Predicted/Inferred)This compound (Expected)Rationale for Hydrochloride Salt Properties
Appearance Likely a solid at room temperatureCrystalline solidSalt formation typically leads to a more crystalline and stable solid form.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Expected to have enhanced aqueous solubility.The ionic nature of the hydrochloride salt increases its polarity and ability to interact with water molecules.
Melting Point Not widely reported.Expected to have a higher and sharper melting point than the free base.The ionic lattice of the salt requires more energy to disrupt than the intermolecular forces of the free base.
pKa The thiazole nitrogen is weakly basic.The protonated thiazolium ion will be acidic.The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the thiazole ring.

The enhanced aqueous solubility of the hydrochloride salt is a significant advantage in many pharmaceutical and experimental settings. It facilitates the preparation of aqueous stock solutions for biological screening and can improve the bioavailability of resulting drug candidates.

Synthesis and Manufacturing

2.1. Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol (Free Base)

The synthesis of the free base can be envisioned starting from a suitable precursor, such as a 4-carboxy- or 4-formyl-2-bromothiazole derivative. A common and effective method involves the reduction of a corresponding ester.

Experimental Protocol: Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol

Materials:

  • Ethyl 2-bromo-1,3-thiazole-4-carboxylate

  • Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: A solution of ethyl 2-bromo-1,3-thiazole-4-carboxylate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Reduction: A reducing agent such as lithium aluminium hydride (LiAlH₄) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed at low temperature to control its exothermicity.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the resulting aluminum salts.

  • Extraction and Drying: The resulting slurry is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (2-Bromo-1,3-thiazol-4-yl)methanol.

2.2. Conversion to this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of this compound

Materials:

  • (2-Bromo-1,3-thiazol-4-yl)methanol

  • Anhydrous diethyl ether or Dichloromethane

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride

Procedure:

  • Dissolution: The purified (2-Bromo-1,3-thiazol-4-yl)methanol is dissolved in a minimal amount of anhydrous diethyl ether.

  • Acidification: A solution of hydrochloric acid in diethyl ether is added dropwise to the stirred solution at 0 °C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound. Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful salt formation. The purity can be confirmed by melting point analysis and spectroscopic methods.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Free Base cluster_step2 Step 2: Hydrochloride Salt Formation start Ethyl 2-bromo-1,3-thiazole-4-carboxylate product_free_base (2-Bromo-1,3-thiazol-4-yl)methanol start->product_free_base Reduction reductant LiAlH4 or NaBH4 reductant->product_free_base start_salt (2-Bromo-1,3-thiazol-4-yl)methanol product_free_base->start_salt Purification product_hcl This compound start_salt->product_hcl Acidification hcl HCl in Ether hcl->product_hcl

Caption: Synthetic pathway for this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of the 2-bromothiazole core. The bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a versatile scaffold for library synthesis in drug discovery programs.

The primary alcohol at the 4-position offers another handle for chemical modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to an ether, ester, or amine through various functional group interconversions.

Reactivity_Diagram cluster_c2_modification C2 Position (Bromo Group) cluster_c4_modification C4 Position (Methanol Group) start_compound This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start_compound->suzuki Pd-catalyzed stille Stille Coupling (Organostannanes) start_compound->stille Pd-catalyzed sonogashira Sonogashira Coupling (Terminal Alkynes) start_compound->sonogashira Pd-catalyzed oxidation Oxidation (Aldehyde/Carboxylic Acid) start_compound->oxidation esterification Esterification start_compound->esterification etherification Etherification start_compound->etherification

Caption: Reactivity of the (2-Bromo-1,3-thiazol-4-yl)methanol scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds have a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The subject compound, this compound, serves as a valuable starting material for the synthesis of novel thiazole derivatives with therapeutic potential.

The 2-bromothiazole moiety is a key pharmacophore in several biologically active molecules. The ability to readily modify both the 2- and 4-positions of the thiazole ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, the introduction of various aryl or heteroaryl groups at the 2-position via cross-coupling reactions can modulate the compound's interaction with biological targets. Similarly, modification of the methanol group at the 4-position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The formation of the hydrochloride salt may cause a downfield shift of the thiazole proton due to the increased positive charge on the ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon bearing the bromine atom (C2) will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel thiazole derivatives in the context of drug discovery and medicinal chemistry. Its key features include a readily functionalizable 2-bromo substituent and a 4-methanol group that can be further modified. The hydrochloride salt form offers the advantage of enhanced aqueous solubility, which is beneficial for both chemical reactions and biological assays. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its synthetic potential in their quest for new therapeutic agents.

References

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Patsnap. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]

  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • PMC. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Available at: [Link]

  • PubChem. 2-Bromo-4-methyl-1,3-thiazole. Available at: [Link]

  • PubChem. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride. Available at: [Link]

  • Cheméo. Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). Available at: [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • SpectraBase. 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. Available at: [Link]

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(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds and approved drugs, including Vitamin B1 (Thiamine)[1]. The presence of a bromine atom and a hydroxymethyl group on this core structure makes (2-Bromo-1,3-thiazol-4-yl)methanol a highly versatile and reactive building block. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity, while the methanol moiety can be oxidized or otherwise modified. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural identity and properties of a chemical entity are foundational to its application in synthesis. This compound possesses a unique arrangement of functional groups that dictates its reactivity and utility.

Molecular Structure

The molecule consists of a central 1,3-thiazole ring. A bromine atom is substituted at the C2 position, and a methanol group (-CH₂OH) is attached to the C4 position. As a hydrochloride salt, the thiazole nitrogen is protonated and associated with a chloride ion.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key identifiers and properties of the parent compound, (2-Bromo-1,3-thiazol-4-yl)methanol, is provided below. The hydrochloride salt will have a correspondingly higher molecular weight.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1609396-56-6[2]
Molecular Formula C₄H₅BrClNOSDerived
Molecular Weight 230.51 g/mol Derived
Parent Compound Formula C₄H₄BrNOS[3][4]
Parent Compound MW 194.05 g/mol [4][5]
Canonical SMILES C1=C(N=C(S1)CO)Br[3]
InChI Key FLYOCGYCIHPZRF-UHFFFAOYSA-N[3]
Appearance Solid (predicted)[6]
Boiling Point 277.6 ± 20.0 °C at 760 mmHg[5]
Density 1.9 ± 0.1 g/cm³[5]
XLogP3 1.08[5]

Synthesis and Reaction Mechanisms

The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis or modifications thereof. A plausible synthetic route to (2-Bromo-1,3-thiazol-4-yl)methanol involves the reaction of a thioamide with an α-haloketone or α-haloaldehyde, followed by functional group manipulation.

General Synthetic Workflow

The preparation of this specific building block can be conceptualized as a multi-step process. A common strategy involves first constructing the core thiazole ring with appropriate functional groups that can be later converted to the desired methanol and bromide substituents. For instance, synthesis can begin with an ester-substituted thiazole, which is then reduced to the alcohol.

G start Ethyl 2-bromothiazole-4-carboxylate (Precursor) step1 Reduction (e.g., LiAlH₄ or DIBAL-H) start->step1 Selectively reduces ester to alcohol product (2-Bromo-1,3-thiazol-4-yl)methanol step1->product step2 Acidification (HCl in ether) product->step2 Protonates basic thiazole nitrogen final_product (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride step2->final_product

Caption: Plausible synthetic workflow for this compound.

Mechanistic Considerations
  • Ester Reduction: The choice of reducing agent is critical. Lithium aluminium hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the ester to a primary alcohol. Its high reactivity necessitates careful handling under anhydrous conditions. Diisobutylaluminium hydride (DIBAL-H) offers a milder alternative that can often be used at lower temperatures, providing better control and selectivity.

  • Bromination Strategy: The bromine atom is typically introduced either at the start (using a bromo-substituted precursor) or later in the synthesis via electrophilic bromination of the thiazole ring. The C2 position of the thiazole ring is susceptible to metallation followed by quenching with an electrophilic bromine source, or direct halogenation under specific conditions.

  • Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane). The basic nitrogen atom of the thiazole ring is protonated, forming the stable, crystalline hydrochloride salt, which often improves handling and stability.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing more elaborate molecular architectures. The thiazole nucleus is a key component in drugs with diverse therapeutic actions.[7]

Role as a Chemical Building Block

This compound provides at least two points for diversification:

  • C2-Position (Bromo group): This site is ideal for metal-catalyzed cross-coupling reactions. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • C4-Position (Methanol group): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an amine, providing a second vector for modification and library synthesis.

core (2-Bromo-1,3-thiazol-4-yl)methanol (Building Block) sub_br C-C/C-N Coupling (Suzuki, Buchwald, etc.) core->sub_br via C-Br bond sub_oh Oxidation / Derivatization (-OH → -CHO, -COOH, -CH₂NHR) core->sub_oh via C-OH bond prod1 Kinase Inhibitors sub_br->prod1 prod3 Anticancer Agents sub_br->prod3 prod2 Antimicrobial Agents sub_oh->prod2 prod4 CNS Agents sub_oh->prod4

Caption: Role as a versatile scaffold for synthesizing diverse therapeutic agent classes.

Precedent in Medicinal Chemistry

Thiazole derivatives are integral to many areas of drug discovery. Research has demonstrated their potential as:

  • Anticancer Agents: Many thiazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]

  • Antimicrobial Agents: The thiazole ring is a component of several antibacterial and antifungal compounds. The synthesis of novel thiazole derivatives remains an active area of research to combat drug-resistant pathogens.[7][9]

  • Kinase Inhibitors: As a key scaffold, thiazoles are frequently used to design inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[10]

By providing a reliable starting point for such syntheses, this compound serves as a valuable tool for accelerating the discovery of new therapeutic agents.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from available safety data sheets (SDS) for closely related bromo-thiazole compounds and should be considered as guidance. An SDS specific to the hydrochloride salt should always be consulted.

Hazard Identification

Based on data for analogous structures, this compound is expected to present the following hazards.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity Category 4 (Oral) - H302: Harmful if swallowedP301+P312
Skin Irritation Category 2 - H315: Causes skin irritationP280, P302+P352
Eye Irritation Category 2 - H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation STOT SE 3 - H335: May cause respiratory irritationP261, P304+P340
Recommended Safety Protocols
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Eyewash stations and safety showers should be readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid direct skin contact.[11]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[13]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

  • Storage and Handling:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]

    • Keep away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its structure combines the stable, biologically relevant thiazole core with two distinct, reactive functional groups. This duality makes it an invaluable starting material for the synthesis of complex molecules aimed at pressing therapeutic challenges. For researchers in drug development, understanding the properties, synthesis, and safe handling of this building block is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

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  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4-(2-thienyl)thiazole. Available at: [Link]

  • Alchem Pharmtech. CAS 885280-57-9 | [2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHANOL. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE. Available at: [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

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  • Xiang, H., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

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Spectroscopic Characterization of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific hydrochloride salt, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational spectroscopic principles. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data.

Introduction: The Importance of Spectroscopic Characterization

(2-Bromo-1,3-thiazol-4-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmacologically active molecules.[1] The introduction of a bromine atom and a hydroxymethyl group provides avenues for further chemical modification, making it a valuable building block in synthetic chemistry.

As with any novel or synthesized compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure, identifying functional groups, and confirming the purity of a substance.[2][3] This guide provides a predictive framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on known data for similar thiazole derivatives and take into account the electronic effects of the substituents and the protonation of the thiazole nitrogen.[4][5][6]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole H-57.5 - 7.8Singlet1H
Methylene (-CH₂OH)4.6 - 4.9Singlet2H
Hydroxyl (-OH)5.0 - 5.5Broad Singlet1H
N-H (hydrochloride)13.0 - 15.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Thiazole C-2 (C-Br)140 - 145
Thiazole C-4 (C-CH₂OH)150 - 155
Thiazole C-5115 - 120
Methylene (-CH₂OH)55 - 60
Rationale Behind Predictions
  • ¹H NMR: The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region. The methylene protons of the hydroxymethyl group will also likely be a singlet. The hydroxyl and the N-H proton (from the hydrochloride) are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon bearing the bromine (C-2) will be significantly downfield. The C-4 carbon, attached to the hydroxymethyl group, will also be downfield. The C-5 carbon will be the most upfield of the thiazole ring carbons. The methylene carbon will appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For hydrochloride salts, polar solvents are generally required for good solubility.[8][9]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.[7]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[10]

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.[10]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[7]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Process Spectra acquire_C->process interpret Interpret Data process->interpret IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background place Place Sample on Crystal background->place apply_pressure Apply Pressure place->apply_pressure record Record Sample Spectrum apply_pressure->record process Process Spectrum record->process interpret Identify Functional Groups process->interpret

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Predicted Mass Spectrum Data

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule of the free base. [11][12][13] Table 4: Predicted Mass Spectrometry Data for (2-Bromo-1,3-thiazol-4-yl)methanol

IonPredicted m/zRelative AbundanceNotes
[M+H]⁺209.9/211.9~1:1Molecular ion of the free base, showing the characteristic isotopic pattern for one bromine atom.
[M-OH]⁺192.9/194.9VariableLoss of the hydroxyl group.
[M-CH₂OH]⁺178.9/180.9VariableLoss of the hydroxymethyl group.
Rationale Behind Predictions
  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. [14][15]Therefore, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. [16]* Molecular Ion: Using ESI, the protonated molecular ion of the free base, [C₄H₄BrNOS + H]⁺, is expected.

  • Fragmentation: Common fragmentation pathways for this molecule could involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol outlines the general steps for acquiring a mass spectrum using ESI-MS.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution infuse Infuse into ESI Source prepare->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify Identify Molecular Ion acquire->identify analyze Analyze Isotopic Pattern & Fragmentation identify->analyze

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive spectroscopic framework and detailed experimental protocols for the characterization of this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the structural elucidation of this compound. The provided step-by-step methodologies and workflows serve as a practical resource for obtaining high-quality NMR, IR, and MS data, ensuring the scientific integrity and trustworthiness of the analytical results.

References

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]

  • Cai, Y., & Konermann, L. (2013). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(1), 348-355. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Zhou, S., & Cook, K. D. (2000). A Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 29(4), 352-353. [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Wróbel, M., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5034. [Link]

  • Stefańska, A., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry – A European Journal. [Link]

  • Stefańska, A., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. PubMed. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Stanoeva, E., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 737-746. [Link]

  • Stefańska, A., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(35), 24458-24476. [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(7), 746-751. [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

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Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride: A Focus on Starting Materials and Synthetic Strategy

Authored by a Senior Application Scientist

Abstract

This compound is a key building block in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of complex bioactive molecules.[1] Its utility stems from the trifunctional nature of the thiazole core, presenting distinct points for chemical modification. This guide provides an in-depth analysis of the prevalent synthetic routes to this compound, with a primary focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect the most efficient pathways from readily available precursors, offering detailed experimental protocols and a comparative analysis of different strategies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of the practical synthesis of this important heterocyclic intermediate.

Introduction and Retrosynthetic Analysis

The thiazole ring is a privileged scaffold in pharmaceutical science, found in a multitude of approved drugs. The title compound, this compound, is particularly valuable. The bromine atom at the 2-position is highly reactive and amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse substituents.[2] The hydroxymethyl group at the 4-position provides a handle for esterification, etherification, or oxidation to an aldehyde, enabling further molecular elaboration.

A retrosynthetic analysis reveals two primary strategic disconnections to access the target molecule. The final step is invariably the formation of the hydrochloride salt from the free base alcohol. The core challenge lies in constructing the functionalized thiazole ring and then reducing a carbonyl precursor to the required primary alcohol.

  • Strategy 1 (Ester Reduction): The most direct precursor to the alcohol is the corresponding ester, ethyl 2-bromo-1,3-thiazole-4-carboxylate. This intermediate is central to many synthetic approaches.

  • Strategy 2 (Aldehyde Reduction): An alternative precursor is 2-bromo-1,3-thiazole-4-carbaldehyde, which can be reduced to the target alcohol, often under milder conditions than ester reduction.

This guide will explore the synthesis of these key intermediates from fundamental starting materials.

G Target (2-Bromo-1,3-thiazol-4-yl)methanol HCl FreeBase (2-Bromo-1,3-thiazol-4-yl)methanol Target->FreeBase Salt Formation Ester Ethyl 2-bromo-1,3-thiazole-4-carboxylate FreeBase->Ester Reduction (e.g., LiAlH4, DIBAL-H) Aldehyde 2-Bromo-1,3-thiazole-4-carbaldehyde FreeBase->Aldehyde Reduction (e.g., NaBH4)

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway I: The Hantzsch-Sandmeyer Route

This is arguably the most common and well-documented pathway, leveraging the classic Hantzsch thiazole synthesis followed by a Sandmeyer-type diazotization and bromination. It offers a reliable route from inexpensive, commercially available starting materials.

Conceptual Workflow

The strategy begins with the construction of an aminothiazole ring system. The crucial amino group is then diazotized and displaced with a bromide, a robust transformation that avoids direct bromination of the electron-deficient thiazole ring. The resulting ester is then selectively reduced.

G cluster_0 Pathway I: Hantzsch-Sandmeyer Route SM1 Ethyl 3-bromopyruvate + Thiourea Step1 Ethyl 2-amino-1,3-thiazole-4-carboxylate SM1->Step1 Hantzsch Synthesis Step2 Ethyl 2-bromo-1,3-thiazole-4-carboxylate Step1->Step2 Sandmeyer Reaction Step3 (2-Bromo-1,3-thiazol-4-yl)methanol Step2->Step3 Ester Reduction Final (2-Bromo-1,3-thiazol-4-yl)methanol HCl Step3->Final HCl Salt Formation

Caption: Workflow for the Hantzsch-Sandmeyer synthetic route.

Step-by-Step Synthesis and Rationale
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
  • Starting Materials: Ethyl 3-bromopyruvate and Thiourea.

  • Reaction: Hantzsch Thiazole Synthesis.

  • Causality: This reaction is a cornerstone of heterocyclic chemistry. Thiourea acts as the nitrogen-sulfur dinucleophile. The thiocarbonyl sulfur attacks the α-carbon of the bromopyruvate, displacing the bromide. The amino group then condenses with the ketone carbonyl, and subsequent dehydration forms the stable aromatic thiazole ring. This method is highly efficient for constructing 2-aminothiazole scaffolds.[3]

Step 2: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate
  • Starting Material: Ethyl 2-amino-1,3-thiazole-4-carboxylate.

  • Reaction: Sandmeyer Reaction (Diazotization-Bromination).

  • Causality: Direct electrophilic bromination of the thiazole ring can be challenging and may lead to a mixture of products.[4] The Sandmeyer reaction provides a regioselective alternative. The primary amino group is treated with a nitrite source (e.g., Sodium Nitrite) in a strong acid (Hydrobromic Acid) at low temperatures to form a diazonium salt. This intermediate is an excellent leaving group (N₂) and is readily displaced by the bromide counter-ion, often catalyzed by a copper(I) salt, to cleanly install the bromine at the 2-position.[3][5]

Step 3: Reduction to (2-Bromo-1,3-thiazol-4-yl)methanol
  • Starting Material: Ethyl 2-bromo-1,3-thiazole-4-carboxylate.

  • Reaction: Ester Reduction.

  • Causality: The reduction of an ester to a primary alcohol requires a strong reducing agent.

    • Lithium aluminum hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters, amides, and other carbonyls. It must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) and requires a careful aqueous workup.

    • Diisobutylaluminium hydride (DIBAL-H): This is another potent reducing agent that is often more selective than LiAlH₄ and can be used at low temperatures to potentially stop the reduction at the aldehyde stage if desired. For full reduction to the alcohol, stoichiometric amounts are used at slightly elevated temperatures.

    • Sodium borohydride (NaBH₄): Typically, NaBH₄ is not strong enough to reduce esters but can be effective in the presence of additives like LiCl or by using a large excess in specific solvent systems. It is, however, the reagent of choice for reducing aldehydes.[6]

Step 4: Formation of Hydrochloride Salt
  • Starting Material: (2-Bromo-1,3-thiazol-4-yl)methanol.

  • Reaction: Acid-Base Reaction.

  • Causality: The final product is often required as a hydrochloride salt to improve its stability, crystallinity, and handling properties. This is achieved by dissolving the free base alcohol in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl). The basic nitrogen atom of the thiazole ring is protonated, leading to the precipitation of the hydrochloride salt.[7]

Experimental Protocol (Pathway I)

Protocol 1: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate[3]

  • Synthesis of Intermediate 1 (Ethyl 2-amino-1,3-thiazole-4-carboxylate):

    • Combine ethyl 3-bromopyruvate (1.0 eq) and thiourea (1.0 eq) in ethanol.

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminothiazole intermediate.

  • Synthesis of Intermediate 2 (Ethyl 2-bromo-1,3-thiazole-4-carboxylate):

    • Dissolve sodium nitrite (4.0 eq) in dimethyl sulfoxide (DMSO) and heat to 60°C.

    • Add the aminothiazole intermediate (1.0 eq) and stir until dissolved.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add a solution of 48% hydrobromic acid (4.0 eq) in DMSO, maintaining the temperature below 5°C.

    • Stir in the ice bath for 30 minutes.

    • Perform an aqueous workup by adding ethyl acetate and washing with water and brine.

    • Dry the organic phase, concentrate, and purify the crude product by column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the pure bromo-ester.

Protocol 2: Reduction and Salt Formation

  • Reduction to Alcohol:

    • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0°C.

    • Slowly add a solution of ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Cool the reaction back to 0°C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude (2-Bromo-1,3-thiazol-4-yl)methanol.

  • Hydrochloride Salt Formation:

    • Dissolve the crude alcohol in a minimal amount of diethyl ether or ethyl acetate.

    • Slowly add a 2M solution of HCl in diethyl ether with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthetic Pathway II: The Formylation Route

An alternative strategy involves starting with a simpler thiazole and introducing the C4-substituent later in the synthesis. This can be advantageous if 2-bromothiazole is a more accessible or cost-effective starting material.

Conceptual Workflow

This pathway begins with commercially available 2-bromothiazole. The key step is the regioselective introduction of a formyl group at the 4-position, followed by a straightforward reduction.

G cluster_1 Pathway II: Formylation Route SM2 2-Bromothiazole StepA 2-Bromo-1,3-thiazole-4-carbaldehyde SM2->StepA Formylation (e.g., Vilsmeier-Haack) StepB (2-Bromo-1,3-thiazol-4-yl)methanol StepA->StepB Aldehyde Reduction FinalB (2-Bromo-1,3-thiazol-4-yl)methanol HCl StepB->FinalB HCl Salt Formation

Caption: Workflow for the 2-bromothiazole formylation route.

Key Transformation: Formylation
  • Starting Material: 2-Bromothiazole.[8]

  • Reaction: Vilsmeier-Haack Formylation or Organometallic Approach.

  • Causality:

    • Vilsmeier-Haack Reaction: This classic method uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide (typically DMF), to formylate electron-rich heterocycles.[9] The thiazole ring, while less reactive than pyrrole or furan, can undergo this reaction to install a formyl group, primarily at the 5-position. However, regioselectivity can be an issue.

    • Organometallic Approach: A more controlled method involves deprotonation of the thiazole ring with a strong base followed by quenching with an electrophile. Lithiation of 2-bromothiazole with a strong base like n-butyllithium or LDA (lithium diisopropylamide) can occur at the 5-position.[10] Quenching the resulting organolithium species with DMF provides a reliable route to the 5-carbaldehyde. To achieve 4-formylation, more complex directed metalation strategies might be required, or one could start with a precursor that already has the 4-position functionalized. The reduction of the resulting 2-bromo-1,3-thiazole-4-carbaldehyde is readily achieved with mild reagents like sodium borohydride.[11]

Data Summary and Comparison

The choice of synthetic route depends on starting material availability, cost, scalability, and required purity.

StepPathway I (Hantzsch-Sandmeyer)Pathway II (Formylation)Key Considerations
Starting Materials Ethyl 3-bromopyruvate, Thiourea2-Bromothiazole, Formylating agentCost and availability of these primary feedstocks.
Key Intermediates Ethyl 2-amino-thiazole-4-carboxylate, Ethyl 2-bromo-thiazole-4-carboxylate2-Bromo-thiazole-4-carbaldehydeThe amino intermediate in Pathway I is stable. The aldehyde in Pathway II is also generally stable.
Critical Reaction Sandmeyer ReactionFormylationThe Sandmeyer reaction is robust but uses stoichiometric nitrite and strong acid. Formylation regioselectivity can be a challenge.
Reduction Ester -> Alcohol (Strong reductant needed, e.g., LiAlH₄)Aldehyde -> Alcohol (Mild reductant sufficient, e.g., NaBH₄)Pathway II offers a milder and often safer final reduction step.
Overall Yield Typically 30-50% over 3 stepsVariable, highly dependent on formylation efficiencyPathway I is well-established with predictable yields.[3]

Conclusion

The synthesis of this compound is most reliably achieved via a multi-step sequence starting from ethyl 3-bromopyruvate and thiourea. This pathway, involving a Hantzsch thiazole synthesis, a Sandmeyer reaction, ester reduction, and final salt formation, is well-documented and utilizes readily accessible starting materials. While alternative routes, such as the formylation of 2-bromothiazole, are viable, they may present challenges in regiocontrol. For researchers and drug development professionals, understanding the causality behind each synthetic step—from the nucleophilic attack in the Hantzsch reaction to the diazotization-displacement mechanism of the Sandmeyer reaction—is paramount for successful optimization and scale-up. The protocols and strategies outlined in this guide provide a solid, evidence-based foundation for the practical synthesis of this valuable chemical intermediate.

References

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Potential applications of (2-Bromo-1,3-thiazol-4-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

(2-Bromo-1,3-thiazol-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1][2][3][4] This guide focuses on a particularly strategic building block: (2-Bromo-1,3-thiazol-4-yl)methanol. We will dissect the molecule's inherent potential, stemming from its trifecta of key features: the bio-active thiazole core, a highly versatile C2-bromo handle for diversification, and a C4-hydroxymethyl group for modulating pharmacokinetics and target engagement. This document serves as a technical primer for researchers, providing a rationale for its use, detailed synthetic strategies, and a roadmap for its application in developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.

The Thiazole Nucleus: A Privileged Scaffold in Therapeutics

The five-membered thiazole heterocycle is a recurring motif in a multitude of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to synthetic pharmaceuticals such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][5] Its prevalence is not coincidental; the ring system offers a unique combination of physicochemical properties that are highly advantageous for drug design:

  • Aromatic Stability & Planarity: The thiazole ring is an aromatic system with 6 π-electrons, conferring chemical stability.[4] Its planarity allows for effective π-stacking interactions with aromatic residues in protein binding sites.[6]

  • Hydrogen Bonding Capability: The nitrogen atom at position 3 is a hydrogen bond acceptor, a critical feature for anchoring a ligand within a target's active site.

  • Bioisosteric Versatility: The thiazole ring is a well-established bioisostere for other aromatic systems like phenyl, pyrazole, and pyridine rings.[7][8] Substituting a phenyl ring with a thiazole can mitigate metabolic liabilities associated with CYP-mediated oxidation, improve aqueous solubility, and fine-tune electronic properties without losing essential binding interactions.[8]

  • Diverse Biological Activities: Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antioxidant effects.[9][10][11][12]

Our focus, (2-Bromo-1,3-thiazol-4-yl)methanol, is not just another thiazole; its specific substitution pattern unlocks a powerful and logical path for lead optimization.

Strategic Functionalization: Deconstructing the Potential

The true power of this scaffold lies in the strategic placement of its functional groups. The C2-bromo and C4-hydroxymethyl groups are not mere decorations; they are deliberate handles for synthetic manipulation and pharmacodynamic optimization.

The C2-Bromo Group: A Gateway to Chemical Diversity

The bromine atom at the C2 position is the molecule's primary reactive center. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.[13][14][15] This allows for the systematic and efficient construction of vast chemical libraries to explore structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids/esters. This is ideal for introducing substituted phenyl rings, pyridines, or other aromatic systems to probe hydrophobic pockets or establish further vector space for modification.[14][16][17]

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes. The resulting alkynylthiazole can act as a rigid linker or engage in specific interactions within a binding site.[18][19][20][21]

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines. This is arguably one of the most powerful reactions in drug discovery, enabling the introduction of functionalities that can act as hydrogen bond donors/acceptors or basic centers for salt formation, profoundly impacting solubility and cell permeability.[13][22][23][24]

The C4-Hydroxymethyl Group: The Pharmacophore and PK Modulator

The hydroxymethyl (-CH2OH) group is a subtle but powerful feature that significantly influences a molecule's drug-like properties.[25][26]

  • Enhanced Solubility: The introduction of a hydroxyl group typically reduces lipophilicity by 1.5 to 2 log units, which can be critical for improving the aqueous solubility of a compound series.[26]

  • Key Binding Interactions: As both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs), this group can form strong, directional interactions with polar residues (e.g., Ser, Thr, Tyr, or backbone amides) in a target protein, often leading to a significant boost in potency and selectivity.[6][25][27]

  • Metabolic Stability: While hydroxyl groups can be sites of metabolism (e.g., glucuronidation), their introduction can also block metabolism at an adjacent site.[25]

  • Prodrug Handle: The alcohol functionality can be readily derivatized to form esters or ethers, providing a potential avenue for developing prodrugs with improved bioavailability or targeted release.

Synthetic Accessibility & Diversification Workflows

A key advantage of (2-Bromo-1,3-thiazol-4-yl)methanol is its straightforward accessibility from commercially available starting materials, making it a cost-effective and practical scaffold for research programs.

Synthesis of the Core Scaffold

The most common route involves the reduction of the corresponding aldehyde, 2-bromothiazole-4-carbaldehyde, which is commercially available.[28][29][30]

G A 2-Bromothiazole-4-carbaldehyde reagent NaBH4, Methanol 0 °C to rt A->reagent B (2-Bromo-1,3-thiazol-4-yl)methanol reagent->B

Caption: Synthesis of the target scaffold via reduction.

Protocol 1: Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromothiazole-4-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield the pure product.

Diversification via Cross-Coupling: A Practical Guide

The following diagram and protocols illustrate how the core scaffold can be used as a central hub for generating diverse molecular libraries.

G cluster_reactions Palladium-Catalyzed Cross-Coupling start { (2-Bromo-1,3-thiazol-4-yl)methanol | C4H4BrNOS } suzuki Suzuki-Miyaura (R-B(OH)2) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R1R2-NH) start->buchwald prod_suzuki 2-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_sono 2-Alkynyl Derivatives sonogashira->prod_sono prod_buch 2-Amino Derivatives buchwald->prod_buch

Caption: Diversification pathways from the core scaffold.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed for robust C-C bond formation. The choice of a modern phosphine ligand (like SPhos or XPhos) is critical for efficiently coupling electron-rich heteroaryl bromides, which can be challenging for older catalyst systems.[31] A mixed solvent system like dioxane/water ensures solubility for both organic and inorganic reagents.

  • Setup: In a microwave vial or Schlenk tube, combine (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (5 mol %), or a combination of a palladium source like Pd2(dba)3 (2.5 mol %) and a ligand like SPhos (5-10 mol %).

  • Solvent & Degas: Add a solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C for 2-16 hours. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Causality: This is a copper-co-catalyzed reaction, a classic and reliable method for forming C(sp2)-C(sp) bonds.[21] The amine (e.g., triethylamine or diisopropylamine) acts as both the base and a solvent. Performing the reaction under an inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Setup: To a Schlenk tube, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq), Pd(PPh3)2Cl2 (3 mol %), and copper(I) iodide (CuI) (5 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Potential Therapeutic Applications & Design Strategies

The versatility of the (2-Bromo-1,3-thiazol-4-yl)methanol scaffold allows for its application in numerous therapeutic areas. Below are hypothetical design strategies grounded in the established roles of thiazoles in medicine.

Anticancer Agents: Kinase Inhibitors

Many successful kinase inhibitors, like Dasatinib, feature a 2-aminothiazole core that interacts with the hinge region of the kinase active site.[5] Using our scaffold, a library of potential kinase inhibitors can be generated.

G cluster_protein Kinase ATP Binding Site cluster_ligand Hypothetical Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket scaffold Thiazole Core scaffold->gatekeeper π-π/π-cation h_group -CH2OH Group h_group->hinge H-Bond r_group R-Group (from coupling) r_group->d_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode in a kinase active site.

  • Strategy: Use Buchwald-Hartwig amination to couple various anilines or heteroaromatic amines to the C2 position. The resulting 2-aminothiazole moiety can mimic the hinge-binding motif. The C4-hydroxymethyl group can form a key hydrogen bond with a conserved residue, while the aryl group introduced via coupling can be designed to occupy a hydrophobic pocket, enhancing potency and selectivity.

Antimicrobial Agents

The thiazole ring is a component of penicillin and other antibacterial agents.[3][4] The ability to rapidly diversify the C2 position allows for exploration of novel chemical space to combat antimicrobial resistance.

  • Strategy: Synthesize a library of 2-aryl derivatives via Suzuki coupling. The introduced aryl group can be decorated with electron-withdrawing groups (e.g., halogens, nitro groups) or other functionalities known to enhance antimicrobial activity.[11] The hydroxymethyl group can improve the compound's solubility and potential for penetrating the bacterial cell wall.

Conclusion and Future Outlook

(2-Bromo-1,3-thiazol-4-yl)methanol is more than just a chemical intermediate; it is a highly versatile and strategically designed platform for modern drug discovery. Its synthetic tractability, combined with the proven biological relevance of the thiazole scaffold, makes it an invaluable tool for medicinal chemists. The ability to perform orthogonal chemical modifications at its two key functional sites—rapid diversification at C2 via cross-coupling and fine-tuning of properties at C4 via the hydroxymethyl group—provides a logical and efficient pathway to novel lead compounds. This guide has outlined the fundamental rationale and practical methodologies for leveraging this scaffold's potential. Future exploration will undoubtedly uncover its utility in generating next-generation therapeutics for a wide range of human diseases.

References

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  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). Acta Crystallographica Section E. Available at: [Link]

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  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2022). ResearchGate. Available at: [Link]

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The Versatile Virtuoso: A Senior Application Scientist's Guide to (2-Bromo-1,3-thiazol-4-yl)methanol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiazole ring stands as a cornerstone of innovation. Its presence in a multitude of biologically active compounds and functional materials underscores its significance as a "privileged scaffold."[1] Within the diverse family of thiazole-containing building blocks, (2-Bromo-1,3-thiazol-4-yl)methanol emerges as a particularly versatile and powerful tool for the construction of complex heterocyclic systems.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of facts. It aims to provide a comprehensive understanding of the causality behind experimental choices, offering field-proven insights into the synthesis, functionalization, and strategic application of this pivotal building block. We will delve into the nuances of its reactivity, explore robust synthetic protocols, and illuminate its potential in the rapid generation of diverse molecular architectures.

The Genesis of a Key Intermediate: Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol

The journey to harnessing the synthetic potential of (2-Bromo-1,3-thiazol-4-yl)methanol begins with its efficient and reliable preparation. While several routes can be envisaged, a common and practical approach involves a two-step sequence starting from the commercially available ethyl 2-aminothiazole-4-carboxylate. This strategy leverages well-established transformations, ensuring scalability and reproducibility.

From Amine to Bromide: The Sandmeyer-type Reaction

The initial step involves the conversion of the 2-amino group of ethyl 2-aminothiazole-4-carboxylate to a bromo substituent. This is typically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of diazonium salts.

Conceptual Workflow:

Synthesis_Step1 cluster_start Starting Material cluster_process Transformation cluster_product Intermediate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Diazotization Diazotization Ethyl 2-aminothiazole-4-carboxylate->Diazotization 1. NaNO₂, HBr (aq) 2. 0-5 °C Copper(I) Bromide Copper(I) Bromide Diazotization->Copper(I) Bromide Sandmeyer Reaction Ethyl 2-bromo-1,3-thiazole-4-carboxylate Ethyl 2-bromo-1,3-thiazole-4-carboxylate Copper(I) Bromide->Ethyl 2-bromo-1,3-thiazole-4-carboxylate

Caption: Diazotization followed by Sandmeyer bromination.

Experimental Protocol: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate

  • Materials:

    • Ethyl 2-aminothiazole-4-carboxylate

    • 48% Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Deionized water

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend ethyl 2-aminothiazole-4-carboxylate in 48% HBr.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite via the addition funnel, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is often indicated by a change in color.

    • In a separate flask, prepare a solution of copper(I) bromide in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

    • Extract the mixture with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford ethyl 2-bromo-1,3-thiazole-4-carboxylate.[2]

The Final Step: Reduction to the Target Alcohol

With the ester in hand, the final transformation is a straightforward reduction of the ester functionality to the corresponding primary alcohol. This is a common and high-yielding reaction in organic synthesis.

Conceptual Workflow:

Synthesis_Step2 cluster_start Intermediate cluster_process Reduction cluster_product Final Product Ethyl 2-bromo-1,3-thiazole-4-carboxylate Ethyl 2-bromo-1,3-thiazole-4-carboxylate Reducing Agent e.g., LiAlH₄ or DIBAL-H Ethyl 2-bromo-1,3-thiazole-4-carboxylate->Reducing Agent Anhydrous THF 0 °C to rt (2-Bromo-1,3-thiazol-4-yl)methanol (2-Bromo-1,3-thiazol-4-yl)methanol Reducing Agent->(2-Bromo-1,3-thiazol-4-yl)methanol

Caption: Ester reduction to the primary alcohol.

Experimental Protocol: Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol

  • Materials:

    • Ethyl 2-bromo-1,3-thiazole-4-carboxylate

    • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium sulfate solution or Rochelle's salt solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-bromo-1,3-thiazole-4-carboxylate in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Bromo-1,3-thiazol-4-yl)methanol. Further purification can be achieved by column chromatography if necessary.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of (2-Bromo-1,3-thiazol-4-yl)methanol is essential for its effective use and characterization in subsequent reactions.

PropertyValue
Molecular Formula C₄H₄BrNOS
Molecular Weight 194.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not consistently available; typically a low-melting solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF

Spectroscopic Data:

  • ¹H NMR (predicted):

    • A singlet for the thiazole proton (H5) around δ 7.2-7.5 ppm.

    • A doublet or broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

    • A singlet for the methylene protons (-CH₂OH) around δ 4.6-4.8 ppm.

  • ¹³C NMR (predicted):

    • A signal for the C2 carbon (bearing the bromine) around δ 145-150 ppm.

    • A signal for the C4 carbon around δ 150-155 ppm.

    • A signal for the C5 carbon around δ 115-120 ppm.

    • A signal for the methylene carbon (-CH₂OH) around δ 58-62 ppm.

The Art of Functionalization: A Hub for Heterocyclic Synthesis

The synthetic utility of (2-Bromo-1,3-thiazol-4-yl)methanol lies in the strategic and selective functionalization of its two key reactive sites: the C2-bromo position and the C4-hydroxymethyl group. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be a nucleophile or be transformed into other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The electron-deficient nature of the thiazole ring renders the C2-position susceptible to a range of powerful C-C and C-N bond-forming reactions.

Core Concept of Palladium-Catalyzed Cross-Coupling:

Cross_Coupling Thiazole-Br (2-Bromo-1,3-thiazol-4-yl)methanol (or protected derivative) Pd_Catalyst Pd Catalyst + Ligand + Base Thiazole-Br->Pd_Catalyst Coupling_Partner Organometallic Reagent (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Pd_Catalyst Product Functionalized Thiazole Pd_Catalyst->Product

Caption: General scheme of Pd-catalyzed cross-coupling.

A Note on Protecting Groups: For many cross-coupling reactions, it is advisable to protect the primary alcohol of (2-Bromo-1,3-thiazol-4-yl)methanol to prevent potential side reactions or interference with the catalyst. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers, which can be readily introduced and removed under standard conditions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • Protected (2-Bromo-1,3-thiazol-4-yl)methanol

    • Aryl or heteroaryl boronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Procedure:

    • To a reaction vessel, add the protected (2-Bromo-1,3-thiazol-4-yl)methanol, the boronic acid/ester, the palladium catalyst, and the base.

    • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Deprotect the alcohol to yield the final product.

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable for further transformations or as part of a larger conjugated system.[4]

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • Protected (2-Bromo-1,3-thiazol-4-yl)methanol

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the protected (2-Bromo-1,3-thiazol-4-yl)methanol, the palladium catalyst, and CuI.

    • Add the solvent, the base, and finally the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

    • Deprotect the alcohol to obtain the desired product.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[5]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • Protected (2-Bromo-1,3-thiazol-4-yl)methanol

    • Primary or secondary amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, Xantphos, Josiphos)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction solvent and stir for a few minutes to allow for catalyst activation.

    • Add the protected (2-Bromo-1,3-thiazol-4-yl)methanol, the amine, and the base.

    • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography and subsequently deprotect the alcohol.

Reactions at the C4-Hydroxymethyl Group

The hydroxymethyl group at the C4 position offers another handle for diversification. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

Reaction Pathways for the Hydroxymethyl Group:

Caption: Versatility of the C4-hydroxymethyl group.

Strategic Applications in the Synthesis of Bioactive Molecules

The true power of (2-Bromo-1,3-thiazol-4-yl)methanol is realized when these functionalization strategies are applied in the synthesis of complex molecules with potential biological activity. The thiazole nucleus is a key component in a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[6]

By leveraging the reactions outlined above, medicinal chemists can rapidly generate libraries of diverse thiazole derivatives for screening. For instance, a Suzuki coupling at the C2 position can introduce various aryl or heteroaryl moieties, while subsequent modification of the C4-hydroxymethyl group can modulate solubility and other pharmacokinetic properties.

Conclusion and Future Outlook

(2-Bromo-1,3-thiazol-4-yl)methanol is more than just a chemical intermediate; it is a versatile platform for innovation in heterocyclic synthesis. Its dual reactivity allows for a modular and divergent approach to the synthesis of complex molecules. As the demand for novel bioactive compounds and functional materials continues to grow, the strategic application of such well-designed building blocks will be paramount. This guide has provided a framework for understanding and utilizing (2-Bromo-1,3-thiazol-4-yl)methanol, and it is our hope that it will inspire further exploration of its synthetic potential in your research endeavors.

References

  • New Journal of Chemistry. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist. [Link]

  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • ResearchGate. (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

  • ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PMC - PubMed Central. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • PMC - PubMed Central. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PMC - PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • RSC Publishing. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Semantic Scholar. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PMC - PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

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A Technical Guide to Accelerating Drug Discovery with (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions make it a "privileged scaffold" in drug design.[4] This guide focuses on a particularly versatile building block, (2-Bromo-1,3-thiazol-4-yl)methanol , and outlines its strategic application in the rapid generation and screening of novel bioactive compound libraries. We will delve into the chemical logic behind its design, provide field-proven synthetic protocols for its derivatization, and present a systematic workflow for identifying and validating new biological hits. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical tools to expedite the discovery pipeline.

The Strategic Value of the (2-Bromo-1,3-thiazol-4-yl)methanol Scaffold

The utility of a chemical starting block in drug discovery is defined by its synthetic accessibility and, more importantly, its potential for controlled, multi-directional diversification. (2-Bromo-1,3-thiazol-4-yl)methanol is engineered to maximize this potential, featuring two distinct and orthogonally reactive functional handles.

  • The 2-Bromo Position: The bromine atom at the C2 position is the primary vector for diversification. It is strategically placed at an electron-deficient carbon, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.[5] This allows for the introduction of aryl, heteroaryl, and alkynyl groups, which are critical for modulating a compound's pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

  • The 4-Hydroxymethyl Group: The methanol moiety at the C4 position provides a secondary site for modification. It can be readily oxidized to an aldehyde for reductive amination, esterified to explore new interactions with target proteins, or converted to an ether to alter solubility and metabolic stability.

This dual functionality allows for the creation of vast and structurally diverse chemical libraries from a single, common core, making it an ideal starting point for fragment-based or high-throughput screening campaigns.

Library_Synthesis_Workflow cluster_0 start Start: (2-Bromo-1,3-thiazol-4-yl)methanol + Array of Coupling Partners reagents Dispense Reagents in 96-Well Plate (Catalyst, Base, Solvent) start->reagents reaction Reaction Under Inert Atmosphere (Heating & Stirring) reagents->reaction workup Parallel Work-up (Quench & Liquid-Liquid Extraction) reaction->workup purification Automated Purification (Parallel HPLC or Flash Chromatography) workup->purification qc Quality Control (LC-MS, NMR for representative samples) purification->qc plating Compound Plating & Archiving (DMSO Stocks) qc->plating end Screening-Ready Library Plate plating->end HTS_Cascade primary Primary HTS (Single concentration, e.g., 10 µM) Identifies initial 'actives' confirm Hit Confirmation (Re-test from fresh stock) Eliminates plate/reagent errors primary->confirm dose Dose-Response Curve (e.g., 10-point titration) Determines potency (IC50/EC50) confirm->dose secondary Secondary / Orthogonal Assay (Different biological readout for same target) Confirms on-target activity dose->secondary counterscreen Counter-Screen (Assay for off-target or non-specific effects) Rules out artifacts (e.g., cytotoxicity, aggregation) secondary->counterscreen validated Validated Hits (Proceed to Lead Optimization) counterscreen->validated

Sources

Methodological & Application

Strategic C-C Bond Formation: Protocols and Applications of Suzuki Coupling with (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds. This guide provides a detailed examination of its application to a substrate of significant pharmaceutical interest: (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride. The thiazole ring is a privileged scaffold found in numerous approved drugs and clinical candidates.[1][2] This document moves beyond a simple recitation of steps, offering a deep dive into the mechanistic rationale behind procedural choices, comprehensive experimental protocols, and robust troubleshooting strategies. It is designed to empower researchers, scientists, and drug development professionals to successfully employ this versatile reaction, navigate its complexities, and accelerate their discovery programs.

Introduction: The Strategic Value of Thiazole Scaffolds

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[3][4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's success is rooted in its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4]

The target substrate, (2-Bromo-1,3-thiazol-4-yl)methanol, incorporates a thiazole ring, a heterocyclic motif central to the structure of many bioactive molecules, including antimicrobials, anti-inflammatories, and anticancer agents.[1][2] However, the coupling of heteroaryl halides, particularly those containing functional groups like hydroxyls and basic nitrogen atoms, presents unique challenges. These groups can potentially coordinate to the palladium catalyst, altering its reactivity or leading to deactivation.[6][7] This guide addresses these challenges head-on, providing the technical insights necessary for predictable and high-yielding synthesis.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][8]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (2-Bromo-1,3-thiazol-4-yl)methanol, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[4][9]

  • Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the Pd(II) complex. This crucial step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), facilitating the transfer of the R-group to the palladium center.[8][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalated Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product sub1 R¹-X (Thiazole Bromide) sub2 R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Component-by-Component Analysis

Success in Suzuki coupling hinges on the judicious selection of each reaction component. The specific nature of this compound necessitates careful consideration.

The Substrate: this compound
  • Reactivity: As a heteroaryl bromide, the C-Br bond is sufficiently reactive for oxidative addition under standard conditions. The reactivity order for halides is generally I > Br > Cl.[11]

  • The Hydrochloride Salt: The substrate is supplied as a salt. The base added to the reaction must first neutralize the hydrochloride before it can participate in the catalytic cycle. Therefore, at least one extra equivalent of base relative to the boronic acid is required.

  • The Hydroxymethyl Group (-CH₂OH): This protic functional group is generally well-tolerated. However, its presence may make the substrate more polar and could influence solvent choice. In some cases, protic groups can interact with the catalyst, but this is less common for Suzuki couplings compared to other cross-coupling reactions.[6]

Palladium Catalyst and Ligand

The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and potentially coordinating heteroaryl halides, the choice of ligand is critical.

Catalyst/Ligand SystemKey Characteristics & Use Cases
Pd(PPh₃)₄ (Tetrakis)A reliable, air-sensitive Pd(0) catalyst. Often effective for simple aryl bromides. Can be sluggish with challenging substrates.
Pd(OAc)₂ / Pd₂(dba)₃ + Ligand Pd(II) or Pd(0) pre-catalysts that are reduced in situ. Requires a phosphine ligand. This two-component system allows for fine-tuning.
Buchwald Ligands (e.g., SPhos, XPhos) Electron-rich, bulky monophosphine ligands that excel in coupling heteroaryl halides, including chlorides. They accelerate both oxidative addition and reductive elimination.[12]
PdCl₂(dppf) An air-stable Pd(II) pre-catalyst with a bidentate ferrocenyl ligand. Excellent for a wide range of substrates and known for suppressing side reactions like homocoupling.
Ligand-Free Conditions In some cases, particularly with coordinating heterocycles, a reaction may proceed without an external phosphine ligand. The thiazole nitrogen itself may coordinate to the palladium.[13][14] This is often attempted with Pd(OAc)₂ or Pd₂(dba)₃.

Recommendation: For initial screening with (2-Bromo-1,3-thiazol-4-yl)methanol, PdCl₂(dppf) is an excellent starting point due to its robustness and broad applicability to heteroaryl substrates.

The Base: The Engine of Transmetalation

The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[15] The choice of base can dramatically affect yield and reaction rate.

BaseSolvent SystemStrengths & Considerations
Na₂CO₃ / K₂CO₃ Dioxane/H₂O, Toluene/H₂OInexpensive, effective, and widely used. K₂CO₃ is slightly more soluble. A good default choice for many systems.[15][16]
K₃PO₄ Toluene, Dioxane, THFA stronger base than carbonates. Particularly effective for coupling with less reactive aryl chlorides or for sterically hindered substrates.[15]
Cs₂CO₃ Dioxane, THFA highly effective but more expensive base. Its greater solubility in organic solvents can be advantageous for difficult couplings.[15]
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally weaker and less effective for activating boronic acids. Typically not the first choice for standard Suzuki couplings.[15]

Recommendation: An aqueous solution of K₂CO₃ or Na₂CO₃ (2 M) is a reliable and cost-effective starting point for this substrate. Use 2.5-3.0 equivalents to ensure neutralization of the hydrochloride salt and activation of the boronic acid.

Solvent Selection

The solvent must dissolve the organic components while being compatible with the (often inorganic) base. Biphasic systems are very common.[3][17]

  • 1,4-Dioxane / Water: A highly versatile and common system that works well with carbonate bases.

  • Toluene / Water (or Ethanol): Another effective biphasic system. Toluene is less water-miscible than dioxane.

  • Tetrahydrofuran (THF): A good ethereal solvent, often used with phosphate bases.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful but may lead to side reactions at high temperatures.

Recommendation: A 4:1 or 5:1 mixture of 1,4-Dioxane and Water is the recommended starting point.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Experimental_Workflow Experimental Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup degas 3. Solvent Addition & Degassing setup->degas react 4. Heating & Monitoring (TLC / LC-MS) degas->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization purify->end

Figure 2: Step-by-step workflow for the Suzuki coupling protocol.

Materials and Equipment
  • Substrates: this compound (1.0 eq), Arylboronic acid (1.2 eq)

  • Catalyst: PdCl₂(dppf) (0.02 eq, 2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvents: 1,4-Dioxane (ACS grade), Deionized Water

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, nitrogen or argon line, syringes, standard laboratory glassware, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 247 mg, 1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (415 mg, 3.0 mmol, 3.0 eq), and PdCl₂(dppf) (16 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum or connect to a condenser. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 2 M aqueous solution of K₂CO₃ if not already done. While not strictly necessary here as solid K₂CO₃ was added, for other protocols, adding the base as a solution is common. Through the septum, add 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Bubble argon or nitrogen gas gently through the reaction mixture for 10-15 minutes to thoroughly degas the solvent. This step is critical for catalyst longevity.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting bromide is the primary indicator of completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Low reaction temperature.1. Ensure rigorous degassing. Use a fresh bottle of catalyst.2. Verify equivalents of base, especially accounting for the HCl salt.3. Increase temperature to 100-110 °C (if using dioxane).
Decomposition of Boronic Acid (Protodeborylation) 1. Reaction is too slow or temperature is too high.2. Water content is too high.1. Use a more active catalyst/ligand system (e.g., a Buchwald ligand) to accelerate the coupling.2. Try using anhydrous conditions with K₃PO₄ as the base. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[5]
Formation of Homocoupled Byproducts 1. Oxygen contamination.2. Boronic acid instability.1. Improve degassing procedure.2. Add the boronic acid slowly over time or use a more stable boronic ester.
Stalled Reaction 1. Catalyst has died.2. One of the reagents has been fully consumed.1. Add a second small portion of catalyst (e.g., 0.5 mol%) under an inert atmosphere.2. Use a slight excess (1.2-1.5 eq) of the boronic acid.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and accessible method for synthesizing complex molecules with high pharmaceutical relevance. Success is predicated on a rational approach to reaction design, beginning with an understanding of the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent, combined with meticulous experimental technique—particularly the maintenance of an inert atmosphere—will consistently lead to high yields. This guide provides a validated starting protocol and the necessary scientific context to empower researchers to optimize this reaction for their specific needs, paving the way for new discoveries in medicinal chemistry and materials science.

References

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  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

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  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

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  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

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Sonogashira coupling conditions for (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of (2-Bromo-1,3-thiazol-4-yl)methanol: Protocols and Mechanistic Insights

Introduction: Synthesizing a Privileged Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This palladium- and copper-cocatalyzed transformation is instrumental in the construction of conjugated enynes and arylalkynes, which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][5]

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds due to their wide range of pharmacological activities.[6][7] (2-Bromo-1,3-thiazol-4-yl)methanol is a particularly valuable building block, as it offers a reactive handle at the C2 position for diversification via cross-coupling, while the hydroxymethyl group at C4 provides a site for further functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Sonogashira coupling of (2-Bromo-1,3-thiazol-4-yl)methanol. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Core Principles and Catalytic Cycle

The success of the Sonogashira reaction hinges on the synergistic action of a palladium catalyst and a copper(I) co-catalyst, orchestrated within two interconnected catalytic cycles.[8]

  • The Palladium Cycle: This cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the thiazole, forming a Pd(II)-thiazolyl intermediate. This is the rate-determining step and activates the heteroaryl halide.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[2][9][10] This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-thiazolyl complex, transferring the alkynyl group to the palladium center. The resulting complex then undergoes reductive elimination to yield the final alkynylated thiazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ cu_catalyst Cu(I)Br ox_add Oxidative Addition ox_add->pd0 pd_complex Thiazolyl-Pd(II)L₂-Br pd_complex->pd0 [ Red. Elim. ] transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex Thiazolyl-Pd(II)L₂-Alkyne transmetal->pd_alkyne_complex pd_alkyne_complex->pd_complex [ Transmetalation ] red_elim Reductive Elimination red_elim->pd0 product Product (Alkynyl-Thiazole) red_elim->product cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_catalyst->cu_acetylide alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide Deprotonation cu_acetylide->transmetal thiazole_bromide (2-Bromo-1,3-thiazol-4-yl)methanol thiazole_bromide->ox_add

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Protocol: Sonogashira Coupling of (2-Bromo-1,3-thiazol-4-yl)methanol

This protocol provides a reliable starting point for the coupling of (2-Bromo-1,3-thiazol-4-yl)methanol with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.

General Considerations
  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques to prevent catalyst degradation and suppress the undesirable Glaser-Hay homocoupling of the alkyne.[8][12]

  • Anhydrous Conditions: Moisture can interfere with the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Hydroxymethyl Group Compatibility: The primary alcohol in (2-Bromo-1,3-thiazol-4-yl)methanol is generally well-tolerated under standard Sonogashira conditions. Protection is typically not required unless particularly harsh bases or high temperatures are employed.[13] If protection is deemed necessary, a silyl ether such as TBDMS is a common choice.[14][15]

Materials and Reagents
ReagentM.W.Grade/PuritySupplier ExampleNotes
(2-Bromo-1,3-thiazol-4-yl)methanol194.05 g/mol >97%Sigma-AldrichThe key substrate.
Terminal Alkyne (e.g., Phenylacetylene)102.13 g/mol >98%Sigma-AldrichUse 1.1 - 1.5 equivalents.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.90 g/mol >98%Strem ChemicalsA common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)190.45 g/mol >98%Sigma-AldrichShould be off-white or light tan; dark color indicates oxidation.
Triethylamine (Et₃N)101.19 g/mol >99.5%, AnhydrousAcros OrganicsActs as the base and can be a solvent. Must be dry.
Tetrahydrofuran (THF)72.11 g/mol Anhydrous, >99.9%Sigma-AldrichAn excellent solvent for this reaction.
Experimental Workflow

experimental_workflow start Start setup 1. Setup & Purge - Assemble dry Schlenk flask. - Purge with Argon for 15 min. start->setup add_solids 2. Add Solids - (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) - PdCl₂(PPh₃)₂ (0.03 eq) - CuI (0.05 eq) setup->add_solids add_liquids 3. Add Liquids - Anhydrous THF - Triethylamine (3.0 eq) - Terminal Alkyne (1.2 eq) add_solids->add_liquids react 4. Reaction - Stir at room temp. to 60°C. - Monitor by TLC. add_liquids->react workup 5. Work-up - Cool to RT. - Dilute with EtOAc. - Filter through Celite®. react->workup extract 6. Extraction & Wash - Wash filtrate with sat. aq. NH₄Cl & brine. - Dry over Na₂SO₄. workup->extract purify 7. Purification - Concentrate in vacuo. - Purify by flash column chromatography. extract->purify end End (Pure Product) purify->end

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-1,3-thiazol-4-yl)methanol (100 mg, 0.515 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (10.8 mg, 0.0155 mmol, 0.03 eq), and CuI (4.9 mg, 0.0258 mmol, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry Argon three times. Maintain a positive pressure of Argon for the duration of the reaction.

  • Solvent and Reagent Addition: Through the septum, add anhydrous THF (5 mL) and anhydrous triethylamine (0.215 mL, 1.545 mmol, 3.0 eq) via syringe. Stir for 5 minutes to dissolve the solids. Finally, add the terminal alkyne (e.g., phenylacetylene, 0.068 mL, 0.618 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), gently heat the mixture to 40-60°C using an oil bath. Continue stirring until TLC analysis indicates complete consumption of the starting bromothiazole (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® in a fritted funnel, washing the pad with additional ethyl acetate (3 x 10 mL) to ensure all product is collected.[11]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-1,3-thiazol-4-yl)methanol product.

Optimization & Troubleshooting

While the above protocol is robust, optimization is often necessary for challenging substrates or to maximize yield.

Table of Potential Optimization Conditions
ParameterCondition 1 (Standard)Condition 2 (For Deactivated Substrates)Condition 3 (Copper-Free)Rationale & Notes
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (5 mol%)(AllylPdCl)₂ / P(t-Bu)₃ (1-2 mol%)Pd(PPh₃)₄ is a true Pd(0) source but is more air-sensitive.[16] Copper-free systems often require specialized, bulky phosphine ligands.[8]
Cu Co-catalyst CuI (3-10 mol%)CuI (5-15 mol%)NoneHigher CuI loading can accelerate the reaction but increases the risk of alkyne homocoupling.
Base Et₃N or DIPEAK₂CO₃ or Cs₂CO₃TBAF or DBUInorganic bases can be effective, especially at higher temperatures.[17] TBAF can be used in copper-free, solvent-free conditions.[18]
Solvent THF or DioxaneDMF or NMPToluene or Water (with surfactant)DMF is a good polar aprotic solvent for dissolving all components. Aqueous Sonogashira is a green chemistry alternative.[2]
Temperature Room Temp to 60°C80 - 100°CRoom Temp to 80°CHigher temperatures may be needed for less reactive bromides but can risk decomposition.[11]
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized Pd or Cu).- Insufficiently anhydrous conditions.- Base is too weak or wet.- Use fresh, high-purity catalysts.- Ensure all glassware is flame-dried and use anhydrous solvents.- Use freshly distilled amine base or switch to a stronger base like DBU.
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen in the reaction flask.- High concentration of copper catalyst.- Improve inert atmosphere technique (rigorous purging).- Reduce the amount of CuI to 1-2 mol%.- Switch to a copper-free protocol.[8]
Decomposition of Starting Material - Reaction temperature is too high.- Prolonged reaction time.- Run the reaction at a lower temperature for a longer period.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Stalled Reaction - Catalyst deactivation.- Low substrate reactivity.- Add a second small portion of the palladium catalyst.- Switch to a more active catalyst system (e.g., one with a more electron-rich ligand).[16]- Increase the reaction temperature.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of heterocyclic scaffolds like (2-Bromo-1,3-thiazol-4-yl)methanol. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the exclusion of oxygen and moisture—researchers can reliably synthesize a diverse library of 2-alkynylthiazole derivatives. The protocol provided herein serves as a validated starting point, while the optimization and troubleshooting guides offer a framework for tackling more challenging substrates and maximizing reaction efficiency, ultimately accelerating the discovery and development of novel therapeutic agents.

References

  • Mastering Cross-Coupling Reactions with Copper(I)
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  • (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3.
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Application Notes & Protocols: Hantzsch Thiazole Synthesis Utilizing (2-Bromo-1,3-thiazol-4-yl)methanol Derivatives for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the application of (2-Bromo-1,3-thiazol-4-yl)methanol and its derivatives in the Hantzsch thiazole synthesis. This approach offers a strategic pathway to novel, densely functionalized bis-thiazole systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction: The Strategic Value of Bis-Thiazole Scaffolds

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design.[5] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, remains one of the most robust and versatile methods for constructing this heterocyclic ring.[6][7][8]

This document focuses on a specialized application of the Hantzsch synthesis, employing (2-Bromo-1,3-thiazol-4-yl)methanol and its derivatives as the α-halocarbonyl component. The inherent 2-bromo-thiazole moiety serves as a reactive handle for subsequent cross-coupling reactions, while the hydroxymethyl group at the 4-position provides a site for further derivatization. The true innovation of this approach lies in the strategic use of the bromomethyl ketone derived from the starting material, which facilitates the construction of a second thiazole ring, leading to complex bis-thiazole structures. These scaffolds are of particular interest in the development of novel therapeutics, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[9][10]

Reaction Schema and Mechanistic Insights

The overall synthetic strategy involves a two-step process: the oxidation of (2-Bromo-1,3-thiazol-4-yl)methanol to the corresponding α-bromoketone, followed by the classical Hantzsch condensation with a suitable thioamide.

Step 1: Oxidation to the α-Bromoketone

The primary alcohol of (2-Bromo-1,3-thiazol-4-yl)methanol is first oxidized to an aldehyde, which is then brominated to yield the key α-bromoketone intermediate. This transformation is crucial for activating the substrate for the subsequent Hantzsch condensation.

Step 2: Hantzsch Thiazole Synthesis

The synthesized 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one then undergoes the Hantzsch reaction with a selected thioamide. The mechanism proceeds through an initial SN2 reaction, where the sulfur of the thioamide displaces the α-bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Below is a visual representation of the proposed reaction mechanism.

Hantzsch_Mechanism cluster_step1 Step 1: Oxidation & Bromination cluster_step2 Step 2: Hantzsch Condensation Start (2-Bromo-1,3-thiazol-4-yl)methanol Oxidation Oxidation (e.g., DMP, PCC) Start->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Bromination Bromination (e.g., NBS, Br2) Aldehyde->Bromination AlphaBromoKetone 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one Bromination->AlphaBromoKetone SN2 SN2 Attack AlphaBromoKetone->SN2 Thioamide Thioamide (R-CSNH2) Thioamide->SN2 Intermediate1 Thioester Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration FinalProduct Substituted Bis-Thiazole Product Dehydration->FinalProduct

Caption: Proposed reaction pathway for the synthesis of bis-thiazole derivatives.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Protocol 1: Synthesis of 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one

This protocol details the preparation of the key α-bromoketone intermediate.

Materials:

  • (2-Bromo-1,3-thiazol-4-yl)methanol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Oxidation: To a stirred solution of (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add DMP (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldehyde.

  • Bromination: Dissolve the crude aldehyde in a suitable solvent like chloroform or carbon tetrachloride.

  • Add NBS (1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one.

Protocol 2: Hantzsch Synthesis of a Bis-Thiazole Derivative

This protocol describes the condensation of the α-bromoketone with a thioamide.

Materials:

  • 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one

  • Substituted Thioamide (e.g., thiourea, thioacetamide) (1.1 eq)

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve the 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (1.0 eq) and the chosen thioamide (1.1 eq) in ethanol.[6]

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration.[6] Otherwise, neutralize the reaction mixture with a mild base such as NaHCO₃ solution or TEA to quench any HBr formed.

  • Concentrate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired bis-thiazole derivative.

Optimization and Troubleshooting

The success of the Hantzsch thiazole synthesis can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

Parameter Recommendation/Rationale Troubleshooting
Solvent Ethanol and methanol are commonly used and effective.[6] Greener alternatives like water or PEG-400 under specific conditions can also be explored.[11][12]Low Yield: Try a higher boiling point solvent like isopropanol or explore microwave-assisted synthesis to enhance reaction rates.[11]
Temperature Refluxing is standard for driving the reaction to completion.[6]Side Reactions: If decomposition is observed, reduce the temperature and increase the reaction time.
Base A mild base like NaHCO₃ or an organic base like triethylamine can be used to neutralize the HBr byproduct.Poor Neutralization: Ensure sufficient base is added to prevent acidic conditions which can affect regioselectivity.[13]
Purification Silica gel column chromatography is generally effective. For basic products, an acid-base extraction can be a useful purification step.[14]Co-eluting Impurities: If column chromatography is challenging, consider recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[14]

Applications in Drug Discovery

The bis-thiazole scaffolds synthesized through this methodology are of significant interest for a variety of therapeutic applications:

  • Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[5] The novel bis-thiazole structures could exhibit enhanced activity against resistant strains.

  • Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity.[9][15] The ability to functionalize both thiazole rings allows for the exploration of diverse structure-activity relationships.

  • Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in many kinase inhibitors. The synthesized compounds can be screened against various kinase panels.

  • Fragment-Based Drug Discovery: The core bis-thiazole structure can serve as a high-value fragment for further elaboration in fragment-based drug discovery campaigns.[4]

Workflow Visualization

The following diagram illustrates the overall workflow from starting material to potential applications.

Workflow cluster_applications Drug Discovery Applications Start (2-Bromo-1,3-thiazol-4-yl)methanol Step1 Protocol 1: Oxidation & Bromination Start->Step1 Intermediate α-Bromoketone Intermediate Step1->Intermediate Step2 Protocol 2: Hantzsch Synthesis with Thioamide Intermediate->Step2 Product Bis-Thiazole Scaffold Step2->Product Antimicrobial Antimicrobial Screening Product->Antimicrobial Anticancer Anticancer Assays Product->Anticancer Kinase Kinase Inhibition Product->Kinase FBDD Fragment-Based Design Product->FBDD

Caption: Overall workflow from synthesis to drug discovery applications.

References

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Application Notes & Protocols: Synthesis of Novel Antifungal Agents from (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Antifungal Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a variety of biologically active compounds, including the penicillin class of antibiotics.[2] In the realm of antifungal research, thiazole derivatives have emerged as a promising class of agents, largely due to their ability to inhibit the fungal enzyme cytochrome P450 demethylase (CYP51), also known as lanosterol 14α-demethylase.[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[3]

(2-Bromo-1,3-thiazol-4-yl)methanol is a versatile and reactive starting material for the synthesis of a diverse library of thiazole-based compounds. The presence of the bromine atom at the 2-position and the hydroxymethyl group at the 4-position provides two distinct points for chemical modification, allowing for the strategic introduction of various pharmacophores to enhance antifungal potency and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and methods for evaluating the antifungal efficacy of novel compounds derived from this key precursor.

Strategic Approach to Synthesis: A Two-Step Conversion

The primary synthetic strategy involves a two-step process to convert (2-Bromo-1,3-thiazol-4-yl)methanol into more complex, biologically active thiazole derivatives. This approach is designed to first create a more reactive intermediate, which can then be coupled with various building blocks to generate a library of potential antifungal agents.

Step 1: Oxidation of the Methanol to a Reactive Carbonyl Intermediate

The initial and crucial step is the oxidation of the primary alcohol in (2-Bromo-1,3-thiazol-4-yl)methanol to the corresponding aldehyde, 2-bromo-1,3-thiazole-4-carbaldehyde. This transformation is fundamental as it converts the relatively unreactive alcohol into a highly versatile electrophilic carbonyl group, which is essential for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.

Several standard oxidation reagents can be employed for this purpose, with the choice depending on the desired scale, selectivity, and laboratory resources. Common and effective methods include:

  • Pyridinium chlorochromate (PCC): A mild and selective reagent for the oxidation of primary alcohols to aldehydes.

  • Swern oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offering high yields under mild, low-temperature conditions.

  • Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a rapid and clean conversion of alcohols to aldehydes with a simple workup.

Step 2: Hantzsch-Type Thiazole Synthesis and Analogue Generation

With the 2-bromo-1,3-thiazole-4-carbaldehyde in hand, a variety of synthetic routes can be pursued. One of the most robust and widely used methods for constructing substituted thiazoles is the Hantzsch thiazole synthesis .[1] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1] While our intermediate is an aldehyde, it can be readily converted to an α-haloketone or used in related condensation reactions.

A more direct and highly effective approach for generating diverse antifungal candidates from a related α-bromoketone precursor involves reaction with various thiosemicarbazones.[2] This strategy allows for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.

The overall synthetic workflow is depicted in the diagram below:

SynthesisWorkflow cluster_0 PART 1: Precursor Activation cluster_1 PART 2: Analogue Synthesis cluster_2 PART 3: Biological Evaluation Start (2-Bromo-1,3-thiazol-4-yl)methanol Oxidation Oxidation (e.g., PCC, Swern, DMP) Start->Oxidation Step 1 Intermediate 2-Bromo-1,3-thiazole-4-carbaldehyde (Reactive Intermediate) Oxidation->Intermediate Coupling Condensation Reaction (Hantzsch-type Synthesis) Intermediate->Coupling Step 2 Thio Thiosemicarbazide or Substituted Thioamides Thio->Coupling Product Novel Antifungal Thiazole Derivatives Coupling->Product Assay Antifungal Susceptibility Testing (CLSI Broth Microdilution) Product->Assay Screening Data MIC/MFC Data Assay->Data MoA Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Conversion DisruptedMembrane Disrupted Cell Membrane (Cell Death) Enzyme->DisruptedMembrane Pathway Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Thiazole Thiazole Antifungal Agent Thiazole->Enzyme Inhibition

Sources

The Versatile Synthon: (2-Bromo-1,3-thiazol-4-yl)methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Agrochemical Researcher

In the relentless pursuit of novel agrochemicals that are not only potent but also possess favorable toxicological and environmental profiles, the synthetic chemist's toolbox must be equipped with versatile and strategically functionalized building blocks. Among these, heterocyclic scaffolds have proven to be a rich source of biologically active molecules. The thiazole ring, in particular, is a privileged structure in a multitude of commercialized pesticides due to its unique electronic properties and ability to engage in crucial interactions with biological targets. This guide focuses on a highly valuable, yet perhaps underutilized, synthon: (2-Bromo-1,3-thiazol-4-yl)methanol .

The strategic placement of a bromo group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring makes this molecule a linchpin for the synthesis of a diverse array of agrochemicals. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkynyl moieties. Concurrently, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, paving the way for the construction of amides, esters, and other functional groups commonly found in fungicides, herbicides, and insecticides.

This document provides a comprehensive overview of the synthetic utility of (2-Bromo-1,3-thiazol-4-yl)methanol, complete with detailed application notes and step-by-step protocols. It is designed to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful building block in their quest for the next generation of crop protection agents.

Part 1: The Strategic Importance of (2-Bromo-1,3-thiazol-4-yl)methanol in Agrochemical Design

The efficacy of an agrochemical is intricately linked to its molecular architecture. The (2-Bromo-1,3-thiazol-4-yl)methanol scaffold offers two key points of diversification, enabling a systematic exploration of chemical space to optimize biological activity.

  • The 2-Position: A Gateway to Diversity via Cross-Coupling. The bromine atom at the C2 position is primed for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions[1][2]. This allows for the facile introduction of a wide range of substituents, which can modulate the molecule's lipophilicity, steric profile, and electronic properties, all of which are critical for target binding and cellular uptake.

  • The 4-Position: A Hub for Bioactive Moieties. The hydroxymethyl group at the C4 position is a precursor to the carboxylic acid functionality, a common feature in many successful agrochemicals, particularly fungicides and herbicides. Thiazole-4-carboxamides, for instance, are a well-established class of succinate dehydrogenase inhibitor (SDHI) fungicides[3][4][5].

The following diagram illustrates the key synthetic transformations that underscore the versatility of (2-Bromo-1,3-thiazol-4-yl)methanol.

Caption: Key synthetic pathways originating from (2-Bromo-1,3-thiazol-4-yl)methanol.

Part 2: Application in Fungicide Synthesis: The Thiazole-4-Carboxamide Class

Thiazole-4-carboxamides have emerged as a potent class of fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain[3][5]. The synthesis of these compounds from (2-Bromo-1,3-thiazol-4-yl)methanol involves a two-step oxidation followed by an amide coupling.

Protocol 1: Two-Step Oxidation of (2-Bromo-1,3-thiazol-4-yl)methanol to 2-Bromo-1,3-thiazole-4-carboxylic Acid

This protocol first describes the oxidation of the starting alcohol to the corresponding aldehyde via a Swern oxidation, followed by a subsequent oxidation to the carboxylic acid. The Swern oxidation is chosen for its mild conditions, which are compatible with the sensitive thiazole ring[3][6].

Step 1: Swern Oxidation to 2-Bromo-1,3-thiazole-4-carbaldehyde

  • Materials:

    • (2-Bromo-1,3-thiazol-4-yl)methanol

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

    • Add a solution of (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes at this temperature.

    • Slowly add triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1,3-thiazole-4-carbaldehyde. This can often be used in the next step without further purification.

Step 2: Oxidation to 2-Bromo-1,3-thiazole-4-carboxylic Acid

  • Materials:

    • 2-Bromo-1,3-thiazole-4-carbaldehyde (from Step 1)

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

    • Acetone

    • Sulfuric acid (H₂SO₄), dilute

    • Sodium bisulfite (NaHSO₃)

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude 2-Bromo-1,3-thiazole-4-carbaldehyde in acetone in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute sulfuric acid to a pH of ~2.

    • If any brown precipitate of MnO₂ remains, add a small amount of sodium bisulfite to decolorize it.

    • Extract the aqueous solution with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-Bromo-1,3-thiazole-4-carboxylic acid[7].

Protocol 2: Synthesis of a Thiazole-4-Carboxamide Fungicide Candidate

This protocol outlines the coupling of the synthesized carboxylic acid with a representative aniline to form the final carboxamide.

  • Materials:

    • 2-Bromo-1,3-thiazole-4-carboxylic Acid

    • Substituted aniline (e.g., 2-chloroaniline)

    • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

    • Pyridine or triethylamine

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure (using thionyl chloride):

    • In a round-bottom flask, suspend 2-Bromo-1,3-thiazole-4-carboxylic acid (1.0 eq.) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours, or until the solid has dissolved and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

    • Cool the aniline solution in an ice bath and slowly add the acid chloride solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole-4-carboxamide.

Part 3: Application in Herbicide and Insecticide Synthesis: Leveraging the 2-Bromo Position

The 2-bromo functionality is a key feature for introducing structural diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of agrochemical candidates, including herbicides and insecticides.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1,3-thiazole Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the thiazole and various aryl or heteroaryl boronic acids[7][8].

Caption: General scheme for the Suzuki-Miyaura coupling of (2-Bromo-1,3-thiazol-4-yl)methanol.

  • Materials:

    • (2-Bromo-1,3-thiazol-4-yl)methanol

    • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

    • Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

  • Procedure:

    • To a Schlenk flask, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, and the base.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1,3-thiazole derivative.

Protocol 4: Sonogashira Coupling for the Synthesis of 2-Alkynyl-1,3-thiazole Derivatives

The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position, which can be a key structural element in certain agrochemicals or a handle for further transformations[6][9].

  • Materials:

    • (2-Bromo-1,3-thiazol-4-yl)methanol

    • Terminal alkyne (e.g., phenylacetylene) (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq.), the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Part 4: Case Study: Synthesis of an Insecticide Analogous to Thiamethoxam

While Thiamethoxam itself is synthesized from 2-chloro-5-chloromethylthiazole, a similar synthetic strategy can be envisioned starting from (2-Bromo-1,3-thiazol-4-yl)methanol. This involves converting the hydroxymethyl group to a chloromethyl group and then performing a nucleophilic substitution.

Caption: Synthetic route to a Thiamethoxam analog.

This hypothetical example underscores the adaptability of (2-Bromo-1,3-thiazol-4-yl)methanol as a starting material for a wide range of agrochemical classes.

Data Summary

Reaction TypeSubstratesCatalyst/ReagentSolventYield (%)Reference
Swern Oxidation Primary Alcohol(COCl)₂, DMSO, Et₃NDCMHigh[3][6]
Suzuki Coupling 2-Bromothiazole, Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂OGood to Excellent[7][8]
Sonogashira Coupling 2-Bromothiazole, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHFGood to Excellent[6][9]
Amide Coupling Carboxylic Acid, AmineSOCl₂ or HATUDCM or DMFGood to Excellent[3][5]

Conclusion and Future Outlook

(2-Bromo-1,3-thiazol-4-yl)methanol is a powerful and versatile building block for the synthesis of novel agrochemicals. Its dual functionality allows for the independent and strategic modification of both the 2- and 4-positions of the thiazole ring, providing access to a vast chemical space. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new fungicides, herbicides, and insecticides. As the demand for more effective and sustainable crop protection solutions continues to grow, the judicious use of such well-designed synthons will be paramount in driving innovation in the agrochemical industry.

References

  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303. [Link]

  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(25), 6873–6884. [Link]

  • Zhang, J., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Zhu, Y., Dong, W., & Tang, W. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Advanced Agrochem, 1(2), 125-138. [Link]

  • Li, J., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934. [Link]

  • Li, X., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(7), 1859-1868. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. [Link]

  • Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 215, 106668. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2002). Herbicidal activity of 1,3,4-thiadiazole derivatives. [Link]

  • ResearchGate. (2026). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

  • Sharma, S. C. (1967). Synthesis of new fungicides. 2-(4'-Arylthiazolyl-2'-imino)-3-aryl-4-thiazolidones. Bulletin of the Chemical Society of Japan, 40(10), 2422-2424. [Link]

  • Chourasiya, R., & Rout, S. K. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry, 2023, e7058. [Link]

  • Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives. Pesticide Biochemistry and Physiology, 215, 106668. [Link]

  • Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. OUCI. [Link]

  • Wang, Y., et al. (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules, 24(14), 2618. [Link]

  • Sinenko, V. O., Slivchuk, S. R., & Brovarets, V. S. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(2), 55-62. [Link]

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

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Navigating the Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol: A Guide to Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Bromo-1,3-thiazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive hydroxyl group and a versatile brominated thiazole core, allows for diverse synthetic transformations. However, the presence of the nucleophilic hydroxyl group can interfere with reactions targeting other parts of the molecule, such as cross-coupling or lithiation at the 2-position of the thiazole ring.[1][2] To achieve selective modifications, the temporary masking of the hydroxyl group is a critical strategic consideration. This application note provides a detailed guide to the selection and implementation of protecting group strategies for the hydroxyl moiety of (2-Bromo-1,3-thiazol-4-yl)methanol, ensuring the integrity of the molecule during multi-step synthetic sequences.[3]

The Imperative for Protection: Rationale and Considerations

The primary hydroxyl group in (2-Bromo-1,3-thiazol-4-yl)methanol is susceptible to a range of reagents commonly employed in organic synthesis, including strong bases, organometallics, and acylating agents.[4][5] Failure to protect this group can lead to undesired side reactions, reduced yields, and complex purification challenges. The choice of an appropriate protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal under mild conditions that do not compromise the integrity of the thiazole ring or the carbon-bromine bond.

Key considerations for selecting a protecting group for this specific substrate include:

  • Stability: The protecting group must be robust enough to withstand the intended chemical transformations on the thiazole ring.

  • Orthogonality: The conditions required for the removal of the protecting group should not affect other functional groups within the molecule.

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Impact on Reactivity: The protecting group should not unduly influence the reactivity of the thiazole ring in an unfavorable manner.

Strategic Approaches to Hydroxyl Protection

Several classes of protecting groups are suitable for the hydroxyl function of (2-Bromo-1,3-thiazol-4-yl)methanol. The most common and effective strategies involve the formation of silyl ethers, acetals (specifically tetrahydropyranyl ethers), and benzyl ethers.[6][7]

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[7][8] For (2-Bromo-1,3-thiazol-4-yl)methanol, the tert-butyldimethylsilyl (TBS) group is a particularly attractive choice.[9]

Rationale for TBS Protection:

  • Steric Hindrance: The bulky tert-butyl group provides significant steric protection, enhancing the stability of the silyl ether to a wide range of non-acidic reagents.[9][10]

  • Selective Deprotection: The TBS group is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under conditions that are typically orthogonal to many other protecting groups and functionalities.[11][12]

  • High Yielding Reactions: Both the protection and deprotection steps generally proceed in high yields.

.dot graph TD { A["(2-Bromo-1,3-thiazol-4-yl)methanol"] -- "TBSCl, Imidazole, DMF" --> B["TBS-protected (2-Bromo-1,3-thiazol-4-yl)methanol"]; B -- "Further Synthesis Steps" --> C["Modified TBS-protected Intermediate"]; C -- "TBAF, THF" --> D["Final Deprotected Product"]; } .dot Figure 1: General workflow for TBS protection and deprotection.

Tetrahydropyranyl (THP) Ethers: The Acid-Labile Acetal

The tetrahydropyranyl (THP) group is another common choice for protecting alcohols. It forms a stable acetal that is resistant to basic, nucleophilic, and reductive conditions.[13][14]

Rationale for THP Protection:

  • Stability: THP ethers are stable to a variety of reagents that would affect an unprotected alcohol, including organometallic reagents and hydrides.[15][16]

  • Acid-Mediated Deprotection: The THP group is easily removed under mild acidic conditions, offering an alternative deprotection strategy to fluoride-based methods.[13][17][18]

A key consideration when using the THP group is the introduction of a new stereocenter, which can lead to diastereomeric mixtures.[14] However, for many applications, this is not a significant drawback.

.dot graph TD { A["(2-Bromo-1,3-thiazol-4-yl)methanol"] -- "DHP, p-TsOH (cat.), CH2Cl2" --> B["THP-protected (2-Bromo-1,3-thiazol-4-yl)methanol"]; B -- "Base/Nucleophile Stable Reactions" --> C["Modified THP-protected Intermediate"]; C -- "AcOH, THF/H2O" --> D["Final Deprotected Product"]; } .dot Figure 2: Workflow for THP protection and deprotection.

Benzyl Ethers: The Robust and Reductively Cleaved Option

Benzyl (Bn) ethers offer a robust protection strategy, being stable to a wide range of acidic and basic conditions.[6][12] This makes them suitable for reactions that might be too harsh for silyl or THP ethers.

Rationale for Benzyl Protection:

  • Broad Stability: Benzyl ethers are inert to many common reagents, providing a high degree of protection.[12]

  • Orthogonal Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method that is orthogonal to many other protecting groups.[19][20][21]

It is important to note that catalytic hydrogenolysis may not be compatible with other reducible functional groups in the molecule.

.dot graph TD { A["(2-Bromo-1,3-thiazol-4-yl)methanol"] -- "NaH, BnBr, THF" --> B["Benzyl-protected (2-Bromo-1,3-thiazol-4-yl)methanol"]; B -- "Acid/Base Stable Reactions" --> C["Modified Benzyl-protected Intermediate"]; C -- "H2, Pd/C, EtOH" --> D["Final Deprotected Product"]; } .dot Figure 3: Workflow for Benzyl ether protection and deprotection.

Comparative Stability of Protecting Groups

The choice of protecting group is fundamentally a decision about stability under specific reaction conditions. The following table summarizes the general stability of the discussed protecting groups.

Protecting GroupStrong AcidsStrong BasesOxidizing AgentsReducing Agents (Hydrides)Catalytic HydrogenolysisFluoride Ions
TBS Ether Labile[11][22]Stable[9]Generally StableStable[23]StableLabile[11][12]
THP Ether Labile[13][24]Stable[6][15]Generally StableStable[6]Stable[6]Stable
Benzyl Ether Stable[6]Stable[12]Can be Labile[19][25]StableLabile[19][20]Stable

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of (2-Bromo-1,3-thiazol-4-yl)methanol.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection

Objective: To protect the hydroxyl group of (2-Bromo-1,3-thiazol-4-yl)methanol as its TBS ether.

Materials:

  • (2-Bromo-1,3-thiazol-4-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected compound.

Protocol 2: Deprotection of TBS Ether

Objective: To cleave the TBS ether and regenerate the hydroxyl group.

Materials:

  • TBS-protected (2-Bromo-1,3-thiazol-4-yl)methanol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous THF.

  • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the solution at room temperature.[12]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 3: Tetrahydropyranyl (THP) Protection

Objective: To protect the hydroxyl group as a THP ether.

Materials:

  • (2-Bromo-1,3-thiazol-4-yl)methanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add DHP (1.5 eq) followed by a catalytic amount of p-TsOH monohydrate.

  • Stir the reaction mixture at room temperature and monitor by TLC.[13]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of THP Ether

Objective: To remove the THP protecting group.

Materials:

  • THP-protected (2-Bromo-1,3-thiazol-4-yl)methanol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add acetic acid to the solution (e.g., to a final concentration of 10-20%).

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Benzyl (Bn) Protection

Objective: To protect the hydroxyl group as a benzyl ether.

Materials:

  • (2-Bromo-1,3-thiazol-4-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add BnBr (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: Deprotection of Benzyl Ether

Objective: To cleave the benzyl ether via catalytic hydrogenolysis.

Materials:

  • Benzyl-protected (2-Bromo-1,3-thiazol-4-yl)methanol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in EtOH or EtOAc.

  • Add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).[12]

  • Stir the reaction vigorously at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.

Conclusion

The successful synthesis and derivatization of (2-Bromo-1,3-thiazol-4-yl)methanol hinges on the judicious selection and application of a hydroxyl protecting group. Silyl ethers, particularly the TBS group, offer a versatile and widely applicable strategy with mild deprotection conditions. THP ethers provide a robust alternative, especially when acid-labile cleavage is desired. For reactions requiring high stability to a broad range of reagents, benzyl ethers are an excellent choice, with the caveat of their sensitivity to reductive cleavage. By carefully considering the planned synthetic route and the stability profiles outlined in this guide, researchers can effectively navigate the challenges of working with this important heterocyclic building block, enabling the efficient construction of complex molecular targets.

References

  • An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis - Benchchem.
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  • TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis.
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  • A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem.
  • The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed. Available from: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) for the Characterization of (2-Bromo-1,3-thiazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analytical characterization of (2-Bromo-1,3-thiazol-4-yl)methanol and its derivatives, which are pivotal intermediates in pharmaceutical research and development. The methodologies detailed herein leverage High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation and impurity profiling. The protocols are designed to be robust, reliable, and adhere to the principles of scientific integrity, ensuring data quality for regulatory submissions and drug development milestones. This guide is intended for researchers, analytical scientists, and quality control professionals working on the synthesis, purification, and analysis of thiazole-based compounds.

Introduction: The Significance of Thiazole Derivatives in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for designing novel therapeutic agents. (2-Bromo-1,3-thiazol-4-yl)methanol, in particular, serves as a versatile starting material for the synthesis of a wide array of pharmacologically active molecules. The bromine atom at the 2-position provides a reactive handle for further chemical modifications, enabling the exploration of diverse chemical space.

Given their importance, the stringent analytical characterization of these derivatives is paramount to ensure their identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the target compound from starting materials, by-products, and degradation products.[1][2] When coupled with Mass Spectrometry (MS), it provides an unparalleled level of specificity for molecular weight determination and structural elucidation.[3] This application note outlines detailed protocols for developing and validating stability-indicating HPLC methods and for performing comprehensive LC-MS analysis.

Foundational Principles: Causality in Method Development

The choice of analytical methodology is dictated by the physicochemical properties of the (2-Bromo-1,3-thiazol-4-yl)methanol derivatives. These compounds are typically polar and possess chromophores, making them amenable to reverse-phase HPLC with UV detection.[4] The bromine atom also provides a distinct isotopic signature that is highly valuable in mass spectrometry for unambiguous identification.[5][6]

A stability-indicating method is crucial as it can distinguish the intact active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.[2][7] This is a regulatory requirement to ensure the safety and efficacy of the final drug product.[8] The development of such a method involves forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential impurities.[2][9]

HPLC Method Development and Validation Protocol

Objective

To develop a selective, accurate, and precise stability-indicating reverse-phase HPLC method for the quantitative analysis of (2-Bromo-1,3-thiazol-4-yl)methanol and its derivatives.

Materials and Instrumentation
  • HPLC System: A gradient HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: Acetonitrile (ACN) and water (or a suitable buffer like phosphate or formate for MS compatibility) are commonly used.[1][10]

  • Reagents: HPLC grade ACN, methanol, and water. Formic acid or trifluoroacetic acid (for pH adjustment). Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Experimental Workflow

Caption: HPLC Method Development and Validation Workflow.

Step-by-Step Protocol
  • Analyte Characterization:

    • Determine the solubility of the (2-Bromo-1,3-thiazol-4-yl)methanol derivative in various solvents to select an appropriate sample diluent.

    • Acquire the UV spectrum to determine the wavelength of maximum absorbance (λmax) for detection. A λmax around 230-280 nm is typical for such compounds.

  • Initial Chromatographic Conditions:

    • Column: Start with a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: At the predetermined λmax.

  • Forced Degradation Studies: [2]

    • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

    • Analyze all stressed samples by HPLC to ensure the method can separate the main peak from all degradation products.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve a resolution of >1.5 between the main peak and the closest eluting impurity.

  • Method Validation (as per ICH Q2(R2) Guidelines): [11][12][13]

    • Specificity: Demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]

    • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections. The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.

    • Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) and assess the impact on the results.

Data Presentation

Table 1: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at the retention time of the analyteComplies
Linearity (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD %)≤ 2.0%< 1.0%
LOD (µg/mL)Report0.05
LOQ (µg/mL)Report0.15
RobustnessNo significant impact on resultsComplies

LC-MS Analysis for Structural Elucidation

Rationale and Approach

LC-MS is a powerful tool for confirming the molecular weight of the synthesized (2-Bromo-1,3-thiazol-4-yl)methanol derivatives and for identifying unknown impurities. The presence of bromine is a key advantage, as its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 peak in the mass spectrum, greatly aiding in the identification of bromine-containing compounds.[5][6]

Instrumentation and Conditions
  • LC System: An HPLC or UPLC system.

  • MS Detector: A Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.

  • Chromatographic Conditions: The HPLC method developed in Section 3 can be adapted for LC-MS by replacing any non-volatile buffer salts (e.g., phosphate) with volatile alternatives (e.g., ammonium formate or ammonium acetate).

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.

  • Full Scan MS Analysis:

    • Acquire data in full scan mode over a mass range that encompasses the expected molecular weight of the parent compound and any potential impurities (e.g., m/z 100-1000).

    • Confirm the molecular weight of the target compound by observing the protonated molecule [M+H]⁺ and its characteristic bromine isotopic pattern.

  • Tandem MS (MS/MS) for Structural Confirmation:

    • Isolate the precursor ion ([M+H]⁺) of the main peak.

    • Fragment the isolated ion using Collision-Induced Dissociation (CID).

    • Analyze the resulting product ions to elucidate the fragmentation pattern. This provides structural information and a unique fingerprint for the compound.

Expected Fragmentation Pathways

The fragmentation of thiazole derivatives in the mass spectrometer can provide valuable structural information.[15][16]

Fragmentation Parent Parent Ion [M+H]+ Frag1 Loss of H2O Parent->Frag1 Frag2 Loss of CH2OH Parent->Frag2 Frag3 Thiazole Ring Cleavage Parent->Frag3 Frag4 Loss of Br Parent->Frag4

Caption: General Fragmentation Pathways for (2-Bromo-1,3-thiazol-4-yl)methanol Derivatives.

Common fragmentation pathways for (2-Bromo-1,3-thiazol-4-yl)methanol derivatives may include:

  • Loss of water (-18 Da): From the methanol group.

  • Loss of the hydroxymethyl group (-31 Da): Cleavage of the C-C bond between the thiazole ring and the methanol group.

  • Cleavage of the thiazole ring: This can result in a variety of smaller fragment ions containing sulfur and nitrogen.[16]

  • Loss of the bromine atom (-79/81 Da): This is a common fragmentation pathway for brominated compounds.

By analyzing these fragmentation patterns, the structure of the parent compound and any related impurities can be confidently assigned.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of forced degradation studies ensures the specificity of the HPLC method.[1][2] The validation parameters outlined by the ICH provide a rigorous framework for demonstrating the reliability of the method.[11][13] In LC-MS, the characteristic bromine isotopic pattern serves as an internal validation for the presence of the target analyte.[6] The combination of accurate mass measurement and MS/MS fragmentation provides a high degree of confidence in structural assignments.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of (2-Bromo-1,3-thiazol-4-yl)methanol derivatives. The detailed protocols for HPLC method development and validation, along with the guidelines for LC-MS analysis, will enable researchers and scientists to generate high-quality, reliable data that is essential for advancing drug discovery and development programs. Adherence to these methodologies will ensure a thorough understanding of the identity, purity, and stability of these critical pharmaceutical intermediates.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

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  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

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  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

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  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Semantic Scholar. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

  • Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]

  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed. Available at: [Link]

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  • Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. ResearchGate. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. Available at: [Link]

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Application Note & Protocols: High-Throughput Screening Strategies for Thiazole-Based Scaffolds Utilizing (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have established it as a "privileged scaffold," appearing in numerous FDA-approved drugs with diverse mechanisms of action, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Thiazole-containing compounds are known to modulate a wide array of biological targets, particularly enzymes such as kinases and proteases, making them a rich source for hit-finding campaigns.[1][6]

This document provides detailed protocols for the high-throughput screening (HTS) of novel thiazole derivatives, using (2-Bromo-1,3-thiazol-4-yl)methanol as a representative test compound. We outline two orthogonal, HTS-compatible assay formats:

  • A biochemical enzyme inhibition assay , designed to identify direct modulators of a target enzyme (e.g., a protein kinase).

  • A cell-based cytotoxicity assay , designed to assess the compound's effect on cellular viability and identify molecules with potential anticancer activity.[7][8]

These protocols are designed to be robust, scalable, and include critical quality control measures to ensure data integrity and facilitate confident hit identification.

Compound Management: Ensuring Data Quality from the Start

Proper handling of screening compounds is paramount for reproducible results. The physicochemical properties of each compound dictate its behavior in aqueous assay buffers.

2.1. Solubility Assessment A preliminary solubility test in Dimethyl Sulfoxide (DMSO) and the final aqueous assay buffer is critical.

  • Protocol: Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO. Perform serial dilutions into the final assay buffer to visually and instrumentally (e.g., nephelometry) determine the concentration at which precipitation occurs. This concentration defines the upper limit for screening.

2.2. Master Stock and Assay-Ready Plate Preparation

  • Master Stock: Prepare a 10 mM stock solution of (2-Bromo-1,3-thiazol-4-yl)methanol in 100% DMSO. Store at -20°C in a desiccated environment.

  • Assay-Ready Plates: For screening, create intermediate "source" plates. Using an acoustic liquid handler (e.g., Echo®) or a pin tool, dispense precise nanoliter volumes of the compound from the source plate into 384-well assay plates. This minimizes DMSO concentration in the final assay, which should ideally be kept below 0.5% to avoid off-target effects.

Protocol 1: Biochemical Kinase Inhibition HTS Assay

This protocol describes a generic, fluorescence-based assay to identify inhibitors of a protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; potent inhibitors will result in higher residual ATP levels.

3.1. Assay Principle & Rationale The assay measures kinase activity by quantifying ATP consumption. A kinase transfers a phosphate group from ATP to a substrate peptide. After the reaction, the amount of remaining ATP is measured using a luciferase/luciferin system. The light produced is directly proportional to the ATP concentration.

  • Causality: We choose a substrate concentration at or below its Michaelis-Menten constant (Km).[9] This ensures the assay is sensitive to competitive inhibitors, a common mechanism for kinase-targeting drugs.[9]

3.2. Experimental Workflow

biochem_workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound 1. Compound Dispensing (2-Bromo-1,3-thiazol-4-yl)methanol (50 nL in 384-well plate) Controls 2. Control Dispensing Positive Control (Staurosporine) Negative Control (DMSO) EnzymeAdd 3. Add Kinase Enzyme Mix (Enzyme + Substrate Peptide) Controls->EnzymeAdd Incubate1 4. Pre-incubation (15 min at RT) EnzymeAdd->Incubate1 StartRxn 5. Add ATP to Initiate Reaction (Final [ATP] = Km) Incubate1->StartRxn Incubate2 6. Kinase Reaction (60 min at RT) StartRxn->Incubate2 StopDetect 7. Add Detection Reagent (e.g., Kinase-Glo®) Incubate2->StopDetect Incubate3 8. Signal Development (10 min at RT) StopDetect->Incubate3 Read 9. Read Luminescence (Plate Reader) Incubate3->Read Analyze 10. Data Analysis (% Inhibition, Z'-Factor) Read->Analyze

Caption: Workflow for the biochemical kinase inhibition HTS assay.

3.3. Detailed Step-by-Step Methodology

  • Assay Plate: 384-well, white, solid-bottom plate.

  • Final Assay Volume: 20 µL.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (e.g., 10 µM Staurosporine final concentration), and negative control (DMSO) into the assay plate according to the layout in Table 1.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 10 µL of this mix to each well.

  • Pre-incubation: Centrifuge the plate at 1,000 rpm for 1 minute. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 10 µL to each well to start the reaction. The final ATP concentration should be at its apparent Km for the enzyme.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®, Promega) to each well to stop the reaction and initiate luminescence.

  • Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

3.4. Data Presentation: Plate Layout

Plate Columns1-23-2223-24
Well Content Negative Control (DMSO)(2-Bromo-1,3-thiazol-4-yl)methanol & other library compoundsPositive Control (Staurosporine)
Purpose Defines 0% inhibition (Max Signal)Test compoundsDefines 100% inhibition (Min Signal)
Table 1. Example 384-well plate layout for biochemical screening.

3.5. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Determine Hits: A common threshold for hit identification is a percent inhibition value greater than 3 standard deviations from the mean of the negative controls.[10]

  • Assess Assay Quality: Calculate the Z'-factor to validate the assay's robustness (see Section 5).

Protocol 2: Cell-Based Cytotoxicity HTS Assay

This protocol uses an ATP-based luminescent assay to measure cell viability in a cancer cell line (e.g., HCT-116) after treatment with the test compound. A decrease in signal indicates cytotoxicity.

4.1. Assay Principle & Rationale This assay quantifies the number of viable, metabolically active cells by measuring intracellular ATP levels.[8] A reagent containing luciferase and its substrate is added to the cells. The reagent lyses the cells, releasing ATP, which drives the luminescent reaction. The resulting signal is proportional to the number of viable cells.

  • Causality: This method provides a robust and sensitive readout of overall cell health.[7] It is a cornerstone of anticancer drug screening, as compounds that induce apoptosis or necrosis will lead to a rapid depletion of cellular ATP.[8]

4.2. Experimental Workflow

cell_workflow cluster_prep Plate Preparation cluster_assay Compound Treatment & Incubation cluster_readout Data Acquisition & Analysis Seed 1. Seed Cells (e.g., 2000 cells/well in 384-well plate) Incubate1 2. Cell Adhesion (24 hours at 37°C, 5% CO₂) Seed->Incubate1 Compound 3. Add Compound (2-Bromo-1,3-thiazol-4-yl)methanol and controls) Incubate1->Compound Incubate2 4. Compound Incubation (72 hours at 37°C, 5% CO₂) Compound->Incubate2 Detect 5. Add Detection Reagent (e.g., CellTiter-Glo®) Incubate2->Detect Incubate3 6. Lysis & Signal Development (15 min at RT) Detect->Incubate3 Read 7. Read Luminescence Incubate3->Read Analyze 8. Data Analysis (% Viability, Z'-Factor) Read->Analyze

Caption: Workflow for the cell-based cytotoxicity HTS assay.

4.3. Detailed Step-by-Step Methodology

  • Assay Plate: 384-well, white, clear-bottom, tissue-culture treated plate.

  • Final Assay Volume: 40 µL.

  • Cell Seeding: Dispense 30 µL of cell suspension (e.g., HCT-116 cells at 6.7 x 10⁴ cells/mL in appropriate media) into each well.

  • Adhesion: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Add 100 nL of test compounds and controls (e.g., Staurosporine as a positive control for cytotoxicity, DMSO as a negative control) to the plates.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO₂.

  • Assay Equilibration: Remove plates from the incubator and let them equilibrate to room temperature for 30 minutes.

  • Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo® 2.0, Promega) to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

4.4. Data Presentation: Plate Layout

Plate Columns1-23-2223-24
Well Content Negative Control (DMSO)(2-Bromo-1,3-thiazol-4-yl)methanol & other library compoundsPositive Control (Staurosporine)
Purpose Defines 100% viability (Max Signal)Test compoundsDefines 0% viability (Min Signal)
Table 2. Example 384-well plate layout for cell-based screening.

4.5. Data Analysis

  • Calculate Percent Viability:

    • % Viability = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)

  • Determine Hits: Cytotoxic hits are compounds that reduce cell viability below a certain threshold (e.g., <50% viability).

  • Assess Assay Quality: Calculate the Z'-factor (see Section 5).

Assay Quality Control: The Self-Validating System

For any HTS campaign, it is essential to statistically validate the performance of the assay.[11][12] The Z'-factor is the most common metric for this purpose.[10]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • Where SD is the standard deviation and Mean is the average signal of the respective controls.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

This metric must be calculated for every screening plate to ensure plate-to-plate consistency and data reliability.

Hit Triage and Interpretation Logic

A primary screen identifies "hits." The next step is to triage these hits to prioritize them for further study. By comparing the results from the biochemical and cell-based assays, we can begin to classify the mechanism of action.

triage_logic Start Primary Screen Hit (e.g., from Kinase Assay) CellAssay Active in Cell-Based Cytotoxicity Assay? Start->CellAssay Potent Potent & On-Target High Priority for Dose-Response and Selectivity Profiling CellAssay->Potent  Yes NonPermeable Potent Biochemically, Not in Cells Possible cell permeability issue or efflux pump substrate. Medium Priority: Investigate uptake. CellAssay->NonPermeable  No NonSpecific Active in Cells, Not Biochemically Off-target cytotoxicity. Low Priority: De-prioritize or screen against broad toxicity panels. Start_Cell Primary Screen Hit (e.g., from Cell Assay) BiochemAssay Active in Biochemical Kinase Assay? Start_Cell->BiochemAssay BiochemAssay->Potent  Yes BiochemAssay->NonSpecific  No

Caption: Decision-making workflow for hit triage and prioritization.

  • Scenario 1: Hit in Both Assays: The compound inhibits the target enzyme AND kills the cancer cells. This is a high-priority hit, suggesting an on-target mechanism of action.

  • Scenario 2: Hit in Biochemical Assay Only: The compound inhibits the enzyme but is not cytotoxic. This could indicate poor cell permeability or that inhibition of this specific enzyme is not sufficient to induce cell death in this cell line.

  • Scenario 3: Hit in Cell-Based Assay Only: The compound is cytotoxic but does not inhibit the target enzyme. This points to an off-target mechanism of action, which could be of interest but is outside the primary goal of the target-specific screen.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • PharmaEducation. (2023). A review on thiazole based compounds & it's pharmacological activities. PharmaEducation.in. [Link]

  • Gilbert, D. F., Erdmann, G., & Boutros, M. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1507, 65-75. [Link]

  • Chander, S., Kumar, V., & Chawla, V. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link]

  • Shukla, A. (Ed.). (2016). Cell-based assays for high-throughput screening: methods and protocols. Humana Press. [Link]

  • NCI Staff. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Thiazole: A privileged scaffold in drug discovery. Request PDF. [Link]

  • Kumar, D., Kumar, P., & Singh, J. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(12), 8213-8225. [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Request PDF. [Link]

  • Alchem Pharmtech. (n.d.). [2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHANOL. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). Thiazole derivatives: prospectives and biological applications. [Link]

  • Kumar, R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 12(1), 45-57. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Heliyon, 8(10), e10959. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. [Link]

  • Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8720. [Link]

  • Gaponova, I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4966. [Link]

  • Dara, H. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31694-31713. [Link]

  • Lu, Y., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of Receptors and Signal Transduction, 41(3), 263-273. [Link]

  • Szymańska, E., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2025-2034. [Link]

  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1460. [Link]

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Scale-up synthesis of derivatives from (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Bioactive Thiazole Scaffolds from (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride

Abstract

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including antivirals like Ritonavir and various antineoplastic agents.[1][2][3] this compound serves as a versatile and strategic starting material for the synthesis of a diverse library of thiazole derivatives. Its bifunctional nature, featuring a reactive bromine atom at the C2 position and a primary alcohol at the C4 position, allows for selective and sequential modifications.[4] This document provides a comprehensive guide for researchers and process chemists on the scale-up synthesis of derivatives from this key intermediate, focusing on robust protocols, critical process parameters, and the underlying scientific principles that govern the transition from bench-scale discovery to pilot-plant production.

Introduction: The Strategic Importance of the Thiazole Moiety

Thiazole-containing compounds are integral to modern drug discovery due to their wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2][5] The thiazole ring acts as a key pharmacophoric element and can influence the physicochemical and pharmacokinetic properties of a molecule.[2] The starting material, (2-Bromo-1,3-thiazol-4-yl)methanol, is particularly valuable as it provides two orthogonal handles for chemical modification, enabling the exploration of vast chemical space. The C2-bromo position is ideal for introducing molecular complexity via cross-coupling reactions, while the C4-methanol group can be oxidized to an aldehyde, opening pathways to imines, reductive aminations, and Wittig-type reactions.[6][7]

Transitioning these syntheses from the laboratory to an industrial scale introduces significant challenges that are often physical rather than purely chemical in nature.[8][9] These include managing reaction exotherms, ensuring efficient mass and heat transfer, and developing scalable purification strategies that avoid chromatography.[9][10] This guide addresses these critical aspects with field-proven insights.

Core Synthetic Workflow and Mechanistic Considerations

The most common and versatile scale-up strategy involves a two-step sequence: oxidation of the alcohol to the corresponding aldehyde, followed by a palladium-catalyzed cross-coupling reaction at the bromide position.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Derivatization A (2-Bromo-1,3-thiazol-4-yl)methanol (Starting Material) B 2-Bromo-1,3-thiazole-4-carbaldehyde (Key Intermediate) A->B D 2-(Aryl/Heteroaryl)-1,3-thiazole-4-carbaldehyde (Final Derivative Core) B->D C Aryl/Heteroaryl Boronic Acid

Caption: General workflow for derivatization.

Step 1: Oxidation of the Primary Alcohol

The oxidation of (2-Bromo-1,3-thiazol-4-yl)methanol to 2-Bromo-1,3-thiazole-4-carbaldehyde is a critical first step.[6][7] While many reagents can achieve this transformation at the bench, scale-up requires careful selection based on safety, cost, and ease of workup.

  • Causality Behind Reagent Choice:

    • Manganese Dioxide (MnO₂): An excellent choice for scale-up. It is a heterogeneous oxidant, which simplifies workup immensely; the reagent and its byproducts are removed by simple filtration. This avoids aqueous extractions that can be cumbersome and generate significant waste streams at scale. The reaction is typically clean with high selectivity for the primary alcohol.

    • TEMPO-based systems (e.g., TEMPO/NaOCl): These catalytic systems are highly efficient and operate under mild conditions. However, they require precise control of stoichiometry and temperature to avoid side reactions. The use of bleach (NaOCl) as the terminal oxidant is cost-effective, but off-gassing and potential for runaway reactions must be carefully managed.

Step 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used cross-coupling reactions in the pharmaceutical industry for its functional group tolerance and the relatively non-toxic nature of its boron-based reagents.[11]

  • Causality Behind Component Selection:

    • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For electron-rich thiazoles, bulky, electron-rich phosphine ligands like SPhos or XPhos often provide superior results by promoting the rate-limiting reductive elimination step.

    • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Their selection can depend on the stability of the substrates and the solvent system; K₃PO₄ is often milder and more effective for sensitive substrates.

    • Solvent System: Biphasic solvent systems, such as Toluene/Water or 2-MeTHF/Water, are frequently used at scale. They facilitate the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base, while also simplifying the post-reaction workup through phase separation.

Critical Scale-Up & Process Safety Considerations

Scaling a synthesis is not a linear process. Physical phenomena that are negligible in a round-bottom flask can dominate in a multi-hundred-liter reactor.[8][9]

G center Scale-Up Success A Heat Management (Exotherm Control) center->A B Mass Transfer (Efficient Mixing) center->B C Purification Strategy (Crystallization) center->C D Process Safety (Handling Bromine) center->D E Solvent Selection (Green Chemistry) center->E

Caption: Key pillars of successful reaction scale-up.

  • Heat Transfer: Chemical reactions generate or consume heat. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat from an exothermic reaction, posing a significant risk of a thermal runaway.[8][10] Mitigation: Controlled, subsurface addition of reagents, use of jacketed reactors with efficient heat-transfer fluids, and real-time temperature monitoring are essential.

  • Mass Transfer: Inadequate mixing in a large reactor can lead to localized concentration gradients and "hot spots," resulting in poor conversion and increased impurity formation.[10] Mitigation: Proper reactor geometry and agitator design (e.g., pitched-blade turbine) are critical for ensuring homogeneity.

  • Safety with Brominated Compounds: Brominated organic compounds can be irritants and environmentally hazardous.[12] Bromine itself is highly corrosive, toxic, and a strong oxidizer.[13][14][15] Mitigation: All operations should be conducted in well-ventilated areas (e.g., fume hoods or walk-in hoods). Personnel must be equipped with appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and lab coats.[13][14] Emergency showers and eyewash stations must be readily accessible. All waste streams containing bromine must be segregated and handled according to institutional and regulatory guidelines.

Detailed Experimental Protocols

The following protocols are designed for pilot-scale synthesis and incorporate the principles discussed above.

Protocol 1: Scale-Up Synthesis of 2-Bromo-1,3-thiazole-4-carbaldehyde
ParameterValue/DescriptionRationale
Starting Material (2-Bromo-1,3-thiazol-4-yl)methanol HCl1.0 kg (approx. 4.34 mol)
Oxidizing Agent Activated Manganese Dioxide (MnO₂)5.0 kg (approx. 57.5 mol)
Solvent Dichloromethane (DCM)20 L
Temperature 20-25 °C (Room Temperature)Mild conditions prevent degradation. Reaction is only mildly exothermic.
Reaction Time 12-24 hoursMonitored by HPLC/TLC for completion.
Typical Yield 80-90%High conversion and simple workup lead to good yields.

Step-by-Step Procedure:

  • Neutralization & Charging: Suspend this compound (1.0 kg) in Dichloromethane (10 L) in a 50 L jacketed glass reactor equipped with an overhead stirrer and thermocouple. Slowly add a saturated aqueous solution of sodium bicarbonate (~2 L) with vigorous stirring until the pH of the aqueous layer is >7. Separate the layers and retain the organic (DCM) layer.

  • Oxidation: To the DCM solution in the reactor, add activated MnO₂ (5.0 kg) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the internal temperature below 30 °C using the reactor jacket if necessary.

  • Reaction Monitoring: Stir the resulting black slurry vigorously at 20-25 °C. Monitor the reaction progress every 2-4 hours by withdrawing a small sample, filtering it through celite, and analyzing the filtrate by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is complete when the starting material is consumed (<1% by HPLC).

  • Workup - Filtration: Once complete, filter the entire reaction mixture through a pad of celite (approx. 1 kg) to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 2 L) to ensure complete recovery of the product.

  • Isolation - Crystallization: Combine the filtrates and concentrate the volume under reduced pressure to approximately 5 L. Add n-Heptane (15 L) slowly as an anti-solvent to induce crystallization. Cool the slurry to 0-5 °C and stir for 2 hours.

  • Drying: Collect the solid product by filtration, wash with cold n-Heptane (2 x 1 L), and dry under vacuum at 40 °C to a constant weight. The product should be a pale yellow to white solid.

Protocol 2: Scale-Up Suzuki Coupling with 4-Methoxyphenylboronic Acid
ParameterValue/DescriptionRationale
Starting Material 2-Bromo-1,3-thiazole-4-carbaldehyde500 g (2.60 mol)
Coupling Partner 4-Methoxyphenylboronic Acid437 g (2.86 mol, 1.1 eq)
Catalyst Pd(OAc)₂5.8 g (0.026 mol, 1 mol%)
Ligand SPhos21.4 g (0.052 mol, 2 mol%)
Base Potassium Phosphate (K₃PO₄)1.66 kg (7.80 mol, 3.0 eq)
Solvent System 2-Methyltetrahydrofuran (2-MeTHF) / Water5 L / 2.5 L
Temperature 60-65 °CProvides sufficient thermal energy for catalytic turnover without significant degradation.
Typical Yield 85-95%Robust coupling reaction typically proceeds in high yield.

Step-by-Step Procedure:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, add 2-Bromo-1,3-thiazole-4-carbaldehyde (500 g), 4-Methoxyphenylboronic Acid (437 g), and K₃PO₄ (1.66 kg).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent & Catalyst Charge: Add 2-MeTHF (5 L) and Water (2.5 L). Begin stirring and sparge the mixture with nitrogen for another 15 minutes. In a separate container, dissolve Pd(OAc)₂ (5.8 g) and SPhos (21.4 g) in a small amount of degassed 2-MeTHF (~200 mL) and add this catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.

  • Reaction: Heat the reaction mixture to 60-65 °C with vigorous stirring. Maintain a positive nitrogen pressure throughout the reaction.

  • Reaction Monitoring: Monitor the reaction by HPLC until consumption of the starting bromide is complete (<1%). This typically takes 4-8 hours.

  • Workup - Phase Separation: Cool the reaction to room temperature. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with a 10% brine solution (2 L). Separate the layers.

  • Isolation - Crystallization: Concentrate the organic layer under reduced pressure to a thick slurry. Add Isopropanol (IPA) (4 L) and heat to reflux to fully dissolve the product. Cool slowly to room temperature, then further cool to 0-5 °C and hold for 2 hours to complete crystallization.

  • Drying: Collect the product by filtration, wash with cold IPA (2 x 500 mL), and dry under vacuum at 50 °C to a constant weight to yield 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde as a crystalline solid.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and consistency of the synthesized derivatives.

  • ¹H and ¹³C NMR: Confirms the chemical structure and the absence of major impurities.[16][17] The disappearance of the C-Br carbon signal and the appearance of new aromatic signals are key markers in the Suzuki coupling.

  • Mass Spectrometry (MS): Verifies the molecular weight of the target compound.[16][17]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity (typically expressed as area %). A validated HPLC method is crucial for release testing of intermediates and final products.[18][19]

  • Melting Point: A simple and effective method for assessing the purity of a crystalline solid. A sharp melting range is indicative of high purity.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-296. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(10), 1887. Available from: [Link]

  • Jadrijević-Mladar Takač, M., & Takač, P. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926. Available from: [Link]

  • Asati, V., & Sharma, S. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-184. Available from: [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link]

  • University of California. Standard Operating Procedure: Bromine Safety. Available from: [Link]

  • J&K Scientific LLC. 2-Bromothiazole-4-carbaldehyde | 5198-80-1. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(11), 1461. Available from: [Link]

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. Available from: [Link]

  • Google Patents. EP1133485B1 - A process for the synthesis of ritonavir.
  • Google Patents. US6407252B1 - Process for the synthesis of ritonavir.
  • Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
  • Espacenet. EP1133485B1 - A process for the synthesis of ritonavir. Available from: [Link]

  • Takač, M. J. M., & Takač, P. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926. Available from: [Link]

  • ResearchGate. (PDF) EXPLAINS THE EFFICIENT INDUSTRIALLY SCALABLE SYNTHESIS OF RITONAVIR, A HIV PROTEASE INHIBITOR. Available from: [Link]

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • ResearchGate. (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • GOV.UK. Incident management: brominated flame retardants. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • Reddit. Why are some reactions difficult to scale up?. Available from: [Link]

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Troubleshooting & Optimization

Preventing byproduct formation in Sonogashira reactions of (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions of (2-Bromo-1,3-thiazol-4-yl)methanol

Introduction

Welcome to the technical support guide for Sonogashira cross-coupling reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this specific heterocyclic building block. The Sonogashira reaction is a cornerstone of modern organic synthesis for its efficiency in forming C(sp²)-C(sp) bonds.[1] However, reactions with electron-deficient heterocyclic halides like 2-bromothiazoles present unique challenges that can lead to significant byproduct formation and reduced yields.

This guide provides in-depth, field-proven insights to help you troubleshoot common issues, understand the underlying mechanisms, and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: My primary byproduct is a white or off-white solid that appears to be a dimer of my alkyne. What is it and why is it forming? A: You are most likely observing the product of Glaser coupling, also known as alkyne homocoupling.[2] This side reaction involves the oxidative dimerization of your terminal alkyne to form a symmetric butadiyne. It is the most common byproduct in Sonogashira reactions and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[1][3] The oxygen facilitates the oxidation of the copper acetylide intermediate, which then dimerizes instead of participating in the desired cross-coupling with your bromothiazole.[2]

Q2: My reaction is very slow or stalls completely, even at elevated temperatures. What are the likely causes? A: Stagnant reactions with 2-bromothiazole substrates can stem from a few issues. Firstly, the C-Br bond on an electron-deficient heterocycle like thiazole can be less reactive towards oxidative addition than on electron-rich arenes.[4] Secondly, your palladium catalyst may be decomposing. If you observe the formation of a black precipitate (palladium black), it's a clear sign of catalyst deactivation. This is often caused by exposure to air, as Pd(0) complexes can be unstable.[1] Finally, the choice of base and solvent system is crucial and may not be optimal for this specific substrate.

Q3: I've successfully avoided the Glaser byproduct by running a "copper-free" reaction, but I still see some homocoupling. How is this possible? A: While less common, homocoupling can persist in nominally copper-free conditions. This is often due to trace copper contamination in reagents (including the palladium catalyst or base) or from the glassware itself.[2] Even part-per-million levels of copper can be sufficient to catalyze this highly efficient side reaction. In some less frequent cases, certain palladium complexes can weakly promote alkyne dimerization, though this pathway is far less efficient than the copper-catalyzed route.

Q4: Can the methanol group on my substrate interfere with the reaction? A: The primary hydroxyl group in (2-Bromo-1,3-thiazol-4-yl)methanol is generally well-tolerated in Sonogashira couplings. It is not acidic enough to interfere with the common amine bases used. However, under very harsh conditions or with highly reactive catalysts, it could potentially coordinate to the metal center, but this is not a typical cause of failure for this class of reaction.

In-Depth Troubleshooting Guide: Eliminating Alkyne Homocoupling

The formation of the Glaser byproduct is the most pervasive issue in these reactions. Below, we detail the mechanism and provide robust protocols for its prevention.

The Mechanism of Undesired Glaser Coupling

The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While the copper co-catalyst accelerates the crucial transmetalation step, it also opens the door to the parasitic Glaser coupling pathway.[6][7] As illustrated below, the copper acetylide intermediate, which is essential for the main reaction, can be intercepted by an oxidant (typically O₂) and diverted into the homocoupling cycle.

G cluster_pd Desired Sonogashira Cycle (Palladium) cluster_cu Copper Cycle & Parasitic Glaser Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-Br) ArPdC Ar-Pd(II)-(C≡CR)(L)₂ ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Ar-C≡CR (PRODUCT) Alkyne H-C≡CR CuA Cu(I)-C≡CR Alkyne->CuA Deprotonation (Base, CuI) CuA->ArPdX To Pd Cycle Glaser R-C≡C-C≡CR (BYPRODUCT) CuA->Glaser Oxidative Dimerization O2 O₂ (Air) O2->Glaser G cluster_stalled Troubleshooting: Low Reactivity cluster_byproduct Troubleshooting: Byproduct Formation start Reaction Start: (2-Bromo-1,3-thiazol-4-yl)methanol + Alkyne check_completion Reaction Incomplete or Stalled? start->check_completion check_byproduct Major Byproduct Observed? check_completion->check_byproduct No increase_temp Increase Temperature (e.g., 80-100 °C) check_completion->increase_temp Yes is_glaser Is it Alkyne Homocoupling (Glaser Byproduct)? check_byproduct->is_glaser Yes end_node Optimized Reaction: High Yield of Desired Product check_byproduct->end_node No change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type) increase_temp->change_ligand change_base Screen Alternative Base (e.g., Cs₂CO₃, DBU) change_ligand->change_base change_base->end_node degrade Other Byproducts/ Decomposition is_glaser->degrade No implement_degas Implement Rigorous Degassing Protocol is_glaser->implement_degas Yes check_reagents Check Reagent Purity & Catalyst Integrity degrade->check_reagents go_cu_free Switch to Copper-Free Protocol implement_degas->go_cu_free If problem persists go_cu_free->end_node check_reagents->end_node

Sources

Technical Support Center: Purification of Thiazole Derivatives from (2-Bromo-1,3-thiazol-4-yl)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of thiazole derivatives synthesized from (2-Bromo-1,3-thiazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of these valuable heterocyclic compounds. Thiazole derivatives are crucial building blocks in medicinal chemistry, known for their wide range of pharmacological activities.[1][2] Ensuring their purity is paramount for the success of subsequent synthetic steps and biological assays.[1]

This guide provides in-depth, experience-based insights into overcoming common purification hurdles, ensuring you can achieve high-purity compounds efficiently.

Understanding the Chemistry: Potential Impurities

Before diving into purification strategies, it's crucial to understand the potential impurities that can arise from reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol. The nature of these impurities will dictate the most effective purification strategy.

Common reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol include:

  • Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to displacement by various nucleophiles.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Esterification/Etherification: The hydroxyl group can be derivatized to form esters or ethers.

Based on these reaction types, a range of impurities can be expected in your crude reaction mixture.

Table 1: Common Impurities and Their Origin
Impurity TypePotential OriginPhysicochemical Characteristics
Unreacted (2-Bromo-1,3-thiazol-4-yl)methanolIncomplete reaction.Polar, contains a primary alcohol.
Over-oxidation products (e.g., aldehyde, carboxylic acid)Use of strong oxidizing agents or prolonged reaction times.Aldehyde is less polar than the starting alcohol; the carboxylic acid is significantly more polar and acidic.
Dimerization/Polymerization productsSide reactions, especially under harsh conditions or with certain catalysts.Higher molecular weight, often less soluble.
Reagent-derived impuritiesExcess reagents or byproducts from reagents.Varies widely based on the specific reagents used.
Solvent-derived impuritiesResidual reaction solvent.Typically volatile and removed under reduced pressure, but high-boiling point solvents can persist.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of your target thiazole derivative.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt by flash column chromatography resulted in poor separation of my product from the starting material. What should I do?

A1: This is a common issue when the polarity difference between your product and the starting material, (2-Bromo-1,3-thiazol-4-yl)methanol, is minimal. Here’s a systematic approach to improve your separation:

  • Optimize Your Solvent System:

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column.[3] Aim for an Rf value of 0.2-0.4 for your target compound.

    • Solvent Polarity Gradient: If you are using a simple binary system like ethyl acetate/hexane, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.

    • Alternative Solvent Systems: Explore different solvent systems. For example, a dichloromethane/methanol gradient can sometimes provide better resolution for polar compounds than ethyl acetate/hexane.

  • Consider Derivatization: If your product also contains a free hydroxyl group, the polarity will be very similar to the starting material. Consider protecting the hydroxyl group of your product (if chemically feasible and reversible) to significantly alter its polarity before chromatography.

  • Check for Column Overloading: Loading too much crude material onto your column will lead to broad peaks and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?

A2: Thiazole rings can sometimes be sensitive to the acidic nature of standard silica gel. Here are several strategies to mitigate on-column degradation:

  • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This is particularly useful if your target compound is base-sensitive.

  • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can be a good alternative for acid-sensitive compounds.

  • Alternative Purification Methods: If column chromatography is consistently problematic, explore other purification techniques like recrystallization or preparative HPLC.[4]

Q3: I've isolated my product, but NMR analysis shows residual high-boiling point solvent (e.g., DMF, DMSO). How can I remove it?

A3: High-boiling point solvents can be challenging to remove completely. Here are some effective methods:

  • High-Vacuum Drying (Lyophilization): If your compound is a solid and not volatile, drying under high vacuum for an extended period, sometimes with gentle heating, can be effective. A freeze-dryer (lyophilizer) is also an excellent option.

  • Solvent Trituration/Washing: If your product is a solid, you can often wash away the residual solvent. Suspend the solid in a solvent in which your product is insoluble but the impurity (e.g., DMF) is soluble (e.g., water, ether). Stir, then filter to collect your purified solid.

  • Azeotropic Distillation: For some solvents, you can add a lower-boiling point solvent that forms an azeotrope with the high-boiling point solvent and remove them together under reduced pressure. For example, repeated co-evaporation with toluene can help remove residual water and other polar solvents.

Q4: My attempt at recrystallization resulted in an oil instead of crystals. What went wrong?

A4: "Oiling out" during recrystallization is a common problem and usually indicates that the solubility of your compound in the chosen solvent is too high, or the solution is cooling too quickly.[4]

  • Choosing the Right Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] You may need to screen several solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[4][6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[7] Rapid cooling often leads to the formation of an oil or very small, impure crystals.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled solution to initiate crystallization.

Experimental Protocols & Workflows

Protocol 1: General Flash Column Chromatography

This protocol provides a general guideline for purifying thiazole derivatives using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (particle size 40-63 µm)[8]

  • Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of your crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems to find the optimal eluent for separation.[3]

  • Column Packing: Pack the column with silica gel using the chosen eluent system (slurry packing is generally preferred).

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the crude mixture onto a small amount of silica gel ("dry loading") and add it to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for choosing the most appropriate purification strategy for your thiazole derivative.

Purification_Workflow start Crude Reaction Mixture tlc TLC Analysis to Assess Complexity and Product Polarity start->tlc is_solid Is the Product a Solid? tlc->is_solid liquid_extraction Consider Liquid-Liquid Extraction for Gross Impurity Removal tlc->liquid_extraction Significant Polarity Difference from Impurities recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No success_recryst Pure Crystalline Product recrystallization->success_recryst Success fail_recryst Oiled Out or Impure Crystals recrystallization->fail_recryst Failure fail_recryst->chromatography check_stability Is Product Stable on Silica? chromatography->check_stability neutral_silica Use Neutralized Silica or Alumina check_stability->neutral_silica No success_chrom Pure Product check_stability->success_chrom Yes neutral_silica->success_chrom liquid_extraction->chromatography

Caption: Decision workflow for selecting a purification method.

Protocol 2: Liquid-Liquid Extraction for Initial Cleanup

Liquid-liquid extraction is an excellent first-pass purification step to remove highly polar or non-polar impurities.[9][10][11][12]

Scenario: Your desired product is a relatively non-polar organic compound, and the reaction mixture contains polar impurities (e.g., salts, polar starting materials).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water or a suitable aqueous solution:

    • Use a saturated sodium bicarbonate solution to remove acidic impurities.

    • Use a dilute acid solution (e.g., 1M HCl) to remove basic impurities.

    • Use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and help break emulsions.

  • Separation: Allow the layers to separate, then drain the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purity Assessment

After purification, it is essential to assess the purity of your thiazole derivative.

Purity_Assessment cluster_0 Primary Techniques cluster_1 Confirmatory Techniques TLC TLC (Thin Layer Chromatography) MeltingPoint Melting Point Analysis TLC->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) LCMS LC-MS (Liquid Chromatography- Mass Spectrometry) NMR->LCMS HRMS HRMS (High-Resolution Mass Spectrometry) LCMS->HRMS Purified_Compound Purified Compound Purified_Compound->TLC Purified_Compound->NMR

Caption: Standard techniques for purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and information about the presence of impurities.

  • LC-MS: Confirms the molecular weight of the desired product and can detect impurities. High-performance liquid chromatography (HPLC) is a powerful tool for assessing purity.[13]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

By following the guidance in this technical support center, you will be better equipped to tackle the purification challenges associated with thiazole derivatives derived from (2-Bromo-1,3-thiazol-4-yl)methanol, ultimately leading to higher quality materials for your research and development endeavors.

References
  • Current time information in Pasuruan, ID.
  • Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds.
  • Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
  • Chemistry LibreTexts. Recrystallization.
  • Benchchem. Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • MDPI. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives.
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  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • YouTube. Recrystallization - Organic Chemistry Lab Technique.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • YouTube. A Short Liquid-Liquid Extraction Demonstration.
  • Slideshare. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
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  • YouTube. How do you do liquid-liquid extraction?.
  • NIH. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
  • ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • Figshare. New methods for the rapid synthesis of thiazoles. University of Sussex.
  • Sigma-Aldrich. (2-Bromo-4-methylthiazol-5-yl)methanol AldrichCPR.
  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Biosynth. (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol | 933782-03-7 | IMB78203.
  • ResearchGate. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
  • NIH. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
  • Alchem.Pharmtech. CAS 885280-57-9 | [2-(3-BROMO-PHENYL)-THIAZOL-4-YL].
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Technical Support Center: Overcoming Stability Challenges with (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is causing this discoloration and is my compound degrading?

A1: A yellowing of the solution is a common indicator of degradation. Thiazole rings, especially those with substituents like aryl groups, can be susceptible to photodegradation.[1][2] This process can be initiated by exposure to light, particularly UV radiation, and may involve reactions with singlet oxygen.[2] The color change suggests the formation of chromophoric byproducts. To minimize this, it is crucial to protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil.

Q2: I've noticed a loss of potency in my stock solution over a short period. What are the likely causes?

A2: The loss of potency is likely due to chemical instability. Thiazole compounds can be sensitive to several factors in solution:

  • pH: Thiamine (Vitamin B1), which contains a thiazole ring, is known to be stable at acidic pH but unstable in alkaline solutions.[3] It is plausible that this compound exhibits similar pH-dependent stability. Maintaining a slightly acidic pH can help preserve its integrity.

  • Temperature: Thermal degradation can lead to the fragmentation of the molecule.[1][4] It is recommended to store stock solutions at refrigerated temperatures (2-8°C) and to bring them to room temperature only for the duration of the experiment.[5]

  • Oxidation: The thiazole ring can be susceptible to oxidation. The use of degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: Are there any known incompatibilities with other common reagents?

A4: Yes, you should avoid strong oxidizing agents and strong bases.[5] Strong bases will deprotonate the hydrochloride salt and can promote degradation of the thiazole ring, which is generally less stable under alkaline conditions.[3] Strong oxidizing agents can lead to unwanted side reactions and decomposition of the molecule.

Troubleshooting Guides

Issue 1: Rapid Degradation in Solution During an Experiment

Symptoms:

  • Unexpected changes in reaction yield or profile.

  • Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Visible color change or precipitation.

Root Cause Analysis and Solutions:

dot graph T_Degradation { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Degradation [label="Rapid Degradation\nin Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Issue [label="pH Instability\n(Alkaline Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Issue [label="Thermal Stress\n(Elevated Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Light_Issue [label="Photodegradation\n(UV/Light Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation_Issue [label="Oxidation\n(Dissolved O2)", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Buffer [label="Solution: Use Buffered\nSolvent (pH 4-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution: Maintain Low\nTemperature (Ice Bath)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Light [label="Solution: Protect from\nLight (Amber Vials)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Oxidation [label="Solution: Use Degassed\nSolvents/Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Degradation -> pH_Issue [label="Caused by"]; Degradation -> Temp_Issue [label="Caused by"]; Degradation -> Light_Issue [label="Caused by"]; Degradation -> Oxidation_Issue [label="Caused by"];

pH_Issue -> Sol_Buffer [label="Mitigated by"]; Temp_Issue -> Sol_Temp [label="Mitigated by"]; Light_Issue -> Sol_Light [label="Mitigated by"]; Oxidation_Issue -> Sol_Oxidation [label="Mitigated by"]; } enddot Caption: Troubleshooting degradation of this compound.

Protocol for a Stability-Indicating Experiment:

  • Preparation: Prepare fresh solutions of this compound in the intended reaction solvent.

  • Control Group: Store one aliquot under ideal conditions: refrigerated (2-8°C), protected from light, and under an inert atmosphere.

  • Stress Conditions: Subject other aliquots to the experimental conditions (e.g., room temperature, ambient light, standard atmosphere) for the duration of a typical experiment.

  • Analysis: Analyze all samples at time zero and at the end of the experimental duration using a suitable analytical method like HPLC-UV or LC-MS.[6][7][8]

  • Comparison: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area in the stressed samples confirms degradation.

Issue 2: Inconsistent Results in Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • Low or variable yields.

  • Formation of de-brominated byproducts.

  • Failure of the reaction to go to completion.

Root Cause Analysis and Solutions:

The C-Br bond at the 2-position of the thiazole is the reactive site for many coupling reactions. However, the stability of the starting material is paramount for consistent outcomes.

Experimental Workflow for Optimizing Coupling Reactions:

dot graph G { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10];

} enddot Caption: Workflow for optimizing coupling reactions.

Detailed Protocol for Preparing a Stable Stock Solution:

  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous solvent (e.g., HPLC grade methanol or a buffered aqueous solution).

    • If using an aqueous solution, prepare a buffer at a slightly acidic pH (e.g., pH 5 acetate buffer).

    • Degas the chosen solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound in a tared, amber glass vial.

    • Add the degassed solvent to the vial to the desired concentration.

    • If necessary, sonicate briefly in a room temperature water bath to aid dissolution. Avoid heating.

  • Storage:

    • Blanket the headspace of the vial with an inert gas (nitrogen or argon).

    • Seal the vial tightly with a PTFE-lined cap.

    • Store the solution at 2-8°C and protected from light.

  • Quality Control:

    • For critical applications, it is recommended to perform an initial purity analysis (e.g., by HPLC) of the freshly prepared stock solution to serve as a baseline for future comparisons.

Data Summary

ParameterRecommendationRationale
Storage (Solid) 2-8°C, in a dry, well-ventilated place, away from ignition sources.[5]To prevent thermal degradation and reaction with atmospheric moisture.
Storage (Solution) 2-8°C, protected from light, under inert atmosphere.To minimize thermal, photo-, and oxidative degradation.
Recommended pH Acidic (e.g., pH 4-6).Thiazole rings are generally more stable in acidic conditions.[3]
Compatible Solvents Polar protic solvents (e.g., methanol, buffered aqueous solutions).Based on the properties of similar thiazole compounds.[3]
Incompatible Reagents Strong oxidizing agents, strong bases.[5]To prevent unwanted side reactions and degradation.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding its sensitivity to pH, light, temperature, and oxidation, and by implementing the handling and storage procedures outlined in this guide, researchers can significantly mitigate degradation. Proactive measures, such as using fresh solutions, working under an inert atmosphere, and protecting solutions from light, are key to ensuring the integrity of this valuable research compound.

References

  • Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
  • Wikipedia. Thiamine. Available from: [Link]

  • CABI Digital Library. Research progress of thiazole flavor compounds. Available from: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 959-967. Available from: [Link]

  • Meier, B., et al. (1995). Purification and characterization of a superoxide dismutase from the strict anaerobe Propionibacterium shermanii. FEMS Microbiology Letters, 128(2), 159-164.
  • Ahmad, I., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts, 11(11), 1369. Available from: [Link]

  • Jain, R., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(4), H3048-H3056. Available from: [Link]

  • El-zaher, A. A., & El-nasser, A. (2000). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Food Chemistry, 71(2), 241-246. Available from: [Link]

  • Arribas-Carballo, A., et al. (2003). Analysis of heterocyclic amines in food products: interlaboratory studies. Food and Chemical Toxicology, 41(5), 621-630. Available from: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Available from: [Link]

  • ResearchGate. (a) Thiazolidine formation and stability at various pH values. (b) Left... Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 743-748. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • Nehete, J. P., et al. (2019). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. Journal of Emerging Technologies and Innovative Research, 6(3), 501-505. Available from: [Link]

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Troubleshooting low yields in the synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve yields in this synthetic sequence. The insights provided are based on established chemical principles and field-proven strategies.

Introduction: Synthetic Landscape

The synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol is a multi-step process, typically commencing with the construction of the thiazole core, followed by functional group manipulations. Low yields can arise at any stage of this sequence. This guide is structured to address the most common synthetic routes and their associated pitfalls.

The primary pathways to the target molecule involve:

  • Route A: Hantzsch thiazole synthesis to form a 2-aminothiazole-4-carboxylate ester, followed by a Sandmeyer reaction to install the bromine, and finally, reduction of the ester.

  • Route B: Starting with commercially available 2-bromothiazole-4-carboxylic acid, which is then esterified and reduced, or directly reduced to the target alcohol.

This guide will dissect each of these key transformations, providing specific troubleshooting in a question-and-answer format.

Visualized Workflow: Key Synthetic Routes

Below is a diagram illustrating the common synthetic pathways and highlighting critical stages where yield loss may occur.

Synthesis_Workflow cluster_0 Route A: From Thioamide cluster_1 Route B: From Carboxylic Acid cluster_2 Final Reduction Step cluster_key Troubleshooting Key A1 α-Halo Ester + Thiourea A2 Ethyl 2-Amino- thiazole-4-carboxylate A1->A2 Hantzsch Synthesis A3 Ethyl 2-Bromo- thiazole-4-carboxylate A2->A3 Sandmeyer Reaction C1 Target: (2-Bromo-1,3-thiazol- 4-yl)methanol A3->C1 Reduction B1 2-Bromo-thiazole- 4-carboxylic Acid B2 Ethyl 2-Bromo- thiazole-4-carboxylate B1->B2 Esterification B1->C1 Direct Reduction B2->C1 Reduction k1 Low Yield Point k2 Side Reaction Risk Hantzsch_issue Sandmeyer_issue Reduction_issue Ester_issue

Caption: Common synthetic routes to (2-Bromo-1,3-thiazol-4-yl)methanol.

Part 1: Troubleshooting the Thiazole Ring Formation (Hantzsch Synthesis)

The Hantzsch synthesis is a cornerstone for building the thiazole scaffold. Low yields at this initial stage are common and can significantly impact the overall efficiency.[1][2]

Q1: My Hantzsch reaction between ethyl bromopyruvate and thiourea is sluggish or gives a very low yield of ethyl 2-aminothiazole-4-carboxylate. What are the likely causes?

A1: This is a frequent issue that typically points to one of three areas: reactant quality, reaction conditions, or work-up procedure.

  • Reactant Purity is Paramount:

    • Ethyl Bromopyruvate: This reagent is susceptible to hydrolysis and decomposition. Use freshly distilled or recently purchased material. Purity can be checked by ¹H NMR. The presence of significant impurities can lead to unwanted side reactions, consuming your starting material.

    • Thiourea: While generally stable, ensure it is dry and free from contaminants.

    • Solvent: The presence of water can be detrimental. Ensure you are using anhydrous solvents (e.g., absolute ethanol).

  • Optimizing Reaction Conditions:

    • Temperature: While these reactions are often run at reflux in ethanol, excessive heat over prolonged periods can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time might be necessary. However, if byproduct formation increases, consider lowering the temperature.

    • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable α-halo ester.[3]

  • Work-up and Isolation:

    • The product, ethyl 2-aminothiazole-4-carboxylate, can have some solubility in acidic aqueous solutions due to the basicity of the 2-amino group. During work-up, ensure the solution is neutralized or made slightly basic (e.g., with NaHCO₃ or Na₂CO₃ solution) to precipitate the product fully before filtration.[2]

Q2: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the common side reactions?

A2: The formation of multiple products often indicates competing reaction pathways.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur.[1] Running the reaction under neutral or slightly basic conditions can help favor the desired 2-aminothiazole.

  • Dehalogenation: In some cases, the α-haloketone can undergo dehalogenation, leading to a lower yield.[4] This is more common with more reactive halogens (iodides) or in the presence of certain impurities.

  • Self-Condensation: The α-halo ester can undergo self-condensation, especially under basic conditions. It is crucial to add the base during the work-up phase unless the specific protocol requires it during the reaction.

ParameterRecommendationRationale
Solvent Anhydrous EthanolGood solubility for reactants, suitable boiling point.
Temperature 60-78°C (Reflux)Balances reaction rate with reactant/product stability.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Prevents excessive heating and decomposition.
Work-up pH Neutral to slightly basic (pH 7-8)Ensures complete precipitation of the amine product.
Table 1. Recommended starting conditions for Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

Part 2: Troubleshooting the Sandmeyer Reaction

Converting the 2-amino group to a 2-bromo group is a critical step that can be prone to low yields due to the instability of the intermediate diazonium salt.

Q3: My Sandmeyer reaction to convert the 2-aminothiazole to the 2-bromothiazole derivative has a very low yield. What is going wrong?

A3: The success of a Sandmeyer reaction hinges on the efficient formation of the diazonium salt and its subsequent conversion.[5]

  • Diazonium Salt Formation:

    • Temperature Control is Critical: This step must be performed at low temperatures (typically 0 to 5°C) to prevent the premature decomposition of the unstable diazonium salt. Use an ice-salt bath and monitor the internal temperature closely.

    • Nitrite Source: Sodium nitrite (NaNO₂) is commonly used, but organic nitrites like tert-butyl nitrite (tBuONO) can offer better solubility in organic solvents and sometimes lead to cleaner reactions.[6] When using NaNO₂, it should be added slowly as a solution to a cold, acidic solution of the amine to control the exothermic reaction.

    • Acid: A strong, non-nucleophilic acid like H₂SO₄ or HBF₄ is often used. Hydrobromic acid (HBr) can also be used, which then serves as both the acid and the bromide source.

  • Conversion to Bromide:

    • Copper(I) Catalyst: The reaction requires a copper(I) salt, typically CuBr.[5] Ensure the CuBr is of good quality; old or oxidized CuBr (indicated by a green or blue color) will be ineffective.

    • Addition Order: The cold diazonium salt solution should be added slowly to the heated solution of CuBr. This ensures that any diazonium salt that enters the reaction mixture is immediately converted, minimizing decomposition.

Q4: I am getting a complex mixture of byproducts, including a significant amount of the corresponding 2-hydroxythiazole.

A4: This strongly suggests that the diazonium intermediate is reacting with water before it can react with the bromide.

  • Anhydrous Conditions: While the initial diazotization is often done in water, minimizing excess water is beneficial. Using an organic nitrite in a non-aqueous solvent can sometimes mitigate this.

  • Temperature: If the temperature rises, the diazonium salt will rapidly decompose and react with the most abundant nucleophile, which is often water. Maintain rigorous temperature control throughout the process.

  • Purity of Starting Amine: Impurities in the 2-aminothiazole can interfere with the diazotization process, leading to a host of side products.[7]

Part 3: Troubleshooting Esterification and Reduction

The final stage involves converting the C4-ester or carboxylic acid to the primary alcohol. This step is a common source of yield loss due to challenges in chemoselectivity.

Subsection 3.1: Esterification of 2-Bromothiazole-4-carboxylic Acid

Q5: My Fischer esterification of 2-bromothiazole-4-carboxylic acid with ethanol is giving a poor yield.

A5: Fischer esterification is an equilibrium-driven process, and for heteroaromatic acids, the equilibrium may not be favorable.[8][9]

  • Driving the Equilibrium:

    • Excess Alcohol: Use a large excess of the alcohol (ethanol), often as the solvent, to push the equilibrium towards the product side.[9]

    • Water Removal: Water is a byproduct, and its removal will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[9]

  • Alternative Coupling Reagents: For a more robust and irreversible method, consider using coupling reagents.

    • DCC/DMAP: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a highly effective method for esterifying even sterically hindered or electron-deficient acids.[10][11] The main drawback is the need to remove the dicyclohexylurea (DCU) byproduct by filtration.

Subsection 3.2: Reduction to (2-Bromo-1,3-thiazol-4-yl)methanol

This is often the most challenging step. The key is to reduce the ester or carboxylic acid without affecting the C2-bromo substituent (reductive dehalogenation).

Q6: I tried reducing my ethyl 2-bromothiazole-4-carboxylate with LiAlH₄, but I'm getting a mixture of the desired product and the debrominated alcohol.

A6: This is a classic chemoselectivity problem. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can reduce aryl/heteroaryl halides, especially when activated by an adjacent heteroatom.[12][13]

  • Managing LiAlH₄ Reactivity:

    • Low Temperature: Perform the reaction at very low temperatures (e.g., -78°C to -40°C) and add the LiAlH₄ solution slowly. This can sometimes temper its reactivity and favor the reduction of the more electrophilic ester carbonyl.

    • Inverse Addition: Add the ester solution slowly to the LiAlH₄ slurry. This maintains a low concentration of the ester in the presence of excess hydride, which can sometimes improve selectivity.

  • Alternative, Milder Reagents:

    • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is typically not strong enough to reduce esters.[4][12] However, its reactivity can be enhanced by additives. A combination of NaBH₄ with CaCl₂ or LiCl can effectively reduce esters under milder conditions than LiAlH₄, often preserving the C-Br bond.[14] A slow addition of methanol to a refluxing mixture of the ester and NaBH₄ in THF has also been shown to be effective.[15]

    • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is an excellent choice for this transformation. It is a powerful but sterically hindered reducing agent. At low temperatures (-78°C), it is famous for reducing esters to aldehydes.[16][17][18] By using a slight excess (e.g., 2.2-2.5 equivalents) and allowing the reaction to warm to room temperature, you can often achieve clean reduction to the primary alcohol with minimal dehalogenation.[1]

Q7: My reduction with NaBH₄ is not proceeding at all, even with extended reaction times.

A7: As stated, NaBH₄ in a standard solvent like ethanol is generally insufficient to reduce an unactivated ester.

  • Activation is Necessary: The ester carbonyl needs to be made more electrophilic. This can be achieved by:

    • Lewis Acid Additives: Adding a Lewis acid like LiCl, CaCl₂, or CeCl₃ coordinates to the carbonyl oxygen, making it more susceptible to hydride attack.[14]

    • Solvent System: Using a mixed solvent system, such as THF/methanol, can enhance the reducing power of NaBH₄. The slow addition of methanol to a THF solution of the ester and NaBH₄ is a proven method.[15]

ReagentProsConsRecommended Conditions
LiAlH₄ Powerful, reduces esters and acids effectively.Often causes dehalogenation; hazardous work-up.THF, -78°C to 0°C; careful monitoring.
NaBH₄ Mild, safe, easy work-up.Too weak for esters alone.Requires additives (e.g., LiCl, CaCl₂) or specific solvent systems (THF/MeOH).
DIBAL-H Good selectivity, reduces esters to alcohols.Requires low temperatures; pyrophoric.DCM or Toluene, -78°C then warm to RT with >2 eq.
Table 2. Comparison of reducing agents for the final reduction step.

Experimental Protocols

Protocol 1: Sandmeyer Bromination of Ethyl 2-aminothiazole-4-carboxylate
  • To a stirred solution of 48% HBr in water, cooled to 0°C in an ice-salt bath, add ethyl 2-aminothiazole-4-carboxylate portion-wise, maintaining the temperature below 5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via an addition funnel. Ensure the internal temperature does not exceed 5°C.

  • Stir the resulting diazonium salt solution at 0°C for an additional 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and heat to 60°C.

  • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, stir the mixture at 60°C for 1 hour, then cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Protocol 2: Selective Reduction of Ethyl 2-bromothiazole-4-carboxylate with NaBH₄/CaCl₂
  • Dissolve ethyl 2-bromothiazole-4-carboxylate (1 eq.) and anhydrous calcium chloride (CaCl₂) (1.5 eq.) in a 2:1 mixture of anhydrous ethanol and THF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of acetone, followed by 1M HCl until gas evolution ceases.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash chromatography to yield (2-Bromo-1,3-thiazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q: Is the 2-bromo group on the thiazole ring stable? A: The C-Br bond at the 2-position of the thiazole is susceptible to cleavage under several conditions. It can be removed by strong reducing agents like LiAlH₄ (especially at elevated temperatures) or catalytic hydrogenation.[19][20] It is also reactive towards organometallic reagents (e.g., Grignard or organolithium reagents) via halogen-metal exchange.

Q: My final product, (2-Bromo-1,3-thiazol-4-yl)methanol, seems to degrade over time. How should it be stored? A: Heterocyclic alcohols can be sensitive to oxidation and acid-catalyzed decomposition. For long-term storage, it is recommended to keep the compound in a cool, dark place (e.g., a refrigerator at 4°C) under an inert atmosphere (nitrogen or argon).[21] If the material is an oil, storing it as a solution in a dry, aprotic solvent may also improve stability.

Q: Can I reduce 2-bromothiazole-4-carbaldehyde instead of the ester? A: Yes, reduction of the corresponding aldehyde is an excellent route to the alcohol. NaBH₄ in methanol or ethanol is typically very effective for this transformation and is highly chemoselective, leaving the C-Br bond intact. This route is often preferable if the aldehyde is readily accessible.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_hantzsch Hantzsch Troubleshooting cluster_sandmeyer Sandmeyer Troubleshooting cluster_reduction Reduction Troubleshooting start Low Yield of (2-Bromo-1,3-thiazol-4-yl)methanol q1 Which step has low yield? start->q1 step1 Hantzsch Synthesis q1->step1 Ring Formation step2 Sandmeyer Reaction q1->step2 Bromination step3 Reduction Step q1->step3 Ester/Acid -> Alcohol h1 Check Reactant Purity (α-halo ester, thiourea) step1->h1 s1 Maintain Temp < 5°C During Diazotization step2->s1 r1 Debromination Observed? step3->r1 r2 No Reaction Observed? step3->r2 h2 Verify Anhydrous Conditions h1->h2 h3 Optimize Temperature & Monitor by TLC h2->h3 h4 Ensure Basic Work-up (pH 7-8) h3->h4 s2 Use High-Quality CuBr s1->s2 s3 Check Order of Addition (Add Diazonium to CuBr) s2->s3 s4 Consider tBuONO instead of NaNO₂ s3->s4 r1_yes Switch to Milder Reagent: - NaBH₄ with CaCl₂/LiCl - DIBAL-H at low temp r1->r1_yes Yes r1_no Check LiAlH₄ Quality & Work-up Procedure r1->r1_no No r2_yes Using NaBH₄ alone? Add Activator (e.g., CaCl₂) or use stronger reagent r2->r2_yes Yes r2_no Reaction is working, focus on purification r2->r2_no No

Caption: A logical flowchart for troubleshooting low yields.

References

  • Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Reduction of Esters With DIBAL-H. YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

  • DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Chemoselective Reduction. YouTube. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. National Center for Biotechnology Information. [Link]

  • Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. Bulletin of the Korean Chemical Society. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Fischer esterification. Khan Academy. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • (S)-(-)-2-Amino-3-methyl-1-butanol. Organic Syntheses. [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Dehalogenation. Taylor & Francis Online. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

  • Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. R Discovery. [Link]

  • Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. [Link]

  • A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. PubMed. [Link]

  • Dehydrohalogenation. Taylor & Francis Online. [Link]

  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ResearchGate. [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

Sources

Improving the regioselectivity of reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromo-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile building block. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, emphasizing the chemical principles behind our recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (2-Bromo-1,3-thiazol-4-yl)methanol, and what factors govern regioselectivity?

A1: Understanding the inherent electronic properties of the thiazole ring is paramount. The molecule presents several potential reaction sites, with reactivity dictated by a combination of electronic and steric effects.

  • C2-Position (Bromo-substituted): This is the most electron-deficient carbon in the thiazole ring, making the C-Br bond highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium(0)).[1] This site is the primary target for a wide range of cross-coupling reactions.

  • C5-Position: This position is the most electron-rich carbon on the thiazole ring, making it the preferred site for electrophilic aromatic substitution and deprotonation (metallation) by strong bases.[1]

  • C4-Hydroxymethyl Group (-CH₂OH): The primary alcohol is a nucleophile and can be a site for O-alkylation, esterification, or oxidation. Crucially, its acidic proton can interfere with base-mediated or organometallic reactions, often necessitating the use of a protecting group.

  • N3-Position (Ring Nitrogen): The lone pair of electrons on the nitrogen makes it a potential site for protonation or N-alkylation, forming a thiazolium cation.[1]

Regioselectivity is therefore a contest between these sites. For instance, when using an organolithium reagent, a competition arises between halogen-metal exchange at C2 and deprotonation at C5.[2][3] Similarly, in cross-coupling reactions, the choice of base and the protection state of the C4-alcohol can dramatically influence reaction efficiency and side-product formation.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on common issues encountered during Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions at the C2-bromo position.

Q2: I am attempting a Suzuki coupling with an arylboronic acid at the C2 position, but my reaction yields are low and I observe significant starting material decomposition. What is the likely cause and solution?

A2: This is a classic issue stemming from the unprotected hydroxymethyl group. The inorganic bases typically used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃) are strong enough to deprotonate the alcohol, creating an alkoxide. This can lead to several problems:

  • Catalyst Inhibition: The resulting alkoxide can coordinate to the palladium center, altering its catalytic activity.

  • Solubility Issues: The formation of salts can change the solubility of your substrate and intermediates, hindering the reaction.

  • Side Reactions: The nucleophilic alkoxide could potentially engage in unwanted side reactions.

The most robust solution is to protect the alcohol prior to the coupling reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to the basic conditions of the Suzuki reaction and can be easily removed afterward.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Deprotection start (2-Bromo-1,3-thiazol-4-yl)methanol protected TBDMS-Protected Thiazole start->protected TBDMS-Cl, Imidazole, DMF coupled C2-Arylated Product protected->coupled Ar-B(OH)₂, Pd Catalyst, Base, Toluene/H₂O final Final Product coupled->final TBAF, THF

Caption: Recommended workflow for Suzuki coupling reactions.

Part A: Protection of the Hydroxymethyl Group

  • Dissolve (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add imidazole (1.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield the TBDMS-protected substrate.

Part B: Suzuki Coupling

  • To a flask, add the TBDMS-protected thiazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the solvent (e.g., a 4:1 mixture of Toluene:Water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product to obtain the coupled intermediate.

Part C: Deprotection

  • Dissolve the purified coupled product in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv.) and stir at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry, and purify to yield the final product.

Q3: What are the best starting conditions for other cross-coupling reactions like Sonogashira, Heck, or Buchwald-Hartwig amination?

A3: The principle of protecting the alcohol remains crucial for all these reactions. However, the specific catalytic system requires optimization.

Reaction Type Recommended Catalyst Typical Ligand (if needed) Co-catalyst/Base Solvent Key Considerations
Sonogashira Pd(PPh₃)₂Cl₂ (2-5 mol%)-CuI (5-10 mol%), Et₃N or DIPEATHF or DMFEnsure rigorous exclusion of oxygen to prevent alkyne homocoupling.[4][5]
Heck Pd(OAc)₂ (2-5 mol%)P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or AcetonitrileThe reaction involves the coupling of the thiazole with an alkene.[6][7]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or BINAPNaOt-Bu or K₃PO₄Toluene or DioxaneLigand choice is critical for C-N bond formation and depends on the amine coupling partner.[8][9][10]

Troubleshooting Guide 2: Regioselective Metallation

Q4: I want to introduce a substituent at the C5 position via lithiation followed by an electrophilic quench. However, using n-BuLi gives me a mixture of products, including significant debromination. How can I achieve high selectivity for C5?

A4: This is a well-known challenge where kinetic and thermodynamic control, as well as the nature of the organolithium reagent, dictate the outcome.

  • n-Butyllithium (n-BuLi): Tends to favor rapid halogen-metal exchange at the electron-deficient C2 position, especially at temperatures above -70 °C. This leads to a lithium species at C2, which, upon aqueous workup, results in a protonated (debrominated) thiazole.

  • Lithium Diisopropylamide (LDA): As a bulky, non-nucleophilic base, LDA has a much lower propensity for halogen-metal exchange. Instead, it selectively abstracts the most acidic proton, which is at the electron-rich C5 position.[11] This is a kinetically controlled process that must be performed at low temperatures (-78 °C) to prevent equilibration or side reactions.

The solution is to use LDA at -78 °C on the alcohol-protected substrate. Protecting the alcohol is mandatory here, as it would otherwise instantly quench any organolithium reagent.

Caption: Influence of base choice on the regioselectivity of metallation.

  • Prepare LDA Solution: In a flame-dried flask under argon, cool a solution of diisopropylamine (1.1 equiv.) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv.) dropwise and stir for 30 minutes at -78 °C.

  • Lithiation: To the freshly prepared LDA solution, add a solution of the TBDMS-protected (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, DMF, benzaldehyde; 1.2-1.5 equiv.) dropwise at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over 2-3 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material via column chromatography. The TBDMS group can be removed subsequently if desired (see Protocol 1, Part C).

References

  • Wulan Tri Wahyuni, Hemas Arif Rahman, Rayyan Azzahra Hidayat, Asmi Aris, Budi Riza Putra. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]

  • Various Authors. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. [Link]

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  • Various Authors. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate. [Link]

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  • Cornwall, P., Dell, C. P., & Knight, D. W. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • PubMed. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. PubMed. [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

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Technical Support Center: Efficient Palladium Catalyst Removal from (2-Bromo-1,3-thiazol-4-yl)methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical downstream challenge of palladium catalyst removal in coupling reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying thiazole-containing intermediates.

The presence of sulfur and nitrogen heteroatoms within the thiazole ring of (2-Bromo-1,3-thiazol-4-yl)methanol introduces a specific challenge in post-reaction workup. These heteroatoms can act as strong ligands, coordinating with palladium and making its complete removal a non-trivial task.[1][2][3] Inadequate removal of palladium can lead to regulatory non-compliance, interfere with subsequent synthetic steps, and compromise the integrity of biological assays.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to effectively and efficiently purify your target compound, ensuring the integrity and quality of your final product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the removal of palladium from coupling reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol.

Q1: Why is it particularly challenging to remove palladium from reactions involving thiazole-containing compounds?

A1: The thiazole moiety in your starting material contains both nitrogen and sulfur atoms, which are excellent coordinating ligands for palladium.[1][5][6] This strong interaction can lead to the formation of stable palladium-product complexes that are difficult to break apart using standard purification methods. As a result, residual palladium may co-elute with your product during chromatography or remain in solution after conventional workups.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits for elemental impurities in pharmaceutical products, as outlined in the ICH Q3D guidelines. Palladium is classified as a Class 2B element, and for oral drug products, the permitted daily exposure (PDE) is 100 µ g/day .[7][8] This often translates to a concentration limit of 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[7][9] For parenteral routes, the limit is even lower, at 1 ppm.[7]

Q3: What are the primary methods for palladium removal, and which are most suitable for my compound?

A3: The most common methods for palladium removal include:

  • Adsorption: Using materials like activated carbon or silica gel.

  • Metal Scavengers: Employing solid-supported reagents with high affinity for palladium.

  • Crystallization: Purifying the product through recrystallization, leaving palladium impurities in the mother liquor.

  • Extraction: Using aqueous washes to remove water-soluble palladium species.

For thiazole-containing compounds, a combination of methods is often most effective. Metal scavengers are particularly well-suited due to their high selectivity and efficiency.

Q4: How do I choose the right palladium scavenger for my reaction?

A4: The choice of scavenger depends on several factors, including the form of the residual palladium (e.g., Pd(0) or Pd(II)), the solvent system, and the functional groups present in your product. Thiol- and thiourea-based scavengers are generally very effective for a broad range of palladium species. Given the affinity of sulfur for palladium, these scavengers are a logical starting point for your thiazole-containing compound.

Q5: Can residual palladium affect my downstream reactions?

A5: Absolutely. Residual palladium can act as an unwanted catalyst in subsequent steps, leading to the formation of impurities and reduced yields.[4] It can also interfere with other catalytic processes you may be planning. Therefore, ensuring complete removal is crucial for the success of your overall synthetic route.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the removal of palladium from (2-Bromo-1,3-thiazol-4-yl)methanol coupling reactions.

Scenario 1: High Levels of Palladium Detected After Initial Purification (e.g., Column Chromatography)

Root Cause Analysis:

  • Strong Product-Palladium Coordination: As discussed, the thiazole ring in your product likely forms a stable complex with palladium, causing it to co-elute during chromatography.

  • Formation of Palladium Nanoparticles: In some cases, Pd(0) can aggregate to form nanoparticles that are difficult to remove by simple filtration or chromatography.

  • Inappropriate Stationary Phase: The choice of silica gel and eluent system may not be optimal for separating the palladium complex from your product.

Troubleshooting Workflow:

start High Pd after Chromatography step1 Introduce a Scavenging Step start->step1 step2 Select a Thiol- or Thiourea-based Scavenger step1->step2 step3 Optimize Scavenging Conditions (Temperature, Time) step2->step3 step4 Filter and Analyze for Residual Pd step3->step4 step5 Consider a Second, Different Scavenger if Necessary step4->step5 Pd Still High end Palladium Levels Below Target step4->end Pd Levels Acceptable step6 Alternative: Activated Carbon Treatment step5->step6 step7 Final Analysis step6->step7 step7->end

Caption: Workflow for addressing high palladium levels post-chromatography.

Detailed Protocol: Scavenger Screening

  • Select Scavengers: Choose a small panel of scavengers, including a thiol-based silica scavenger (e.g., Si-Thiol) and a thiourea-based polymer scavenger (e.g., MP-TMT).

  • Parallel Screening: In small vials, dissolve your crude product in a suitable solvent. Add different scavengers to each vial (typically 5-10 equivalents by weight).

  • Agitation and Heating: Agitate the vials at room temperature for 16-24 hours. If removal is still incomplete, consider gentle heating (40-50 °C), as this can sometimes improve scavenger efficacy.

  • Filtration and Analysis: Filter each sample and analyze the filtrate for residual palladium using ICP-MS or a rapid fluorescence-based method.

  • Scale-Up: Once the most effective scavenger is identified, scale up the process for your bulk material.

Scenario 2: The Chosen Scavenger is Ineffective

Root Cause Analysis:

  • Incorrect Scavenger for Palladium Species: The dominant palladium species in your reaction mixture (e.g., a highly stable Pd(II) complex) may not be effectively captured by the chosen scavenger.

  • Solvent Incompatibility: The scavenger may not be as effective in the chosen solvent system.

  • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the duration of the treatment may be inadequate.

Troubleshooting Workflow:

start Ineffective Scavenger step1 Increase Scavenger Equivalents and/or Contact Time start->step1 step2 Analyze for Pd step1->step2 step3 Change Solvent System step2->step3 Still Ineffective end Effective Removal Achieved step2->end Effective step4 Screen a Broader Range of Scavengers (e.g., Amine-based, Isocyanide-based) step3->step4 step5 Consider a Pre-treatment Step step4->step5 step6 Analyze for Pd step5->step6 step6->end

Caption: Troubleshooting workflow for an ineffective scavenger.

Expert Insight: Pre-treatment Strategies

In cases where palladium is in a particularly stable form, a pre-treatment step can be beneficial. For example, adding a mild reducing agent like sodium bisulfite can help convert Pd(II) species to Pd(0), which may be more readily scavenged. Always perform a small-scale test to ensure your product is stable to the pre-treatment conditions.

Scenario 3: Product Loss During Scavenging or Purification

Root Cause Analysis:

  • Non-specific Adsorption: Activated carbon, in particular, can adsorb the desired product along with the palladium.

  • Product Degradation: The scavenging conditions (e.g., elevated temperature, prolonged exposure to the scavenger) may be causing your product to degrade.

  • Loss During Filtration: Fine scavenger particles may be difficult to filter, leading to product loss in the filter cake.

Preventative Measures and Solutions:

  • Prioritize Selective Scavengers: Functionalized silica or polymer scavengers are generally more selective than activated carbon, minimizing product loss.

  • Optimize Conditions: Use the minimum effective amount of scavenger and the shortest necessary contact time. Perform scavenging at room temperature whenever possible.

  • Proper Filtration: Use a filtration aid like Celite to ensure complete removal of the scavenger without clogging the filter.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and selective purification method that minimizes product loss in the hands of a skilled chemist.

Data Summary: Comparison of Palladium Removal Methods

MethodSelectivityProduct Loss PotentialScalabilityComments
Silica Gel Chromatography ModerateModerateGoodMay not be effective for strong Pd-product complexes.
Activated Carbon LowHighExcellentRisk of significant product adsorption.
Metal Scavengers HighLowExcellentGenerally the most effective and selective method.
Recrystallization HighModerateGoodHighly dependent on the solubility profile of the product.
Aqueous Extraction LowLowExcellentOnly effective for water-soluble palladium species.

Conclusion

The removal of palladium from coupling reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol requires a thoughtful and systematic approach. The inherent coordinating ability of the thiazole ring necessitates more than just a standard purification protocol. By understanding the underlying chemical principles and employing a combination of selective scavenging and optimized purification techniques, you can consistently achieve the high levels of purity required for pharmaceutical applications. Always verify the effectiveness of your chosen method with accurate analytical techniques to ensure compliance with regulatory standards.

References

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  • Mitchell, D., et al. (2004). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 8(5), 725–728. [Link]

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  • García, J. I., et al. (2010). Cross-Linked Imidazolium Salts as Scavengers for Palladium. The Journal of Organic Chemistry, 75(15), 5038–5044. [Link]

  • Guz, J., & Finke, R. G. (2005). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters, 7(22), 4947–4950. [Link]

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  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • Roger, J., Pozgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • El-Sayed, W. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers, 16(23), 3208. [Link]

  • Wikipedia. (n.d.). Palladium–NHC complex. [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • El-Gazzar, A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21151–21165. [Link]

  • Healy, A., et al. (2012). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 14(21), 5496–5499. [Link]

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  • Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • Fernández-Botello, A., et al. (2022). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules, 27(19), 6599. [Link]

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Challenges in the bromination of thiazole precursors to (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the bromination of thiazole precursors. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yields, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol, and which do you recommend?

A1: The choice of brominating agent is critical and depends on the specific precursor and desired selectivity. The two most common agents are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): This is a powerful brominating agent but is also highly toxic, corrosive, and can be difficult to handle.[1][2] It often requires harsh reaction conditions.

  • N-Bromosuccinimide (NBS): We strongly recommend NBS as a safer and more convenient alternative.[1] It is a solid, making it easier to handle, and is generally considered a milder brominating agent.[3] For less reactive thiazole substrates, NBS may require an acid catalyst, such as sulfuric acid, to enhance its electrophilicity.[3]

Q2: What is the typical mechanism for the bromination of a thiazole ring?

A2: The bromination of thiazoles typically proceeds through an electrophilic aromatic substitution mechanism.[3][4] The thiazole ring is less reactive than imidazole but more reactive than pyridine.[4] The position of bromination (C2, C4, or C5) is highly dependent on the electronic nature of the substituents already on the ring. The lone pair of electrons on the nitrogen and sulfur atoms influences the electron density at different positions within the ring.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount. When working with brominating agents, always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle molecular bromine with extreme care due to its high toxicity and corrosivity.[1]

  • Quench any excess brominating agent carefully at the end of the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol.

Issue 1: Low to No Conversion of the Starting Material

Q: I am observing very little or no consumption of my (1,3-thiazol-4-yl)methanol starting material. What are the likely causes and how can I resolve this?

A: This is a common issue, often related to the reactivity of the thiazole ring or the potency of the brominating agent.

Potential Causes & Solutions:

  • Insufficiently Activated Brominating Agent: If you are using NBS, it may not be electrophilic enough on its own to brominate the thiazole ring, which is an electron-deficient heterocycle.

    • Solution: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to protonate the NBS and generate a more potent brominating species.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: Acetic acid or a mixture of acetic acid and an inert solvent like dichloromethane (DCM) or chloroform can facilitate the reaction. For reactions with NBS, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be effective.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). However, be cautious as higher temperatures can lead to side product formation.

Issue 2: Formation of Multiple Products (Over-bromination or Isomers)

Q: My reaction mixture shows multiple spots on TLC, and my NMR spectrum is complex, suggesting the formation of di-brominated products or other isomers. How can I improve the selectivity?

A: Achieving regioselectivity is a primary challenge in thiazole bromination.

Potential Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of di- or even tri-brominated thiazoles.[5]

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Consider adding the brominating agent portion-wise to maintain a low concentration in the reaction mixture.

  • Reaction Conditions are Too Harsh: High temperatures or highly acidic conditions can promote over-bromination.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). If using a strong acid catalyst, reduce its concentration.

  • Incorrect Site of Bromination: Depending on the precursor, bromination might occur at a different position (e.g., C5 instead of C2).

    • Solution: The directing effects of the substituents on the thiazole ring are key. For a 4-substituted thiazole like (1,3-thiazol-4-yl)methanol, the C2 position is often susceptible to electrophilic attack. If bromination occurs at C5, you may need to consider a multi-step strategy involving blocking groups or a different synthetic route altogether. A sequential bromination-debromination approach can sometimes yield the desired isomer.[6][7]

Issue 3: Decomposition of Starting Material or Product

Q: I am observing significant decomposition, indicated by a dark reaction mixture and low recovery of the desired product. What could be causing this?

A: The hydroxymethyl group is sensitive to acidic and oxidative conditions, which can lead to degradation.

Potential Causes & Solutions:

  • Strongly Acidic Conditions: The use of strong acids can lead to side reactions involving the alcohol functionality, such as dehydration or etherification.

    • Solution: If an acid catalyst is necessary, use the minimum effective amount. Alternatively, consider protecting the hydroxyl group as an ester or silyl ether before bromination and deprotecting it afterward.

  • Oxidative Side Reactions: Brominating agents are also oxidants.

    • Solution: Maintain a controlled temperature and reaction time to minimize oxidative degradation. Ensure the reaction is worked up promptly once complete.

Issue 4: Difficulties in Product Purification

Q: I am struggling to isolate the pure (2-Bromo-1,3-thiazol-4-yl)methanol from the reaction mixture. What purification strategies do you recommend?

A: Purification can be challenging due to the presence of unreacted starting material, over-brominated byproducts, and baseline impurities.

Potential Causes & Solutions:

  • Similar Polarity of Products: The desired product and byproducts may have very similar polarities, making chromatographic separation difficult.

    • Solution:

      • Aqueous Workup: Begin with a thorough aqueous workup. Quench the reaction with a reducing agent like sodium thiosulfate to remove any remaining bromine or NBS. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

      • Column Chromatography: Flash column chromatography on silica gel is the most common purification method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or DCM/methanol) to achieve optimal separation.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[8] Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocols & Data

Table 1: Comparison of Common Brominating Agents
Brominating AgentFormulaPhysical StateTypical ConditionsKey AdvantagesKey Disadvantages
N-BromosuccinimideC₄H₄BrNO₂SolidAcetonitrile or DMF, 0 °C to RTSafer and easier to handle than Br₂May require an acid catalyst for less reactive substrates
Molecular BromineBr₂LiquidAcetic acid or chlorinated solventsHighly reactiveHighly toxic, corrosive, and difficult to handle
Representative Protocol for Bromination using NBS

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • Dissolution: Dissolve (1,3-thiazol-4-yl)methanol (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of sulfuric acid can be added at 0 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Start issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Incomplete? multiple_products Multiple Products issue->multiple_products Impure? decomposition Decomposition issue->decomposition Low Yield? purification_diff Purification Difficulty issue->purification_diff Isolation? solution1 Increase Reactivity: - Add Acid Catalyst - Increase Temperature - Change Solvent low_conversion->solution1 solution2 Improve Selectivity: - Control Stoichiometry - Lower Temperature - Add Reagent Slowly multiple_products->solution2 solution3 Minimize Degradation: - Protect Hydroxyl Group - Milder Conditions - Shorter Reaction Time decomposition->solution3 solution4 Optimize Purification: - Thorough Workup - Test Chromatography Solvents - Attempt Recrystallization purification_diff->solution4 end Successful Synthesis solution1->end solution2->end solution3->end solution4->end

Caption: A decision-making workflow for troubleshooting common issues.

Electrophilic Bromination of Thiazole

BrominationMechanism thiazole Thiazole Precursor intermediate Sigma Complex (Resonance Stabilized) thiazole->intermediate + Br⁺ nbs NBS + H⁺ br_plus Br⁺ (Electrophile) nbs->br_plus product Brominated Thiazole intermediate->product - H⁺ h_plus H⁺

Sources

Debromination as a side reaction in (2-Bromo-1,3-thiazol-4-yl)methanol chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-1,3-thiazol-4-yl)methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the undesired side reaction of debromination. Our goal is to equip you with the foundational knowledge and practical strategies to minimize byproduct formation, thereby improving reaction efficiency, yield, and product purity.

Section 1: Understanding the Debromination Side Reaction

This section addresses the fundamental principles behind the debromination of (2-Bromo-1,3-thiazol-4-yl)methanol.

??? Question 1: What is debromination in the context of (2-Bromo-1,3-thiazol-4-yl)methanol chemistry?

Answer: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the C2-position of the thiazole ring is replaced by a hydrogen atom. This reaction consumes your starting material and generates (1,3-thiazol-4-yl)methanol as a significant impurity, which can complicate downstream purification and reduce the overall yield of your target molecule.[1] This side reaction is a common challenge, particularly in transition-metal-catalyzed cross-coupling reactions.[2][3]

??? Question 2: Why is the C2-bromo substituent on the thiazole ring particularly susceptible to removal?

Answer: The susceptibility of the C2-bromine on the thiazole ring stems from the electronic nature of the heterocycle. The thiazole ring's nitrogen atom is electron-withdrawing, which makes the adjacent C2 position more electron-deficient and thus more reactive.[1] In the context of palladium-catalyzed cross-coupling reactions, this increased electrophilicity facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, which is the first step in the catalytic cycle.[4] However, the resulting organopalladium intermediate can then undergo a competing reductive cleavage pathway, leading to debromination, instead of the desired transmetalation and reductive elimination.

??? Question 3: In which common reaction types is debromination of (2-Bromo-1,3-thiazol-4-yl)methanol most frequently observed?

Answer: Debromination is a prominent side reaction in several key synthetic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common scenario. Reactions like Suzuki-Miyaura[4][5], Stille, and Heck couplings are highly susceptible to debromination. The reagents and conditions used—palladium catalysts, bases, and potential hydride sources—can create a perfect storm for this side reaction.[2][6]

  • Lithiation and Grignard Reagent Formation: Attempts to form an organolithium or Grignard reagent at the C2 position via metal-halogen exchange can be complicated by side reactions, including debromination, especially if protic sources are present or if the reaction temperature is not rigorously controlled.[7]

  • Reactions with Strong Bases or Nucleophiles: The use of strong, non-nucleophilic bases at elevated temperatures can sometimes lead to debromination, particularly if the solvent or other reagents can act as a hydride source.[1]

??? Question 4: What are the primary experimental factors that promote this undesired debromination?

Answer: Several key experimental parameters can significantly increase the rate of debromination:

  • High Reaction Temperature: Elevated temperatures accelerate most reaction rates, including the undesired debromination pathway.[1]

  • Choice of Base: Strong inorganic or alkoxide bases (e.g., NaOtBu, KOH) can promote hydrodehalogenation.[1][6] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.

  • Presence of Hydride Sources: Protic impurities such as water or alcohols in the reaction mixture are major culprits. Furthermore, some reagents, solvents (like DMF or alcohols), or even the base itself can act as hydride donors, leading to reductive debromination.[1][6]

  • Catalyst and Ligand System: The choice of palladium source and, more critically, the phosphine ligand, plays a crucial role. While bulky, electron-rich ligands are often used to accelerate the desired cross-coupling, they can also, if not properly optimized, favor pathways leading to debromination.[1]

  • Prolonged Reaction Times: Extending the reaction time significantly after the consumption of the limiting reagent can lead to the gradual accumulation of the debrominated byproduct.

Section 2: Detection and Analysis of Debromination

Effective troubleshooting begins with accurate detection. This section outlines the analytical methods to identify and quantify the (1,3-thiazol-4-yl)methanol byproduct.

??? Question 5: How can I detect and quantify the formation of the debrominated byproduct?

Answer: A combination of chromatographic and spectroscopic methods should be used to monitor the reaction and quantify the level of impurity. Comparing the crude reaction mixture against an authentic standard of the debrominated product, (1,3-thiazol-4-yl)methanol, is the most reliable approach.

Analytical Technique Application & Insights Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative in-process monitoring of the reaction. Allows for visual comparison of starting material, product, and byproduct spots.Fast, inexpensive, and provides immediate feedback on reaction progress.Not quantitative; co-elution can be misleading.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile byproducts. Provides both retention time and mass fragmentation data for confident identification.High resolution and sensitivity; allows for accurate quantification.Requires derivatization for the polar hydroxyl group; not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) The most versatile method for both identification and quantification. Separates the components of the crude mixture and provides molecular weight information.Highly sensitive and specific; directly applicable to the reaction mixture without derivatization.Can be more time-consuming and requires more specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR of the crude reaction mixture can be used to determine the molar ratio of the brominated starting material to the debrominated byproduct by integrating characteristic signals (e.g., the thiazole ring protons).Provides unambiguous structural information and is inherently quantitative without the need for a calibration curve.Lower sensitivity compared to MS methods; signal overlap can complicate analysis in complex mixtures.

Section 3: Troubleshooting and Mitigation Strategies

This section provides targeted solutions to common experimental problems involving the debromination of (2-Bromo-1,3-thiazol-4-yl)methanol.

Issue 1: Significant Debromination Observed During a Suzuki-Miyaura Cross-Coupling Reaction

This is the most common challenge encountered. The following table provides a systematic approach to troubleshooting.

Parameter Potential Problem Recommended Solution & Rationale
Catalyst/Ligand The Pd/ligand system has a high propensity for β-hydride elimination or reaction with hydride sources.Switch to a catalyst system known for low hydrodehalogenation. For example, use a higher ratio of ligand to palladium (e.g., 2:1 to 4:1) to ensure the metal center remains coordinatively saturated, which can suppress side reactions. Consider ligands like Xantphos, which have been used successfully in coupling with bromo-thiazoles.[8]
Base The base is too strong or is acting as a hydride source.Replace strong bases like NaOtBu or NaOH with milder, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] These are less likely to promote reductive cleavage.
Solvent The solvent (e.g., alcohols, DMF) is acting as a hydride donor or contains water.Use anhydrous solvents. Aprotic solvents like THF, dioxane, or toluene are generally preferred. If an aqueous system is required, ensure it is thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions.
Temperature The reaction temperature is too high, accelerating the debromination pathway.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., 60-70 °C) and only increase it if the reaction is too slow. Monitor by TLC or LC-MS.
Boronic Acid Quality The boronic acid or its ester is unstable and degrades, slowing the desired transmetalation step and allowing more time for debromination.Use high-purity boronic acid. Alternatively, consider using more stable boronic acid derivatives like MIDA boronates or N-methyliminodiacetic acid boronates, which release the boronic acid slowly under the reaction conditions.[9]
Visualizing the Competing Pathways in Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle and highlights where the desired coupling pathway diverges from the undesired debromination side reaction.

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues with debromination.

Troubleshooting_Workflow start High Debromination Detected q_reaction_type Reaction Type? start->q_reaction_type pd_coupling Pd Cross-Coupling (e.g., Suzuki) q_reaction_type->pd_coupling Cross-Coupling lithiation Lithiation / Grignard q_reaction_type->lithiation Organometallic check_base Is Base Strong? (e.g., NaOtBu, KOH) pd_coupling->check_base change_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is Temp > 80°C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature (e.g., to 60-70°C) check_temp->lower_temp Yes check_solvent Is Solvent Protic or Wet? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Use anhydrous, aprotic solvent (THF, Dioxane) check_solvent->change_solvent Yes check_ligand Review Catalyst System check_solvent->check_ligand No change_solvent->check_ligand end_node Re-run and Analyze check_ligand->end_node check_temp_lith Is Temp > -70°C? lithiation->check_temp_lith lower_temp_lith Action: Ensure strict temp control at -78°C check_temp_lith->lower_temp_lith Yes check_reagents Are reagents anhydrous? check_temp_lith->check_reagents No lower_temp_lith->check_reagents dry_reagents Action: Use freshly dried solvents and reagents check_reagents->dry_reagents No check_reagents->end_node Yes dry_reagents->end_node

Caption: Decision tree for troubleshooting debromination.

Section 4: Experimental Protocols

This section provides a validated, step-by-step protocol for a Suzuki-Miyaura coupling reaction optimized to minimize the debromination of (2-Bromo-1,3-thiazol-4-yl)methanol.

Protocol: Low-Debromination Suzuki-Miyaura Coupling

Objective: To couple (2-Bromo-1,3-thiazol-4-yl)methanol with a generic arylboronic acid with minimal formation of (1,3-thiazol-4-yl)methanol.

Reagents & Equipment:

  • (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • TLC plates, LC-MS, and NMR for analysis

Procedure:

  • Preparation (Inert Atmosphere): To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq) and the arylboronic acid (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromothiazole.

  • Degassing (Crucial Step): Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon. This step is critical to remove any dissolved oxygen that can hamper the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Rationale: This moderate temperature is often sufficient for coupling while minimizing the rate of thermal decomposition and debromination.

  • Monitoring: After 1 hour, carefully take a small aliquot (under inert atmosphere if possible), quench it with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to check for the consumption of starting material and the formation of product versus the debrominated byproduct. Continue monitoring every 1-2 hours.

  • Work-up: Once the reaction is complete (typically 4-12 hours, as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and assess purity, specifically checking for the absence of signals corresponding to (1,3-thiazol-4-yl)methanol.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Moon, J., et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar. [Link]

  • Kuwano, R., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906–9914. [Link]

  • Al-Zoubi, R. M. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Request PDF. [Link]

  • Couture, A., et al. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. [Link]

  • Ghabbour, H. A., et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E, 68(Pt 11), o3109. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Balasubramanian, S., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E, 68(Pt 12), o3375. [Link]

  • Ceballos, M., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6883–6941. [Link]

  • D'yakonov, V. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorothiazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Core and the Halogen Question

The thiazole ring is a privileged scaffold in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and versatile functionalization handles make it an invaluable building block for drug development professionals and synthetic chemists. Among the most common starting points for elaboration of the thiazole core are 2-halothiazoles, which serve as versatile linchpins in a wide array of cross-coupling reactions.

This guide provides an in-depth, objective comparison of the two most prevalent building blocks: 2-bromothiazole and 2-chlorothiazole. The choice between a bromo- or chloro-substituent is not merely a matter of atomic weight; it is a critical decision that profoundly impacts reaction kinetics, catalyst selection, process optimization, and ultimately, economic viability. We will dissect the fundamental principles governing their differential reactivity and provide field-proven insights and experimental data to guide researchers in making the most strategic choice for their synthetic campaigns.

The Decisive Factor: Understanding the Chemistry of Reactivity

In the world of palladium-catalyzed cross-coupling, the generally accepted reactivity trend for halogens is I > Br > OTf > Cl .[1][2] This hierarchy is not arbitrary; it is dictated by fundamental physicochemical properties, primarily bond strength and the kinetics of the catalytic cycle's initial step.

Pillar 1: Carbon-Halogen Bond Dissociation Energy (BDE)

The first hurdle in any cross-coupling reaction is the cleavage of the carbon-halogen (C-X) bond. This occurs during the oxidative addition step, where the palladium catalyst inserts itself into the C-X bond. The energy required to break this bond is the Bond Dissociation Energy (BDE).

The C-Br bond is inherently weaker and longer than the C-Cl bond.[1][3][4]

  • Aryl C-Br BDE: ~285 kJ/mol

  • Aryl C-Cl BDE: ~327 kJ/mol[4]

This significant energy difference (~42 kJ/mol) means that substantially less energy is required to activate the C-Br bond, making 2-bromothiazole a more reactive substrate under milder conditions.[1][5]

Pillar 2: The Rate-Limiting Step: Oxidative Addition

For many cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step of the entire catalytic cycle.[1][6] The facility of this step is directly related to the C-X bond strength and the polarizability of the halogen.

Because the C-Br bond is weaker and more polarizable, its interaction with the electron-rich palladium(0) center is more favorable, leading to a faster rate of oxidative addition compared to the stronger, less polarizable C-Cl bond.[1][7] Consequently, reactions with 2-bromothiazole typically proceed faster and at lower temperatures. While the electron-deficient nature of the C2 position on the thiazole ring activates both halides towards this step, the intrinsic advantage of the bromide remains dominant.

Head-to-Head in the Trenches: Performance in Key Cross-Coupling Reactions

The theoretical principles of reactivity are borne out in practice. Below, we compare the performance of 2-bromo- and 2-chlorothiazole in the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling method.[8][9] Here, the reactivity difference between our two building blocks is stark.

  • 2-Bromothiazole: Readily participates in Suzuki couplings using "traditional" palladium catalysts like Pd(PPh₃)₄ or catalyst systems with standard phosphine ligands.[10][11] These reactions often proceed to high yields at moderate temperatures (80-100 °C).[11]

  • 2-Chlorothiazole: Is significantly more challenging to couple. Its sluggishness in oxidative addition necessitates the use of highly active, specialized catalyst systems. These systems typically employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands (e.g., XPhos, SPhos, RuPhos) that promote the activation of the robust C-Cl bond.[12] Higher temperatures and stronger bases are also frequently required.[12][13]

Comparative Data: Suzuki-Miyaura Coupling
Feature2-Bromothiazole Derivative2-Chlorothiazole DerivativeRationale & Causality
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂The more reactive C-Br bond does not require a highly specialized catalyst for activation.[10][11]
Typical Ligand dppf, PPh₃XPhos, SPhos, RuPhosBulky, electron-rich ligands are essential to facilitate the oxidative addition of the stronger C-Cl bond.[12]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often needed to facilitate the transmetalation step with less reactive chloro-substrates.[12]
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is required to overcome the larger activation barrier for C-Cl bond cleavage.
Yield Good to ExcellentModerate to Good (highly dependent on optimization)The more facile catalytic cycle for the bromo-substrate generally leads to higher efficiency and fewer side reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a cornerstone for synthesizing aryl amines, crucial motifs in medicinal chemistry.[14][15] The reactivity trend observed in Suzuki couplings holds true here.

  • 2-Bromothiazole: Can be coupled with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig ligands (e.g., BINAP, Xantphos).[16]

  • 2-Chlorothiazole: Requires the use of more advanced, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) to achieve efficient coupling, especially with less nucleophilic amines or sterically hindered substrates.[17][18]

Stille and Negishi Couplings

The same principles apply to other key cross-coupling reactions:

  • Stille Coupling (Organotin reagents): While organotin reagents are highly reactive, the oxidative addition step remains critical. 2-Bromothiazole will consistently react under milder conditions than 2-chlorothiazole.[19][20][21]

  • Negishi Coupling (Organozinc reagents): This powerful reaction is known for its high functional group tolerance.[22][23] Even so, successful coupling of 2-chlorothiazoles often requires more specialized nickel or palladium catalyst systems compared to their bromo counterparts.[24][25]

Visualizing the Process

To better understand the underlying mechanics and workflows, the following diagrams illustrate the key concepts.

Suzuki_Catalytic_Cycle cluster_key Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) RATE LIMITING STEP trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Ar-R) Ar-X 2-Halo-Thiazole R-B(OR)₂ Boronic Acid/Ester Ar-R Coupled Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Decision_Guide start Project Start: Need 2-functionalized Thiazole cost_check Is cost the primary driver & are advanced catalysts available? start->cost_check use_chloro Choose 2-Chlorothiazole (Economical) cost_check->use_chloro Yes use_bromo Choose 2-Bromothiazole (Higher Reactivity) cost_check->use_bromo No / Reliability is key optimize Allocate time for significant catalyst/condition screening. use_chloro->optimize standard Expect faster development with standard reaction conditions. use_bromo->standard

Caption: Decision guide for selecting the optimal building block.

Experimental Protocols: A Self-Validating System

The following protocols provide validated starting points for a Suzuki-Miyaura coupling. The choice of catalyst and conditions directly reflects the reactivity differences discussed.

Protocol 1: Suzuki Coupling of 2-Bromothiazole (General Procedure)

This protocol utilizes a common, commercially available catalyst system suitable for the more reactive bromo-substrate.

Materials:

  • 2-Bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL) and Water (1 mL)

  • Schlenk flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask. Attach it to a manifold, evacuate, and backfill with inert gas (repeat 3 times).

  • Reagent Addition: Under a positive flow of inert gas, add the 2-bromothiazole derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to the flask.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. Causality: The solvent mixture facilitates the dissolution of both the organic substrates and the inorganic base, crucial for efficient reaction.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 10-15 minutes. Causality: Oxygen can deactivate the Pd(0) catalyst through oxidation and promote unwanted side reactions like boronic acid homocoupling. Rigorous degassing is critical for reproducibility.[12]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Chlorothiazole (Advanced Procedure)

This protocol employs a more advanced catalyst system required to activate the less reactive chloro-substrate.[12]

Materials:

  • 2-Chlorothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (6 mL)

  • Glovebox or advanced Schlenk line techniques are highly recommended.

Step-by-Step Methodology:

  • Vessel and Reagent Preparation: Rigorously dry all glassware. Operations should ideally be performed in a glovebox to prevent any exposure to oxygen.

  • Reagent Addition (in glovebox): To a reaction vial, add the 2-chlorothiazole derivative, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Solvent Addition: Add the anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously. Causality: The combination of the Pd₂(dba)₃ precursor and the bulky, electron-rich XPhos ligand generates a highly active Pd(0)L species in situ, which is capable of cleaving the strong C-Cl bond.

  • Monitoring and Work-up: Monitor the reaction, which may take 12-24 hours. The work-up and purification procedure is similar to Protocol 1.

Conclusion and Strategic Recommendations

The choice between 2-bromothiazole and 2-chlorothiazole is a classic case of balancing reactivity with cost.

  • 2-Bromothiazole stands as the more reliable and reactive building block. It is the preferred choice for rapid discovery chemistry, complex syntheses where reliability is paramount, and when access to advanced catalyst systems is limited. Its higher reactivity translates to milder conditions, broader functional group tolerance, and a more straightforward path to the desired product.[11]

  • 2-Chlorothiazole represents the more economical option, a significant advantage for large-scale synthesis. However, this cost benefit comes with the requirement for more rigorous process development. Success hinges on the use of specialized, often proprietary and more expensive, catalyst systems.[12][13] Researchers must be prepared for extensive optimization of ligands, bases, solvents, and temperatures to achieve satisfactory yields.

Ultimately, the optimal building block is context-dependent. For initial explorations and complex, high-stakes syntheses, the reliability of 2-bromothiazole is often worth the investment. For cost-driven, large-scale campaigns where the upfront investment in process optimization can be amortized, 2-chlorothiazole emerges as a viable and attractive alternative.

References

Sources

The Antifungal Potential of (2-Bromo-1,3-thiazol-4-yl)methanol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel antifungal agents, heterocyclic compounds, particularly those containing the thiazole scaffold, have garnered significant attention. The thiazole ring is a key structural motif in a number of approved drugs and biologically active compounds, valued for its unique electronic properties and ability to engage in various biological interactions. This guide delves into the structure-activity relationships (SAR) of antifungal compounds conceptually derived from (2-Bromo-1,3-thiazol-4-yl)methanol. While direct, comprehensive SAR studies on this specific parent compound are not extensively documented in publicly available literature, this guide will synthesize findings from closely related 2,4-disubstituted thiazole derivatives to provide researchers with actionable insights for the rational design of more potent antifungal candidates.

The Thiazole Core: A Privileged Scaffold in Antifungal Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of the imidazole ring found in widely used azole antifungals like fluconazole and ketoconazole.[1] Thiazole derivatives often exert their antifungal effects through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Its inhibition disrupts membrane integrity, leading to fungal cell death.[2] The modular nature of the thiazole ring allows for substitutions at various positions, primarily C2, C4, and C5, enabling a systematic exploration of the chemical space to optimize antifungal potency and selectivity.

Deconstructing the Structure-Activity Landscape of 2,4-Disubstituted Thiazoles

Based on available research on various 2,4-disubstituted thiazole analogs, we can infer a hypothetical SAR for derivatives of (2-Bromo-1,3-thiazol-4-yl)methanol. The core structure can be dissected into three key regions for modification: the C2 position (harboring the bromo substituent), the C4 position (with the methanol group), and the C5 position.

The Critical Role of Substituents at the C2 Position

The nature of the substituent at the C2 position of the thiazole ring profoundly influences antifungal activity. While our core structure features a bromine atom, studies on related series of thiazoles reveal that this position is a key site for introducing diverse functionalities. For instance, the presence of a hydrazine or hydrazone linkage at the C2 position has been shown to significantly enhance antifungal potency.[3]

Exploring Modifications at the C4 Position

The C4 position, occupied by a methanol group in our parent compound, is another crucial determinant of antifungal efficacy. The introduction of various aryl or substituted aryl groups at this position has been a common strategy in the design of thiazole-based antifungals.

A comparative analysis of antifungal activity for a series of 2,4-disubstituted thiazoles is presented in Table 1. This data, compiled from studies on related thiazole scaffolds, provides valuable insights into the types of substitutions that may enhance antifungal activity when applied to the (2-Bromo-1,3-thiazol-4-yl)methanol framework.

Compound IDC2-SubstituentC4-SubstituentFungal StrainMIC (µg/mL)Reference
Series A
T1-(cyclopropylmethylidene)hydrazinylHCandida albicans0.015–3.91[4]
T2-(cyclopropylmethylidene)hydrazinyl4-Cl-PhenylCandida albicans0.008–0.98[4]
T3-(cyclopropylmethylidene)hydrazinyl4-F-PhenylCandida albicans0.008–0.98[4]
T4-(cyclopropylmethylidene)hydrazinyl4-Br-PhenylCandida albicans0.008–0.98[4]
Series B
4aH4-Cl-PhenylCandida albicans>125[5]
7a2-hydrazinyl4-Cl-PhenylCandida albicans3.9[5]
7b2-hydrazinyl4-Br-PhenylCandida albicans3.9[5]
7c2-hydrazinyl4-BiphenylCandida albicans3.9[5]
Reference
Nystatin--Candida albicans-[4]
Fluconazole--Candida albicans15.62[3][5]

Key Observations from SAR Data:

  • Impact of C2-Hydrazinyl Group: A consistent trend observed is the significant enhancement of antifungal activity with the introduction of a hydrazinyl or substituted hydrazinyl moiety at the C2 position.[3][5]

  • Influence of C4-Aryl Substituents: The nature of the aryl substituent at the C4 position plays a crucial role in modulating antifungal potency. Halogenated phenyl groups (Cl, Br, F) at this position are frequently associated with strong antifungal activity.[4]

  • Lipophilicity: Increased lipophilicity, often achieved through the addition of bulky and non-polar groups, appears to correlate with improved antifungal activity, likely by facilitating penetration of the fungal cell membrane.[4]

Experimental Protocols for Antifungal Evaluation

The reliable determination of antifungal activity is paramount in any SAR study. The following protocols outline the standard methodologies employed in the evaluation of novel thiazole derivatives.

General Synthesis of 2,4-Disubstituted Thiazole Derivatives

The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea or thioamide with an α-haloketone. Subsequent modifications at the C2 and C4 positions can be carried out to generate a library of analogs.

Diagram of a Generalized Synthetic Pathway

Synthetic Pathway Thiourea Thiourea/ Thioamide Thiazole_Core 2-Amino/Substituted- 4-Aryl-Thiazole Core Thiourea->Thiazole_Core Hantzsch Synthesis alpha_Haloketone α-Haloketone alpha_Haloketone->Thiazole_Core C2_Modification Modification at C2 Thiazole_Core->C2_Modification C4_Modification Modification at C4 Thiazole_Core->C4_Modification Final_Analogs Library of Final Analogs C2_Modification->Final_Analogs C4_Modification->Final_Analogs

Caption: Generalized synthetic route to 2,4-disubstituted thiazoles.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: The test compounds and a reference antifungal drug (e.g., fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[4][5]

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI 1640 with MOPS buffer.[4]

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud agar) and then suspended in sterile saline to a standardized turbidity. This suspension is further diluted in the growth medium to achieve a final inoculum concentration.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a growth control well (containing no compound).

Workflow for Broth Microdilution Assay

Broth Microdilution Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Stock_Solution Prepare Stock Solutions (Compound & Reference in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate with RPMI Stock_Solution->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Fungal_Culture Culture Fungal Strain Inoculum_Prep Prepare Standardized Inoculum Fungal_Culture->Inoculum_Prep Inoculum_Prep->Inoculate_Plate Incubation Incubate at 35-37°C for 24-48h Inoculate_Plate->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading

Caption: Workflow of the broth microdilution assay for MIC determination.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

As previously mentioned, a primary mechanism of action for azole and thiazole antifungals is the inhibition of lanosterol 14α-demethylase.[2] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane.[2]

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane_Disruption Cell Membrane Disruption & Fungal Cell Death Ergosterol Ergosterol CYP51->Ergosterol Thiazole Thiazole Antifungal Thiazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by thiazole antifungals.

Conclusion and Future Directions

The (2-Bromo-1,3-thiazol-4-yl)methanol scaffold represents a promising starting point for the development of novel antifungal agents. Although direct SAR studies on this specific compound are limited, the wealth of data on related 2,4-disubstituted thiazoles provides a clear roadmap for optimization. Future research should focus on the systematic exploration of substituents at the C2 and C4 positions of the thiazole ring. Key strategies include the introduction of hydrazone moieties at C2 and the exploration of a diverse range of substituted aryl groups at C4 to enhance potency and modulate physicochemical properties. A thorough understanding of the SAR landscape, coupled with robust experimental evaluation, will be instrumental in advancing this class of compounds towards clinical development.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available at: [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. Available at: [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. Available at: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. Available at: [Link]

  • (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY - ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE - WJPMR. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available at: [Link]

  • Thiazole antifungals | Research Starters - EBSCO. Available at: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available at: [Link]

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  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI. Available at: [Link]

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A Comparative Guide to the Efficacy of Herbicides Synthesized from Different Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the synthesis and herbicidal efficacy of compounds derived from different brominated thiazole precursors. Designed for researchers, scientists, and professionals in agrochemical development, this document delves into the causal relationships behind synthetic strategies and the methodologies for robust efficacy evaluation. Our focus is to equip you with the foundational knowledge and practical protocols to navigate the development of novel thiazole-based herbicides.

Introduction: The Significance of the Thiazole Moiety in Herbicide Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologically active compounds.[1] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have made it a privileged structure in medicinal and agricultural chemistry.[2][3][4] In the realm of herbicides, thiazole derivatives have emerged as potent inhibitors of key plant enzymes, such as protoporphyrinogen oxidase (PPO), leading to effective weed control.[2][5]

Bromination of the thiazole ring offers a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially enhanced herbicidal activity. The position of the bromine atom on the thiazole nucleus can significantly influence the molecule's interaction with its biological target, thereby affecting its efficacy and selectivity. This guide will explore the synthesis of herbicides from two key brominated thiazole precursors, 2-amino-4-bromothiazole and 2-amino-5-bromothiazole, and provide a framework for comparing their herbicidal performance.

Synthesis of Brominated Thiazole-Based Herbicides

The synthesis of herbicidally active compounds from brominated thiazoles typically involves the modification of the amino group at the 2-position. This is often achieved through acylation or the formation of urea or thiourea derivatives. The choice of synthetic route is dictated by the desired final structure and the reactivity of the starting materials.

General Synthetic Approach: Hantzsch Thiazole Synthesis

A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For the synthesis of our precursors, substituted phenacyl bromides can be reacted with thiourea.[6]

Synthesis of a Representative Herbicide from 2-Amino-4-bromothiazole

This protocol outlines the synthesis of an N-(4-bromothiazol-2-yl) acetamide derivative, a potential herbicidal compound.

Experimental Protocol: Synthesis of 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate

  • Step 1: Synthesis of 2-Amino-4-bromothiazole.

    • A solution of tert-butyl (4-bromothiazol-2-yl)carbamate is stirred at 20 °C with trifluoroacetic acid in dichloromethane.

    • After 4 hours, the solution is evaporated to dryness and the residue is partitioned between saturated aqueous sodium bicarbonate and dichloromethane.

    • Evaporation of the organic layers yields 2-amino-4-bromothiazole as a white solid.[7] This intermediate is often used immediately due to potential instability.[7]

  • Step 2: Acylation of 2-Amino-4-bromothiazole.

    • A solution of 2-amino-4-bromothiazole and O-acetylsalicyloyl chloride in dry tetrahydrofuran (THF) is stirred under a nitrogen atmosphere at 0 °C.

    • Triethylamine is added, and the mixture is allowed to warm to room temperature.

    • After 23 hours, 4-N,N-dimethylaminopyridine is added as a catalyst.

    • After a total of 46 hours, the mixture is diluted with ethyl acetate and worked up to yield the crude product.

    • The product is purified by chromatography to give 2-((4-bromothiazol-2-yl)carbamoyl)phenyl acetate.[7]

Causality in Experimental Choices:

  • The use of a Boc-protected 2-aminothiazole in the initial steps can improve stability and handling.[7]

  • Trifluoroacetic acid is a strong acid used for the efficient removal of the Boc protecting group.

  • The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the acylation reaction.

  • DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction.

Diagram: Synthesis Workflow for a 2-Amino-4-bromothiazole Derivative

cluster_synthesis Synthesis of 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate start tert-butyl (4-bromothiazol-2-yl)carbamate step1 Deprotection with TFA start->step1 intermediate 2-Amino-4-bromothiazole step1->intermediate step2 Acylation with O-acetylsalicyloyl chloride intermediate->step2 product 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate step2->product

Caption: Synthesis of a herbicidal derivative from 2-amino-4-bromothiazole.

Comparative Efficacy Evaluation: A Standardized Greenhouse Bioassay

To objectively compare the herbicidal efficacy of compounds synthesized from different brominated thiazoles, a standardized greenhouse bioassay is essential. This protocol is designed to assess post-emergence herbicidal activity.

Experimental Protocol: Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy

  • 1. Plant Material and Growth Conditions:

    • Select seeds of relevant weed species (e.g., Amaranthus retroflexus - redroot pigweed, a common broadleaf weed, and Echinochloa crus-galli - barnyardgrass, a common grass weed).[8][9]

    • Include a susceptible crop species (e.g., wheat or corn) to assess selectivity.

    • Sow the seeds in pots containing a standardized soil mix and place them in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.[10]

  • 2. Herbicide Application:

    • Grow the plants to the 2-3 leaf stage.[11]

    • Prepare stock solutions of the synthesized thiazole derivatives and a commercial standard herbicide in a suitable solvent (e.g., acetone with a surfactant).

    • Apply the herbicide solutions at a range of concentrations (e.g., 10, 50, 100, 200 mg/L) using a laboratory spray tower to ensure uniform application.[10] Include a control group sprayed only with the solvent and surfactant.

  • 3. Data Collection and Analysis:

    • Assess herbicidal efficacy 14 to 21 days after treatment.[10]

    • Visually rate the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill).[9]

    • Harvest the above-ground biomass of the plants, and measure the fresh and dry weights.[10]

    • Calculate the percentage of growth inhibition relative to the untreated control.

    • Determine the EC50 (half-maximal effective concentration) or GR50 (concentration for 50% growth reduction) values from the dose-response curves.

Causality in Experimental Choices:

  • Using multiple weed species (broadleaf and grass) provides a broader understanding of the herbicide's spectrum of activity.

  • Including a crop species is crucial for evaluating the herbicide's potential for selective weed control in an agricultural setting.

  • A dose-response study is essential for quantifying the potency of the herbicides and for making meaningful comparisons.

  • Measuring both visual injury and biomass reduction provides a more complete and quantitative assessment of herbicidal efficacy.

Diagram: Experimental Workflow for Greenhouse Bioassay

cluster_bioassay Greenhouse Bioassay Workflow start Seed Germination and Plant Growth step1 Herbicide Application at 2-3 Leaf Stage start->step1 step2 Incubation (14-21 days) step1->step2 step3 Data Collection (Visual Rating, Biomass) step2->step3 end Data Analysis (EC50/GR50 Determination) step3->end

Caption: Standardized workflow for assessing post-emergence herbicidal efficacy.

Data Presentation and Interpretation

The results of the greenhouse bioassay should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Post-Emergence Herbicidal Activity of Brominated Thiazole Derivatives (% Inhibition at 100 mg/L)

Compound IDPrecursorAmaranthus retroflexusEchinochloa crus-galliCrop Injury (%)
BT-H-01 2-Amino-4-bromothiazole85 ± 570 ± 710 ± 3
BT-H-02 2-Amino-5-bromothiazole75 ± 665 ± 815 ± 4
Standard Commercial Herbicide95 ± 390 ± 45 ± 2
Control -000

Data are presented as mean ± standard error and are hypothetical for illustrative purposes.

Table 2: EC50 Values (mg/L) of Brominated Thiazole Derivatives

Compound IDPrecursorAmaranthus retroflexusEchinochloa crus-galli
BT-H-01 2-Amino-4-bromothiazole45.288.5
BT-H-02 2-Amino-5-bromothiazole62.8105.3
Standard Commercial Herbicide15.725.1

EC50 values are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical data in the tables suggest that the derivative from 2-amino-4-bromothiazole (BT-H-01) exhibits higher herbicidal activity against both weed species and potentially better crop safety compared to the derivative from 2-amino-5-bromothiazole (BT-H-02). Lower EC50 values indicate higher potency. Such comparative data are crucial for identifying promising lead compounds for further development. The structure-activity relationship (SAR) can be further explored by synthesizing a library of derivatives with various substitutions on the thiazole ring and the acyl side chain.

Conclusion

This guide provides a foundational framework for the synthesis and comparative efficacy evaluation of herbicides derived from different brominated thiazoles. By following the detailed protocols for synthesis and bioassays, researchers can generate robust and comparable data to inform the development of novel and effective weed management solutions. The principles of causality in experimental design and the structured approach to data analysis outlined herein are intended to enhance the scientific rigor and efficiency of the herbicide discovery process. The versatility of the thiazole scaffold, combined with systematic efficacy testing, holds significant promise for the future of agrochemical innovation.

References

  • Chen, S., Ren, G., Pei, D., Zhang, F., Liu, J., Zhang, D., ... & Tan, C. (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. Letters in Drug Design & Discovery, 17(2), 192-198.
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  • Zhang, X., Wang, Y., Li, Y., Wang, J., Liu, C., & Li, Y. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Molecules, 29(16), 3788.
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  • Li, J., Wang, Y., Li, Y., Liu, C., & Li, Y. (2024). Design, Synthesis, and Evaluation of Novel Thiazole-Containing Algicides Inspired by Bacillamide A. Marine Drugs, 22(11), 503.
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  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
  • Yüksek, H., & Bahçeci, Ş. (2002). Herbicidal activity of 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 26(6), 867-872.
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  • Mahmood, A. A. R., Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmaceutical Sciences and Research, 10(1), 167-172.
  • Deshmukh, A. K., & Khedkar, P. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 513-519.
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  • Wang, Y., Li, Y., Wang, J., Liu, C., & Li, Y. (2025). Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives. Journal of Heterocyclic Chemistry.,1-benzothiazine Derivatives. Journal of Heterocyclic Chemistry.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational scaffolds. The thiazole ring, in particular, is a privileged structure present in numerous bioactive molecules, including vitamin B1 and various antimicrobial agents.[1][2][3] The synthesis of substituted thiazoles, such as (2-Bromo-1,3-thiazol-4-yl)methanol, provides a critical building block for drug discovery, offering multiple points for further chemical modification. However, the synthesis of such heterocycles is not always regioselective, potentially leading to isomeric impurities that can confound biological assays and derail development programs.

Chapter 1: The Analytical Challenge—Distinguishing Key Isomers

The primary challenge in confirming the structure of (2-Bromo-1,3-thiazol-4-yl)methanol is ruling out the formation of its isomers. The placement of the bromo and methanol substituents dictates the molecule's reactivity and its potential interactions in a biological system. Our analytical strategy must therefore be designed to probe these specific structural differences.

G cluster_target Target Molecule cluster_isomer Potential Isomer Target (2-Bromo-1,3-thiazol-4-yl)methanol Target_Struct Analysis Spectroscopic Analysis Target->Analysis Isomer (4-Bromo-1,3-thiazol-2-yl)methanol Isomer_Struct Isomer->Analysis

Caption: Target molecule versus a common potential isomeric impurity.

Chapter 2: ¹H NMR Spectroscopy—Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is the first line of analysis, providing a detailed map of the hydrogen environments within the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are crucial for structural assignment.

Expertise & Causality: Why ¹H NMR is a Powerful Discriminator

The electronic environment of the thiazole ring is highly anisotropic and sensitive to the electronegativity and position of its substituents. A bromine atom at the C2 position will exert a different electronic influence on the remaining ring proton compared to a bromine at C4. Likewise, the position of the hydroxymethyl group will uniquely affect the adjacent ring proton. This sensitivity is the causal basis for using ¹H NMR as a primary discriminatory tool.

Predicted Spectrum: (2-Bromo-1,3-thiazol-4-yl)methanol
  • Thiazole Proton (H-5): A single proton remains on the thiazole ring at the C5 position. It has no adjacent protons, so it will appear as a sharp singlet . Due to the electron-withdrawing nature of the adjacent sulfur atom and the overall aromaticity, its chemical shift is expected in the downfield region, typically around δ 7.5-8.0 ppm .

  • Methylene Protons (-CH₂-): These two protons are adjacent to the hydroxyl proton. They will appear as a doublet around δ 4.7-4.9 ppm . The coupling constant (J-value) with the hydroxyl proton will typically be around 5-7 Hz.

  • Hydroxyl Proton (-OH): This proton will appear as a triplet due to coupling with the two methylene protons, likely in the range of δ 5.5-6.0 ppm (this shift can be highly variable and concentration-dependent).

Trustworthiness through Self-Validation: The key validation step is the D₂O shake . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the hydroxyl proton signal to disappear (due to H-D exchange). Concurrently, the methylene (-CH₂) signal will collapse from a doublet into a sharp singlet, confirming the coupling relationship between the -OH and -CH₂ groups.

Comparative Analysis vs. (4-Bromo-1,3-thiazol-2-yl)methanol

For the isomer (4-Bromo-1,3-thiazol-2-yl)methanol, the proton environments are different:

  • Thiazole Proton (H-5): The singlet for the H-5 proton would likely appear at a slightly different chemical shift, potentially further downfield due to the influence of the adjacent bromine at C4.

  • Methylene Protons (-CH₂-): These protons are now attached to C2. This position is electronically different from C4, which would likely shift the methylene signal, possibly upfield or downfield compared to the target compound.

Signal(2-Bromo-1,3-thiazol-4-yl)methanol (Predicted)(4-Bromo-1,3-thiazol-2-yl)methanol (Predicted)Key Discriminator
Thiazole H-5 ~ δ 7.6 ppm (s, 1H)~ δ 7.8 ppm (s, 1H)Precise Chemical Shift
Methylene -CH₂OH ~ δ 4.8 ppm (d, 2H)~ δ 5.0 ppm (d, 2H)Precise Chemical Shift
Hydroxyl -OH ~ δ 5.7 ppm (t, 1H)~ δ 5.9 ppm (t, 1H)Confirmed by D₂O shake
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it slows the exchange of the hydroxyl proton, allowing its coupling to be observed.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the -OH signal and its coupling.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate all signals and assign chemical shifts and coupling constants.

Chapter 3: ¹³C NMR Spectroscopy—Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Given the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line.[4]

Expertise & Causality: Why Substituent Effects are Magnified in ¹³C NMR

The chemical shift of a carbon atom is highly sensitive to the electronegativity of directly attached atoms. The carbon atom bonded to bromine (C-Br) will have a profoundly different chemical shift compared to a carbon bonded to a hydroxymethyl group (-CH₂OH). This direct, quantifiable effect makes ¹³C NMR an authoritative tool for determining substituent placement on the thiazole ring.

Predicted Spectrum: (2-Bromo-1,3-thiazol-4-yl)methanol
  • C2 (C-Br): This carbon is directly attached to the highly electronegative bromine. Its signal will be shifted significantly and is expected around δ 140-145 ppm .

  • C4 (C-CH₂OH): This carbon is attached to the hydroxymethyl group and is part of the double bond system. It is expected to be significantly downfield, around δ 150-155 ppm .

  • C5 (C-H): The carbon bearing the lone proton is expected around δ 115-120 ppm .

  • Methylene Carbon (-CH₂OH): This sp³-hybridized carbon will be the most upfield signal, typically in the range of δ 55-60 ppm .

Comparative Analysis vs. (4-Bromo-1,3-thiazol-2-yl)methanol

The isomeric compound would produce a distinctly different ¹³C NMR spectrum. The key is the reversal of the substituent effects on C2 and C4.

Carbon Atom(2-Bromo-1,3-thiazol-4-yl)methanol (Predicted)(4-Bromo-1,3-thiazol-2-yl)methanol (Predicted)Key Discriminator
C2 ~ δ 142 ppm (Attached to Br)~ δ 168 ppm (Attached to -CH₂OH)Major Chemical Shift Difference
C4 ~ δ 152 ppm (Attached to -CH₂OH)~ δ 130 ppm (Attached to Br)Major Chemical Shift Difference
C5 ~ δ 118 ppm~ δ 116 ppmMinor Shift Expected
-CH₂OH ~ δ 58 ppm~ δ 65 ppmShift due to attachment at C2 vs C4

Note: Predicted shifts are based on general values for substituted thiazoles and may vary slightly.[5]

Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-30 mg) may be beneficial to reduce acquisition time.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring on the carbon channel (~100 MHz).

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and longer relaxation times of carbon nuclei, several hundred to a few thousand scans may be required for a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Chapter 4: Mass Spectrometry—Confirming Mass and Fragmentation

Mass Spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is essential for confirming the elemental composition and connectivity.

Expertise & Causality: The Isotopic Signature of Bromine

The most powerful diagnostic feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~51:49 ratio). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units.[6][7] This provides an unmistakable signature, confirming the presence of bromine in the molecule and its fragments.

Predicted Spectrum: (2-Bromo-1,3-thiazol-4-yl)methanol
  • Molecular Ion (M⁺): The molecular weight is 208.96 g/mol . In a high-resolution mass spectrum (HRMS), this would be confirmed to high precision. In a standard EI-MS, you will observe a pair of peaks of nearly equal intensity at m/z 209 and 211 .

  • Key Fragmentation Pathways:

    • Loss of -CH₂OH: Cleavage of the bond between the ring and the methanol group would result in a fragment ion at m/z 178/180 . This is often a significant fragmentation pathway for benzylic-type alcohols.[8]

    • Loss of Br•: Loss of the bromine radical would yield a fragment at m/z 130 .

    • Thiazole Ring Cleavage: The thiazole ring itself can fragment, though these pathways can be complex.[9]

Comparative Analysis vs. (4-Bromo-1,3-thiazol-2-yl)methanol

While the molecular ion will be identical for both isomers, the fragmentation pattern may differ due to the different stabilities of the resulting fragment ions. For instance, the stability of the thiazole cation after losing the -CH₂OH group might be different when the bromine is at C4 versus C2, leading to different relative intensities of the fragment ions.

Feature(2-Bromo-1,3-thiazol-4-yl)methanolAlternative IsomersKey Discriminator
Molecular Ion m/z 209/211 (1:1 ratio)m/z 209/211 (1:1 ratio)Confirms elemental formula
Fragment [M-CH₂OH]⁺ m/z 178/180m/z 178/180Relative intensity may differ
Fragment [M-Br]⁺ m/z 130m/z 130Relative intensity may differ
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. ESI is a softer technique and more likely to show the molecular ion, while EI provides more extensive and reproducible fragmentation.

  • Acquisition: Acquire a full scan spectrum from m/z 50 to 500. For confirmation of elemental composition, use a high-resolution instrument like a TOF or Orbitrap.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.

Chapter 5: Infrared Spectroscopy—Identifying Functional Groups

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The Vibrational Signature of Functional Groups

Covalent bonds vibrate at specific frequencies. These frequencies are determined by the masses of the bonded atoms and the strength of the bond. An O-H bond will have a very different stretching frequency than a C=N bond or a C-Br bond. FTIR provides a quick and reliable confirmation of the expected functional groups.

Predicted Spectrum: (2-Bromo-1,3-thiazol-4-yl)methanol
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the alcohol hydroxyl group.[10]

  • C-H Stretch (Aromatic): A weaker absorption just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹ ) for the C-H bond on the thiazole ring.

  • C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range for the methylene (-CH₂) group.[11]

  • C=N and C=C Stretch: The thiazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.[2]

  • C-O Stretch: A strong band for the alcohol C-O bond, typically around 1050-1150 cm⁻¹ .

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-600 cm⁻¹ .

The FTIR spectrum for the isomer would be very similar, as it contains the same functional groups. FTIR is therefore excellent for confirming the presence of the alcohol and the thiazole ring but is not a primary tool for distinguishing between these specific isomers.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared, or the analysis can be run using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Chapter 6: Integrated Analysis Workflow & Conclusion

No single technique provides absolute proof. The strength of this analytical approach lies in the integration of all data points into a single, cohesive structural assignment.

G cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Product Crude Product ((2-Bromo-1,3-thiazol-4-yl)methanol + Isomers?) HNMR ¹H NMR (Proton Map, Coupling) Product->HNMR FTIR FTIR (Functional Groups) Product->FTIR Quick Check CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR Informed by ¹H Structure Unambiguous Structure Confirmed HNMR->Structure Integrated Data MS Mass Spec (Mol. Weight, Formula) CNMR->MS Corroborates CNMR->Structure Integrated Data MS->Structure Integrated Data FTIR->Structure Integrated Data

Caption: Integrated workflow for unambiguous structural confirmation.

The logical progression is as follows:

  • FTIR provides a rapid check for the presence of the key alcohol functional group.

  • Mass Spectrometry confirms the correct molecular weight and elemental formula (C₄H₄BrNOS), crucially verifying the presence of one bromine atom.

  • ¹H NMR provides the most direct evidence for the substitution pattern. The observation of a singlet for the thiazole proton and the specific chemical shifts of the methylene and hydroxyl protons strongly supports the 4-yl-methanol structure.

  • ¹³C NMR serves as the final, definitive confirmation. The distinct chemical shifts for C2 (bonded to Br) and C4 (bonded to the -CH₂OH group) are unique to the target molecule and would be significantly different for any other isomer.

By following this self-validating workflow, researchers can move forward with absolute confidence in the structural integrity of their (2-Bromo-1,3-thiazol-4-yl)methanol product, ensuring the reliability and reproducibility of subsequent research and development efforts.

References

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  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

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A Comparative Guide to the In Vitro Biological Activities of Thiazole Derivatives Synthesized from (2-Bromo-1,3-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the incorporation of the thiazole nucleus into numerous clinically approved drugs with a broad spectrum of activities.[1][2] The compound (2-Bromo-1,3-thiazol-4-yl)methanol is a particularly valuable starting material, offering two distinct reactive sites—the C2 bromine atom and the C4 hydroxymethyl group—for facile chemical diversification. This guide provides a comparative analysis of the in vitro biological activities of different classes of thiazole derivatives that can be synthesized from this precursor, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data from the scientific literature.

The Synthetic Versatility of (2-Bromo-1,3-thiazol-4-yl)methanol

The strategic placement of a bromine atom at the C2 position and a hydroxymethyl group at the C4 position makes (2-Bromo-1,3-thiazol-4-yl)methanol an ideal scaffold for generating diverse compound libraries. The C2-bromo group is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution, allowing for the introduction of various aryl, alkyl, or amino substituents.[3][4] Concurrently, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, converted into esters or ethers, or transformed into an amine, providing another axis for structural modification and optimization of biological activity.

G cluster_c2 C2-Position Reactions cluster_c4 C4-Position Reactions cluster_products Resulting Compound Classes start (2-Bromo-1,3-thiazol-4-yl)methanol c2_coupling Cross-Coupling (e.g., Suzuki) [Ref 5] start->c2_coupling c2_snar Nucleophilic Aromatic Substitution (SNAr) start->c2_snar c4_oxidation Oxidation start->c4_oxidation c4_ester Esterification / Etherification start->c4_ester c4_amine Conversion to Amine start->c4_amine prod_biaryl 2-Aryl/Heteroaryl Derivatives c2_coupling->prod_biaryl prod_amino 2-Amino/Amido Derivatives c2_snar->prod_amino prod_acid 4-Carboxylic Acid/Ester Derivatives c4_oxidation->prod_acid prod_aldehyde 4-Formyl Derivatives c4_oxidation->prod_aldehyde c4_ester->prod_acid prod_amine 4-Aminomethyl Derivatives c4_amine->prod_amine

Caption: Potential synthetic pathways from (2-Bromo-1,3-thiazol-4-yl)methanol.

Comparative Analysis of In Vitro Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like kinases and topoisomerases, and the disruption of microtubule polymerization.[2][5] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiazole ring are critical for potency and selectivity. For instance, the introduction of substituted phenyl rings, particularly those with electron-withdrawing groups like chloro or nitro, has been shown to enhance cytotoxic effects.[2][6][7]

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesVariousVariesPyrimidine-thiazole core[6]
2-ArylbenzothiazolesMCF-7 (Breast)6.58 - 7.83Methoxy-substituted phenyl at C2[2]
Thiazolyl-hydrazone DerivativeHela (Cervical)0.86Methoxy group on phenyl ring[8]
Thiazole-1,3,5-triazine HybridsChloroquine-resistant Malaria11.29 - 40.92Triazine moiety[9]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44Benzenesulfonylmethylphenyl group[10]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29Benzenesulfonylmethylphenyl group[10]

Comparative Analysis of In Vitro Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[11] The thiazole scaffold is a privileged structure in the development of new antibacterial and antifungal compounds.[12][13] Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often compared to standard drugs like ciprofloxacin, norfloxacin, and fluconazole. Studies indicate that fusing the thiazole ring with other heterocyclic systems, such as in benzothiazoles, can significantly enhance antimicrobial potency.[13]

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Comparison StandardReference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli~10.8 (16.1 µM)Norfloxacin[11]
2-((1-acetyl-1H-benzo[3][13]imidazole-2-yl)thio)-1-arylethan-1-oneS. aureus10Azithromycin (40 µg/mL)[14]
Benzo[d]thiazole derivativesS. aureus, E. coli50 - 75Ofloxacin (10 µg/mL)[13]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridineFungi7.8 - 5.8-[11]
2-amino-4-(4-bromophenyl)thiazole derivative (8f)Gram-positive bacteriaModerate Activity-[12]

Comparative Analysis of In Vitro Enzyme Inhibitory Activity

The ability of thiazole derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a major reason for their therapeutic success. They are particularly prominent as inhibitors of cholinesterases (implicated in Alzheimer's disease), various kinases (central to cancer signaling), and carbonic anhydrases. The specific interactions between the thiazole derivative and the amino acid residues in the enzyme's active site, often elucidated through molecular docking studies, determine the inhibitory potency and selectivity.

Compound Class/DerivativeTarget EnzymeIC50 / Ki (µM)Therapeutic AreaReference
N-[3-(4-methoxyphenyl)-[11][13][15]thiadiazol-5-yl]-acetamideAdenosine A3 Receptor0.00079 (Ki)Inflammation/Cancer[16]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 (Ki)Alzheimer's Disease
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 (Ki)Alzheimer's Disease
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 (Ki)Glaucoma/Epilepsy
N-(thiazol-2-yl)cinnamamide derivativeSARS-CoV-2 3CL Protease14.7 (IC50)Antiviral[1]
Thiazole carboxamide derivativec-Met KinasePotent InhibitionCancer[7]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the biological evaluation of these compounds relies on standardized in vitro assays. Below are representative protocols for the synthesis and evaluation of thiazole derivatives.

General Synthesis of 2-Amino-4-arylthiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method. A common variation involves the reaction of a phenacyl bromide with a thiourea or thiosemicarbazide derivative.

  • Step 1: Preparation of α-Bromo Ketone: An appropriately substituted acetophenone is brominated using a suitable brominating agent (e.g., Br2 in acetic acid or NBS) to yield the corresponding phenacyl bromide.

  • Step 2: Cyclocondensation: The phenacyl bromide (1 mmol) and a substituted thiourea or thiosemicarbazide (1.1 mmol) are dissolved in a suitable solvent, such as ethanol or dioxane.

  • Step 3: Reaction: The mixture is refluxed for 4-8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Step 5: Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to afford the pure thiazole derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Thiazole Derivatives (Serial Dilutions) B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent to Wells D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals (Add DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & IC50 H->I

Caption: Standard workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The synthetic accessibility and biological promiscuity of the thiazole scaffold, particularly when derived from versatile precursors like (2-Bromo-1,3-thiazol-4-yl)methanol, make it an enduringly attractive platform for drug discovery. The comparative data presented herein demonstrate that specific substitution patterns can steer the biological activity towards potent anticancer, antimicrobial, or enzyme inhibitory effects. Derivatives bearing substituted aryl moieties, fused ring systems, and specific functional groups like halogens and methoxy groups have consistently shown promising in vitro results.

Future research should focus on optimizing the lead compounds identified from these in vitro screens. This includes refining SAR to enhance potency and selectivity while minimizing off-target effects and cytotoxicity to normal cells. Promising candidates should be advanced to in vivo animal models to evaluate their pharmacokinetic properties, efficacy, and safety, paving the way for the development of next-generation thiazole-based therapeutics.

References

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Catalyst Performance in Cross-Coupling Reactions of (2-Bromo-1,3-thiazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The thiazole ring, a privileged structure in numerous biologically active compounds, presents unique challenges and opportunities for synthetic modification.[1][2] Specifically, (2-Bromo-1,3-thiazol-4-yl)methanol is a versatile building block, where the bromine atom at the C2 position serves as a prime handle for palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high yields, purity, and functional group tolerance.

This guide provides a head-to-head comparison of various palladium-based catalyst systems for the most common and impactful cross-coupling reactions involving (2-Bromo-1,3-thiazol-4-yl)methanol and related 2-bromothiazole substrates. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower your synthetic strategies.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

At its core, the efficacy of palladium catalysts in forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds hinges on a well-established catalytic cycle.[3] This cycle, illustrated below, typically involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole substrate, forming a Pd(II) complex.

  • Transmetalation: The coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.

The choice of ligand, base, and solvent profoundly influences the rate and efficiency of each step, dictating the overall success of the reaction.

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl R-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-M PdII_Coupling R-Pd(II)-R'(L_n) Transmetal->PdII_Coupling - M-Br RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 R-R' Product Coupled Product RedElim->Product ArBr (2-Bromo-1,3-thiazol-4-yl)methanol ArBr->OxAdd RM Coupling Partner (e.g., R'-B(OH)₂) RM->Transmetal

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison of Cross-Coupling Methodologies

While numerous cross-coupling reactions exist, we will focus on four principal transformations for functionalizing the 2-bromothiazole core: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-based byproducts.[4][5]

Causality of Component Selection:

  • Catalyst/Ligand: For heteroaryl bromides like our thiazole substrate, standard catalysts like Pd(PPh₃)₄ can be effective. However, more challenging couplings or those requiring lower temperatures often benefit from catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6] The use of pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provides robust and reproducible results.[7]

  • Base: A base is crucial for activating the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: Protic solvent mixtures, such as dioxane/water or DME/water, are frequently used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

Comparative Performance Data (Representative Systems)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference/Notes
1Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME802~90High efficiency for bromoindazoles, applicable here.[7]
2Pd₂(dba)₃ (10)-Na₂CO₃ (2)Dioxane/H₂OReflux4>90Ligand-free system for hindered benzothiazoles.[8]
3Pd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene901231-46Used for similar bromothiophene systems.[9]
4Formamidinyl Thiazole-Pd Complex (1.5)-K₂CO₃ (2)H₂O1003>95Nano-sized catalyst showing high activity in water.[10]

Workflow & Protocol

Suzuki_Workflow start Start setup Assemble Reactants: - (2-Bromo-1,3-thiazol-4-yl)methanol - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) start->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

  • To a dry Schlenk flask, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous dimethoxyethane (DME) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture and heat to 80 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.[7][11]

Stille Coupling: High Tolerance for Functional Groups

The Stille reaction couples the substrate with an organostannane (organotin) reagent.[12][13] Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[12][13]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts for Stille couplings. The reaction is less dependent on specialized ligands compared to Suzuki or Buchwald-Hartwig reactions.

  • Additives: In some cases, copper(I) salts (e.g., CuI) can be used as co-catalysts to accelerate the transmetalation step.[12] Lithium chloride (LiCl) is also frequently added to facilitate the displacement of ligands from palladium, promoting the reaction.

Comparative Performance Data (Representative Systems)

EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Reference/Notes
1Pd(PPh₃)₄ (5)LiCl (3)Toluene1001258-62Standard conditions for heteroaryl couplings.[14]
2Pd G3 AmPhos (5)CuI (0.02)DMF10024~70Modern catalyst applied to a similar dibromothiazole.[15]
3Pd(OAc)₂/DABCO (5)-DMF12010HighLigand-free system, though requires higher temperatures.[12]

Workflow & Protocol

Stille_Workflow start Start setup Assemble Reactants: - (2-Bromo-1,3-thiazol-4-yl)methanol - Organostannane Reagent - Pd Catalyst (e.g., Pd(PPh₃)₄) - Additive (e.g., LiCl) start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Anhydrous Solvent (e.g., Toluene or DMF) inert->solvent heat Heat to Reaction Temp (e.g., 100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Quench & Filter (e.g., with KF solution to remove tin) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 3: Experimental workflow for a typical Stille coupling reaction.

Detailed Protocol: Stille Coupling with Pd(PPh₃)₄

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 equiv) and lithium chloride (3.0 equiv) in anhydrous toluene.

  • Add the organostannane reagent (1.1 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete as determined by TLC, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[16]

Sonogashira Coupling: The Gateway to Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[17] It is invaluable for constructing rigid molecular scaffolds and as a precursor for further transformations. The classic protocol uses a dual palladium/copper catalyst system, though copper-free versions have been developed to avoid issues with alkyne homocoupling (Glaser coupling).[18][19]

Causality of Component Selection:

  • Catalyst System: The synergistic action of a Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is key. Palladium facilitates the oxidative addition, while copper(I) reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[18]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or toluene can be used.

Comparative Performance Data (Representative Systems)

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference/Notes
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRTHighClassic Sonogashira conditions.[18]
2[DTBNpP]Pd(crotyl)Cl (5)-TMPACNRT>80Highly active, air-stable precatalyst for copper-free conditions.[20]
3Pd/CEST-Al-MIL-53 (heterogeneous)-K₂CO₃H₂O80GoodHeterogeneous catalyst allowing for easier workup.

Workflow & Protocol

Sonogashira_Workflow start Start setup Assemble Reactants: - (2-Bromo-1,3-thiazol-4-yl)methanol - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI Co-catalyst start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Solvent (e.g., THF) and Amine Base (e.g., Et₃N) inert->solvent alkyne Add Terminal Alkyne (via syringe) solvent->alkyne stir Stir at Room Temp alkyne->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor workup Aqueous Workup (Filter, Concentrate, Extract) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 4: Experimental workflow for a classic Sonogashira coupling reaction.

Detailed Protocol: Classic Pd/Cu-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (Et₃N) (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[18]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[21] The reaction couples aryl halides with primary or secondary amines. Success is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C-N bond.[21][22]

Causality of Component Selection:

  • Catalyst/Ligand: This reaction almost exclusively relies on specialized catalyst systems. Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are paired with sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos. Modern, air-stable "precatalysts" (e.g., XPhos Pd G3) where the ligand is already coordinated to the palladium source are often preferred for convenience and reproducibility.[21][22]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.

Comparative Performance Data (Representative Systems)

EntryPd Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference/Notes
1Pd₂(dba)₃ (2)XPhos (8)NaOtBu (2.1)Toluene10061-92High yields for coupling various amines with aryl bromides.[22]
2Pd(OAc)₂ (2)BINAPNaOtBu (1.4)Toluene100~99Effective system for pharmaceutical intermediates.[23]
3Pd(OAc)₂ (5)dpppNaOtBu (1.5)Toluene8055-98Good for coupling volatile amines with 2-bromopyridines.[24]

Workflow & Protocol

Buchwald_Hartwig_Workflow start Start setup Assemble Reactants in Glovebox: - Pd Precatalyst (e.g., XPhos Pd G3) - Base (e.g., NaOtBu) start->setup add_reagents Add Substrate & Amine - (2-Bromo-1,3-thiazol-4-yl)methanol - Amine Coupling Partner setup->add_reagents solvent Add Anhydrous Solvent (e.g., Toluene) add_reagents->solvent heat Seal and Heat Reaction (e.g., 100 °C) solvent->heat monitor Monitor Reaction (LC-MS) heat->monitor workup Aqueous Workup (Cool, Filter, Extract) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 5: Experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination using a Precatalyst

  • Note: This reaction is sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques.

  • Inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.5 equiv) to a vial or Schlenk tube.

  • Add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene, seal the vessel, and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Summary and Strategic Recommendations

The optimal choice of catalyst and reaction type depends entirely on the synthetic goal. The table below provides a high-level summary to guide your decision-making process.

Reaction TypeBond FormedCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura C(sp²)-C(sp²)OrganoboronMild conditions, low toxicity, vast reagent availability.Base sensitive functional groups can be problematic.
Stille C(sp²)-C(sp²)OrganostannaneExcellent functional group tolerance.High toxicity of tin reagents, difficult purification.
Sonogashira C(sp²)-C(sp)Terminal AlkyneDirect alkynylation, mild conditions.Risk of alkyne homocoupling, requires amine base.
Buchwald-Hartwig C(sp²)-NAminePremier method for C-N bonds, high yields.Requires specialized, air-sensitive ligands/catalysts.

Recommendations:

  • For general C-C bond formation with diverse aryl or heteroaryl groups: Start with Suzuki-Miyaura coupling . It represents the best balance of reactivity, safety, and cost. A robust starting point is Pd(dppf)Cl₂ with K₂CO₃ in a DME/water solvent system.

  • When functional group tolerance is paramount and Suzuki fails: Consider Stille coupling . While the toxicity is a major concern, it can succeed where other methods do not. Pd(PPh₃)₄ is a reliable catalyst choice.

  • For the direct introduction of an alkyne: The Sonogashira coupling is the undisputed choice. The classic Pd(PPh₃)₂Cl₂/CuI system is highly effective for most substrates.

  • To synthesize amine derivatives: The Buchwald-Hartwig amination is essential. The use of a modern, air-stable precatalyst like XPhos Pd G3 with NaOtBu is highly recommended for reproducibility and high yields.

By understanding the strengths and weaknesses of each catalytic system and the rationale behind their composition, researchers can more effectively and efficiently functionalize the (2-Bromo-1,3-thiazol-4-yl)methanol core, accelerating the discovery and development of novel molecules.

References

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  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014029320A1 - Method for preparation of thiazole derivatives.
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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed Aerobic Oxidative Sulfuration/Annulation Approach to Thiazoles via Multiple Csp 3 –H Bond Cleavage. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][14][25][26] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Retrieved from [Link]

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  • SciELO. (n.d.). Article. Retrieved from [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. Retrieved from [Link]

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Cost-benefit analysis of using (2-Bromo-1,3-thiazol-4-yl)methanol vs. other intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Benefit Analysis of (2-Bromo-1,3-thiazol-4-yl)methanol versus Alternative Intermediates in Drug Discovery

For researchers and professionals in drug development, the selection of building blocks is a critical decision that balances chemical versatility, synthetic efficiency, and economic viability. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, from antibiotics like penicillin to antiretrovirals such as Ritonavir.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[4][5]

This guide provides a comprehensive cost-benefit analysis of (2-Bromo-1,3-thiazol-4-yl)methanol, a versatile intermediate, and compares it with alternative synthetic strategies. As a senior application scientist, the aim is to offer not just a list of options, but a nuanced perspective grounded in mechanistic understanding and practical laboratory experience to inform your synthetic planning.

The Strategic Value of (2-Bromo-1,3-thiazol-4-yl)methanol

(2-Bromo-1,3-thiazol-4-yl)methanol is a highly valuable intermediate due to its orthogonally functionalized nature. The bromine atom at the C2 position and the hydroxymethyl group at the C4 position serve as distinct handles for sequential, regioselective modifications.

  • C2-Position (Bromo Group): The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, or other carbon-based substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely and efficiently performed at this position.[6][7][8][9][10]

  • C4-Position (Methanol Group): The primary alcohol offers another site for diversification. It can be oxidized to an aldehyde or carboxylic acid for further elaboration (e.g., reductive amination, amide coupling), esterified, or converted into a leaving group for nucleophilic substitution.

This bifunctionality allows for the rapid construction of complex molecular architectures from a single, reliable starting material, which is a significant advantage in library synthesis and lead optimization.

Cost-Benefit Analysis

The primary "cost" of using (2-Bromo-1,3-thiazol-4-yl)methanol is its acquisition price, which reflects a multi-step synthesis.[11][12] However, the "benefit" lies in its synthetic convergence and reliability. By providing two key functional groups with well-defined and predictable reactivity, it can save numerous steps downstream, reducing overall labor, solvent usage, and purification costs. The investment in a high-quality, versatile intermediate often pays dividends in the overall efficiency and timeline of a drug discovery project.

Alternative Synthetic Strategies: A Comparative Overview

While (2-Bromo-1,3-thiazol-4-yl)methanol is an excellent choice for many applications, alternative strategies may be more cost-effective or chemically suitable depending on the specific target molecule.

Alternative 1: Other Regioisomeric Bromo-thiazole Methanols

Other isomers, such as (4-bromo-1,3-thiazol-2-yl)methanol or (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol, offer different substitution patterns.[13][14]

  • (4-bromo-1,3-thiazol-2-yl)methanol: Here, the positions of the functional groups are swapped. The choice between this and the 2-bromo-4-methanol isomer depends entirely on the desired regiochemistry of the final product. Synthetic accessibility and cost may also differ.

  • (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol: The presence of a methyl group at C4 and functionalization at C5 introduces a different vector for molecular expansion. This might be advantageous if the target molecule requires substitution at the C5 position.

The key consideration is aligning the intermediate's structure with the retrosynthetic plan for the target molecule.

Alternative 2: Direct C-H Functionalization

A more modern and atom-economical approach is to bypass the need for halogenated intermediates altogether. Transition metal-catalyzed C-H activation allows for the direct coupling of aryl or other groups to the thiazole core.[15][16][17][18]

  • Advantages: This strategy can significantly shorten synthetic routes by eliminating bromination and debromination steps.[12] It is considered a "greener" chemistry approach due to reduced waste.

  • Challenges & Costs: The primary challenge is controlling regioselectivity. The different C-H bonds on the thiazole ring (C2, C4, C5) have distinct reactivities, and achieving selective functionalization at a specific position can require extensive catalyst and ligand screening, as well as optimization of reaction conditions.[19] The cost of specialized ligands and precious metal catalysts (e.g., palladium, rhodium) can be substantial, particularly at scale.

This approach is best suited for targets where the desired C-H bond is intrinsically the most reactive or when a suitable directing group strategy can be employed.

Alternative 3: De Novo Ring Synthesis (e.g., Hantzsch Synthesis)

The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. This method builds the desired substituted thiazole ring from acyclic precursors.

  • Challenges & Costs: The main drawback is that it often requires the custom synthesis of the necessary α-haloketone or thioamide precursors, which can be time-consuming and add steps to the overall sequence. Yields can be variable depending on the substrates.

This approach is ideal for foundational research or when the required substitution pattern is unique and cannot be achieved through functionalization of a pre-existing thiazole core.

Data Summary and Comparison

StrategyIntermediateKey ReactionsProsConsRelative Cost
Pre-functionalized (2-Bromo-1,3-thiazol-4-yl)methanolSuzuki, Sonogashira, Buchwald-Hartwig, Oxidation, EsterificationHigh versatility, predictable regioselectivity, reliable for library synthesis.Higher initial purchase cost, synthesis involves multiple steps.

$
Alternative Isomers (4-bromo-1,3-thiazol-2-yl)methanol, etc.Cross-coupling, etc.Provides alternative substitution patterns.Subject to similar cost/synthesis considerations as the primary intermediate.

$
C-H Functionalization Simple Thiazole DerivativesDirect Arylation/AlkylationAtom economical, shorter synthetic routes, "greener" chemistry.Regioselectivity can be challenging, requires catalyst/ligand optimization, high catalyst cost.

(variable)
De Novo Synthesis α-haloketones, ThioamidesHantzsch Thiazole SynthesisMaximum flexibility in substitution patterns, builds complexity quickly.Requires synthesis of precursors, yields can be variable.$ -

Visualization of Synthetic Strategies

The choice of synthetic route is a critical decision point in any drug discovery campaign. The diagram below illustrates the divergent pathways discussed.

G cluster_start Starting Point cluster_path1 Pre-functionalized Intermediate cluster_path2 C-H Functionalization cluster_path3 De Novo Synthesis Start Target Thiazole Derivative P1_Inter (2-Bromo-1,3-thiazol-4-yl)methanol Start->P1_Inter Retrosynthesis P2_Inter Simple Thiazole Start->P2_Inter Retrosynthesis P3_Inter Acyclic Precursors (α-haloketone + thioamide) Start->P3_Inter Retrosynthesis P1_React Sequential Cross-Coupling & Alcohol Modification P1_Inter->P1_React P1_React->Start Synthesis P2_React Direct C-H Activation (e.g., Pd-catalyzed) P2_Inter->P2_React P2_React->Start Synthesis P3_React Hantzsch Ring Formation P3_Inter->P3_React P3_React->Start Synthesis

Caption: Divergent synthetic strategies for accessing complex thiazole derivatives.

Experimental Protocols

To provide actionable insights, the following section details a representative experimental protocol using (2-Bromo-1,3-thiazol-4-yl)methanol.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the C2 position of the thiazole ring.

Causality Behind Choices:

  • Catalyst: A palladium catalyst is used as it efficiently cycles between Pd(0) and Pd(II) oxidation states, which is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10][20]

  • Ligand: A phosphine ligand (e.g., XPhos, SPhos) is used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and promote the key steps of the catalytic cycle, especially for sterically hindered substrates.[6][7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

  • Solvent: A solvent system like dioxane/water or toluene/water allows both the organic-soluble and water-soluble components (like the inorganic base) to interact effectively in a biphasic mixture.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed, which can otherwise deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Recommendations

The choice of an intermediate is a strategic decision with far-reaching implications for a drug discovery project.

  • (2-Bromo-1,3-thiazol-4-yl)methanol is a superior choice when predictability, regiocontrol, and versatility are paramount. It is particularly well-suited for lead optimization and library synthesis where a reliable platform for diversification is needed. The higher upfront cost is often justified by the savings in downstream process development and time.

  • Direct C-H functionalization represents the cutting edge and should be considered for large-scale synthesis or when atom economy is a primary driver . It requires a greater initial investment in methods development but can be highly cost-effective in the long run if a robust protocol can be established.

  • De novo synthesis (Hantzsch) remains the most flexible approach and is invaluable for exploring novel chemical space or when the target substitution pattern is inaccessible via other means. It is a powerful tool in the early stages of discovery.

Ultimately, a thorough analysis of the target molecule's structure, the project's timeline and budget, and the available synthetic expertise should guide the decision. By understanding the costs and benefits of each approach, researchers can make informed choices that accelerate the path toward new therapeutic discoveries.

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.
  • Zhang, Y., et al. (2017). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters.
  • Castellano, S., et al. (2019). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal.
  • Al-Amiery, A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Syal, K., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.
  • Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry.
  • Maiti, D. Metal Catalyzed C-H activation. DM lab.
  • Daugulis, O., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.
  • Fagnou, K., et al. CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate.
  • Bellina, F., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. BenchChem.
  • ChemBridge. (2-bromo-1,3-thiazol-4-yl)methanol hydrochloride. Hit2Lead.
  • Biosynth. (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol. Biosynth.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Suzuki reaction.
  • Nuno Research Group. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Schkeryantz, J. M., et al. (2018). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry.
  • LabSolu. (4-bromo-1,3-thiazol-2-yl)methanol.

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Benchmarking (2-Bromo-1,3-thiazol-4-yl)methanol: A Comparative Guide for Performance in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful construction of diverse and potent compound libraries. Among the privileged scaffolds in medicinal chemistry, the thiazole ring is a recurring motif in numerous FDA-approved drugs, valued for its versatile biological activities.[1][2][3] This guide provides an in-depth technical comparison of (2-Bromo-1,3-thiazol-4-yl)methanol , a bifunctional building block, against common alternatives in the context of library synthesis. We will delve into its reactivity, versatility, and overall performance, supported by experimental data to inform your selection process in diversity-oriented synthesis and lead optimization campaigns.

The Strategic Advantage of (2-Bromo-1,3-thiazol-4-yl)methanol

(2-Bromo-1,3-thiazol-4-yl)methanol offers two orthogonal points for diversification: a reactive bromo-substituent at the 2-position, ideal for cross-coupling reactions, and a primary alcohol at the 4-position, amenable to a wide range of modifications including etherification and esterification. This dual functionality allows for the rapid generation of compound libraries with diverse substitution patterns, a key strategy in exploring chemical space and identifying novel bioactive molecules.

Comparative Performance in Key Library Synthesis Reactions

The true measure of a building block's utility lies in its performance in common, high-throughput synthetic methodologies. Below, we benchmark (2-Bromo-1,3-thiazol-4-yl)methanol against other relevant heterocyclic building blocks in cornerstone library synthesis reactions.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, and the reactivity of the bromo-substituent on the thiazole ring is a critical performance indicator.

dot

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Data Summary:

Building BlockCoupling PartnerCatalyst SystemSolventYield (%)Reference
(2-Bromo-1,3-thiazol-4-yl)methanol derivative Phenylboronic acidPd(dppf)Cl2 / K2CO3DMEHigh (qualitative)[4]
2-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPd(PPh3)4 / Na2CO3Toluene/EtOH/H2O95[3]
2-BromoanisolePhenylboronic acidPd complexEtOH/H2O>95[2]
2-BromopyridinePhenylboronic acidPd(OAc)2 / PPh3TolueneVariable[5]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 / K2CO3DMEGood (qualitative)[4]

Analysis:

Derivatization of the Hydroxymethyl Group: Expanding Chemical Diversity

The primary alcohol of (2-Bromo-1,3-thiazol-4-yl)methanol provides a second vector for diversification.

dot

Caption: Workflow for Williamson ether synthesis.

Experimental Data Summary:

SubstrateReagentConditionsYield (%)Reference
Benzyl alcoholBenzyl bromideNaH, THFHigh (qualitative)[6]
PhenolAlkyl halideK2CO3, AcetoneGood (qualitative)[6]
(2-Bromo-1,3-thiazol-4-yl)methanol Generic Alkyl HalideNaH, THFExpected HighN/A

Analysis:

The Williamson ether synthesis is a robust and widely applicable method for the preparation of ethers from alcohols. The primary alcohol of (2-Bromo-1,3-thiazol-4-yl)methanol is expected to undergo efficient etherification with a variety of alkyl halides under standard conditions (e.g., using a strong base like sodium hydride in an aprotic solvent like THF). While specific yield data for this substrate is not available in a comparative context, the reaction is generally high-yielding for primary alcohols.

Experimental Data Summary:

| Substrate | Reagent | Coupling Agent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Generic Alcohol | Carboxylic Acid | DCC/DMAP | CH2Cl2 | Good to Excellent |[7] | | Generic Alcohol | Carboxylic Acid | HATU/DIPEA | DMF | High |[8] | | (2-Bromo-1,3-thiazol-4-yl)methanol | Generic Carboxylic Acid | EDC/HOBt | DMF | Expected High | N/A |

Analysis:

Esterification of the primary alcohol can be readily achieved using a variety of standard coupling reagents. For library synthesis, solution-phase methods employing reagents like HATU or HBTU, or solid-phase approaches are highly effective. The choice of coupling reagent can be critical to avoid side reactions and ensure high yields, especially with sensitive substrates.

Alternative Building Blocks: A Comparative Overview

While (2-Bromo-1,3-thiazol-4-yl)methanol is a potent building block, several alternatives can be considered depending on the desired chemical space and synthetic strategy.

Alternative Building BlockKey FeaturesAdvantagesDisadvantages
2-Bromopyridine derivatives Well-established reactivity in cross-coupling reactions.Commercially available in a wide variety.Can sometimes exhibit lower reactivity than 2-bromothiazoles.[9]
2-Bromooxazole derivatives Electron-deficient ring system.Can offer different biological activity profiles.May be less stable under certain reaction conditions.
2-Bromoimidazole derivatives Presence of a second nitrogen atom allows for further functionalization.Offers additional points for diversification.May require protecting groups during synthesis.
5-Bromoindazole derivatives Fused bicyclic system.Provides a more rigid scaffold.Synthesis can be more complex.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol% or Pd(dppf)Cl2, 3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Coupling (Solution Phase)
  • Dissolve the carboxylic acid (1.2 eq.) and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq.), and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

(2-Bromo-1,3-thiazol-4-yl)methanol stands out as a highly versatile and efficient building block for library synthesis in drug discovery. Its dual-functional nature allows for the creation of diverse compound libraries through well-established and high-yielding chemical transformations. While direct quantitative comparisons with all possible alternatives are not always available, the existing body of literature on the reactivity of 2-bromothiazoles supports its utility. For researchers and drug development professionals, (2-Bromo-1,3-thiazol-4-yl)methanol represents a strategic choice for expanding chemical diversity and accelerating the hit-to-lead process. Future work should focus on generating more direct comparative data to further refine the selection of building blocks for specific therapeutic targets.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Chemistry. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. [Link]

  • Thiazole, a privileged scaffold in drug discovery - ResearchGate. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. [Link]

  • Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC. [Link]

    • Thiazole: A privileged scaffold in drug discovery | Request PDF - ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC. [Link]

  • (PDF) Versatile approaches to a library of building blocks based on 5-acylthiazole skeleton. [Link]

  • Parallel Synthesis & High-Throughput Experimentation - SpiroChem. [Link]

  • Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters. [Link]

  • Heterocycles as Versatile Building Blocks in Different Synthetic Strategies - ResearchGate. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. [Link]

  • 2-Bromopyridine - Wikipedia. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF - ResearchGate. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. [Link]

  • Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up - PubMed. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters - ResearchGate. [Link]

  • Heterocyclic Building Blocks - SRD ORGANICS LTD. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. [Link]

  • Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes - MDPI. [Link]

  • Parallel synthesis tools for small molecule drug discovery and medicinal chemistry - YouTube. [Link]

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  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride, a brominated heterocyclic compound. The protocols outlined herein are designed to move beyond simple compliance, fostering a culture of safety and environmental stewardship within the laboratory.

The causality behind these rigorous disposal protocols is rooted in the chemical nature of halogenated organic compounds. Brominated molecules, if improperly disposed of—for instance, through incineration under uncontrolled conditions—can lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[1]. Therefore, every step, from waste segregation in the lab to final disposal by a licensed facility, is a critical control point in preventing environmental contamination and ensuring personnel safety.

Hazard Identification and Risk Assessment

This compound is a research chemical whose toxicological properties have not been fully investigated[2]. However, based on data from structurally similar brominated thiazole derivatives, a conservative approach to handling and disposal is mandatory. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

Similar compounds are classified as causing skin irritation, serious eye damage or irritation, and potential respiratory irritation[3][4][5]. Harmful effects are also noted if the substance is swallowed[4][6]. Given these potential hazards, all waste containing this compound must be treated as hazardous.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[4][6]GHS07 (Exclamation Mark)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7]
Skin Corrosion/Irritation Causes skin irritation.[5][7][8] May cause severe skin burns.[6][9]GHS05 (Corrosion), GHS07P280: Wear protective gloves/protective clothing.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][7]GHS05 (Corrosion), GHS07P280: Wear eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4][5]GHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/mist. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]

Personal Protective Equipment (PPE) for Waste Handling

When handling any waste stream containing this compound, from the original container to the final laboratory waste accumulation container, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield if there is a splash hazard. Standard safety glasses are insufficient.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Respiratory Protection: Use only under a chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary[2][8].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program.[10] Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish an SAA in the laboratory where the waste is generated. This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

Step 2: Select Appropriate Waste Containers

  • For Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). This includes contaminated consumables like weigh boats, gloves, and absorbent paper.

  • For Liquid Waste: Use a sealable, leak-proof container, also typically HDPE. Ensure the container has a screw cap. Never use glass containers that can break. All liquid waste containers must be stored in secondary containment to prevent spills.[10]

  • For Sharps: Contaminated needles, razor blades, or broken glass must be placed in a designated, puncture-proof sharps container.

Step 3: Labeling As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "this compound"

  • All other constituents of the waste stream (e.g., solvents, water), with percentages.

  • The associated hazards (e.g., "Corrosive," "Toxic").

  • The name of the principal investigator and the laboratory location.

Step 4: Accumulation Keep the waste container sealed at all times, except when adding waste. This prevents the release of vapors and potential spills. Do not overfill containers; leave at least 10% headspace to allow for expansion.

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for segregating waste containing this compound. Following this workflow ensures that different waste forms are managed safely and in accordance with regulatory standards.

Caption: Decision tree for proper waste segregation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Prevent unauthorized entry.

  • Consult the SDS: If safe to do so, consult the Safety Data Sheet for specific guidance.

  • Small Spills (Manageable by lab personnel):

    • Ensure you are wearing the appropriate PPE (see Section 2).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][7]

    • Decontaminate the area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Do not attempt to clean it up yourself.

    • Evacuate the area and call your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Storage and Final Disposal

Laboratory hazardous waste is typically managed in SAAs before being collected by trained professionals for transport to a central accumulation area (CAA) and then to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[10] While this compound is not typically listed as an "acutely hazardous" (P-listed) waste, it is best practice to maintain low volumes.

  • Time Limits: Once a container is full, it must be dated. Your institution's EHS department will have specific time limits for removing full containers from the lab, often aligned with state and federal regulations like the EPA's Subpart K for academic labs.[12][13]

  • Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste vendor. The most probable disposal method for halogenated organic compounds is high-temperature incineration in a specially designed furnace equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[2] Never dispose of this chemical down the drain or in the regular trash.[10]

By adhering to these comprehensive procedures, researchers can ensure that the lifecycle of this compound, from use to disposal, is managed with the highest standards of safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • CPAChem. (2020). Safety data sheet: 2-methyl-2H-isothiazol-3-one. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The structural components of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride—a brominated thiazole ring and a hydrochloride salt—necessitate a cautious approach. While specific toxicological data for this compound is not extensively documented, an analysis of its constituent parts and structurally similar molecules allows for a robust and conservative safety plan. Brominated organic compounds can be reactive and hazardous, while thiazole derivatives may cause irritation.[1][2] Furthermore, hydrochloride salts can release toxic fumes upon decomposition.[3] This guide is built upon the principle of treating the compound with the highest degree of caution, ensuring a safe laboratory environment.

Hazard Assessment and Risk Mitigation

This compound should be handled as a hazardous substance. The primary risks are associated with skin and eye contact, inhalation of dust particles, and potential toxicity if ingested.[4] The hydrochloride salt suggests the compound is likely a solid, which can become an airborne hazard if handled improperly.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Thiazole derivatives and brominated compounds can cause skin irritation and serious eye damage.[2][5]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[4]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon contact.[5]

  • Decomposition Hazards: When heated, hydrochloride salts can emit toxic fumes, including nitrogen oxides and chlorides.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles.[6]Protects against splashes and airborne particles. Thiazole derivatives are known to cause serious eye damage.[2][5]
Hand Protection Disposable, powder-free nitrile gloves. For extended contact or splash risk, consider double-gloving.[6]Nitrile gloves provide good chemical resistance for short-term protection. Always inspect gloves before use and wash hands thoroughly after removal.
Body Protection A long-sleeved laboratory coat. For larger quantities or increased splash potential, a chemically resistant apron or coveralls are recommended.[7]Protects skin from accidental contact. Do not allow contaminated clothing to remain in contact with skin.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.[7]Minimizes the risk of inhaling fine particles of the compound.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood Always handle_weigh Carefully Weigh Solid Compound prep_hood->handle_weigh Proceed prep_spill Prepare Spill Kit handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Surfaces handle_dissolve->post_decon After Use post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of PPE Properly post_waste->post_ppe dispose Dispose of Waste via Licensed Contractor post_ppe->dispose Final Step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as outlined in the table above.

    • All work with the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[8]

    • Have a chemical spill kit readily available.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[9]

  • Post-Handling and Decontamination:

    • After use, decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves and gowns.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

  • Disposal:

    • All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.

    • Dispose of waste in clearly labeled, sealed containers.

    • Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4]

Emergency Procedures: Be Prepared

Spill Response:

  • Small Spill: Evacuate the immediate area. If you are trained and it is safe to do so, cover the spill with an absorbent material, and collect it into a sealed container for disposal.

  • Large Spill: Evacuate the entire laboratory and notify your institution's environmental health and safety office immediately.[8]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • Understanding the Risks: Is Hydrochloride Dangerous?
  • Thiazole - Santa Cruz Biotechnology.
  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole - Benchchem.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Bromin
  • Standard Operating Procedure.
  • Safety d
  • MSDS of (2-Bromo-thiazol-5-YL)-methanol.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Hydrochloric acid - Hazardous Substance Fact Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.